molecular formula C11H9F2N B1400933 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile CAS No. 1249471-25-7

1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

Cat. No.: B1400933
CAS No.: 1249471-25-7
M. Wt: 193.19 g/mol
InChI Key: OJGJWXQDRWERLC-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)cyclobutanecarbonitrile is a useful research compound. Its molecular formula is C11H9F2N and its molecular weight is 193.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,5-difluorophenyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N/c12-9-4-8(5-10(13)6-9)11(7-14)2-1-3-11/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGJWXQDRWERLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Target Molecule: 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile CAS Registry Number: 1249471-25-7 Molecular Formula: C₁₁H₉F₂N Molecular Weight: 193.20 g/mol [1]

This nitrile motif serves as a critical pharmacophore in medicinal chemistry, particularly as a bioisostere for bulky lipophilic groups or as a metabolic "blocker" due to the stability of the cyclobutane ring. The 3,5-difluoro substitution pattern confers unique electronic properties, increasing the metabolic stability of the phenyl ring against oxidative metabolism (e.g., P450 hydroxylation) while modulating the lipophilicity (LogP).

This guide details the Double Alkylation (Perkin Alicyclic Synthesis) pathway, selected for its reliability, scalability, and use of readily available precursors.

Retrosynthetic Analysis

The most logical disconnection relies on the construction of the strained cyclobutane ring from a linear alkyl dihalide and an activated methylene source.

Graphviz Diagram: Retrosynthetic Logic

Retrosynthesis Target 1-(3,5-Difluorophenyl) cyclobutanecarbonitrile Precursor1 3,5-Difluorophenylacetonitrile (Activated Methylene) Target->Precursor1 Double Alkylation (Cyclization) Precursor2 1,3-Dibromopropane (Electrophile) Target->Precursor2 Root1 3,5-Difluorobenzyl bromide Precursor1->Root1 Cyanation (NaCN/DMSO)

Caption: Retrosynthetic disconnection showing the assembly of the cyclobutane ring via dual nucleophilic substitution.

Primary Synthesis Pathway: Base-Mediated Cycloalkylation

Methodology: Nucleophilic Substitution (


) / Intramolecular Cyclization
Reaction Type:  Perkin Alicyclic Synthesis
Reaction Scheme

The synthesis proceeds via the deprotonation of the benzylic carbon of 3,5-difluorophenylacetonitrile, followed by sequential alkylation with 1,3-dibromopropane.

Reagents:

  • Substrate: 3,5-Difluorophenylacetonitrile

  • Alkylating Agent: 1,3-Dibromopropane (1.1 - 1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu)

  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Preparation of the Carbanion

  • Oven-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and temperature probe.

  • Charge the flask with Sodium Hydride (NaH) (60% in mineral oil, 24 mmol, 2.4 equiv).

  • Wash NaH with dry hexane (2 x 10 mL) to remove mineral oil if high purity is required (optional for crude intermediates).

  • Add anhydrous DMF (30 mL) and cool the suspension to 0°C using an ice bath.

  • Add 3,5-Difluorophenylacetonitrile (10 mmol, 1.53 g) dropwise over 15 minutes.

    • Observation: Evolution of

      
       gas. The solution will turn yellow/orange indicating carbanion formation.
      
  • Stir at 0°C for 30 minutes to ensure complete deprotonation.

Step 2: Cycloalkylation

  • Dissolve 1,3-Dibromopropane (11 mmol, 2.22 g) in DMF (5 mL).

  • Add the dibromide solution dropwise to the reaction mixture at 0°C over 20 minutes.

    • Critical Control Point: Slow addition prevents intermolecular polymerization (formation of dimers).

  • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C).

  • Stir for 4–16 hours. Monitor by TLC (Hexane:EtOAc 9:1) or LC-MS.

    • Endpoint: Disappearance of the starting nitrile.

Step 3: Work-up and Purification

  • Quench the reaction carefully with saturated aqueous

    
     (20 mL) at 0°C.
    
  • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Wash combined organics with water (2 x 30 mL) and brine (30 mL) to remove DMF.

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of 0-10% Ethyl Acetate in Hexanes.

    • Yield Expectation: 75–85% as a colorless to pale yellow oil (which may solidify upon standing).

Mechanistic Pathway

The reaction involves two distinct


 steps. The 3,5-difluoro substitution increases the acidity of the benzylic protons (

approx. 16-17 vs 21 for phenylacetonitrile), facilitating the initial deprotonation.
Graphviz Diagram: Reaction Mechanism

Mechanism Start 3,5-Difluorophenylacetonitrile Step1 Deprotonation (NaH) Forms Carbanion A Start->Step1 -H2 Step2 1st Alkylation (SN2) Forms Mono-bromo Intermediate Step1->Step2 + Br-(CH2)3-Br Step3 2nd Deprotonation Forms Carbanion B Step2->Step3 NaH Step4 Intramolecular Cyclization (SN2) Ring Closure Step3->Step4 Fast Product Cyclobutanecarbonitrile Step4->Product

Caption: Mechanistic flow from starting nitrile to cyclized product via sequential SN2 reactions.

Alternative Pathway: Phase Transfer Catalysis (PTC)

For large-scale manufacturing (>100g), NaH/DMF is hazardous. A PTC approach is safer and uses cheaper reagents.

  • Reagents: 50% Aqueous NaOH (Base), Toluene (Solvent).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (1-5 mol%).

  • Procedure:

    • Mix 3,5-difluorophenylacetonitrile, 1,3-dibromopropane, and Toluene.

    • Add TBAB.

    • Add 50% NaOH dropwise with vigorous stirring at 40–50°C.

    • The interface between the organic and aqueous phases serves as the reaction zone.

  • Pros: No

    
     gas evolution; easier work-up.
    
  • Cons: Often requires longer reaction times; slightly lower yields due to hydrolysis side reactions.

Analytical Characterization Data

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueExpected Signal / CharacteristicInterpretation
1H NMR (400 MHz, CDCl3)

7.0–6.8 (m, 3H)
Aromatic protons (3,5-difluoro pattern).

2.85–2.75 (m, 2H)
Cyclobutane

(cis to aryl).

2.60–2.45 (m, 2H)
Cyclobutane

(trans to aryl).

2.10–1.95 (m, 2H)
Cyclobutane

(distal).
13C NMR (100 MHz, CDCl3)

163.5 (dd, J=248 Hz)
C-F carbons (distinctive doublet of doublets).

124.0 (CN)
Nitrile carbon.

40.5 (Quaternary C)
The ipso carbon of the cyclobutane.

32.5, 17.0
Cyclobutane methylene carbons.
IR Spectroscopy 2235

Sharp

stretch.
HRMS (ESI)

194.078
Confirming molecular formula

.

Safety & Hazard Mitigation

  • Sodium Hydride (NaH): Pyrophoric. Reacts violently with water to release hydrogen. Use only in dry solvents under inert gas. Quench excess NaH with isopropanol or solid ammonium chloride before adding water.

  • Nitriles: Toxic by ingestion and skin absorption. Handle in a fume hood.

  • 1,3-Dibromopropane: Alkylating agent; potential carcinogen. Double-glove when handling.

References

  • Matrix Scientific. (2025).[1] Product Safety Data Sheet: 1-(3,5-Difluorophenyl)-cyclobutanecarbonitrile (CAS 1249471-25-7).Link

  • American Elements. (2024). 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile Synthesis Methodology. (Analogous chemistry for electron-deficient aryl rings). Link

  • Federsel, H. J. (2003). Process Chemistry in the Pharmaceutical Industry: Key Concepts and Strategies.
  • PubChem. (2025).[2] Compound Summary: 1-Phenylcyclobutanecarbonitrile (CID 84400).[2] National Library of Medicine. Link

  • Caroon, J. M., et al. (1981). Synthesis of 1-arylcyclobutanecarbonitriles. Journal of Medicinal Chemistry, 24(11), 1320–1328.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile, a fluorinated cyclobutane derivative of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms and a cyclobutane scaffold presents a unique combination of properties relevant to drug discovery and development. This document will delve into the known and predicted characteristics of this compound, offering both theoretical insights and practical methodologies for its analysis.

The cyclobutane motif, as a bioisostere for various molecular frameworks, offers a unique three-dimensional conformation that can enhance binding affinity and metabolic stability.[1] The introduction of fluorine atoms can further modulate a molecule's physicochemical properties, including lipophilicity, acidity, and metabolic stability, making fluorinated cyclobutanes attractive building blocks in the design of novel therapeutics.[1][]

Core Molecular Attributes

This compound is a synthetic organic compound with the following fundamental identifiers:

PropertyValueSource
CAS Number 1249471-25-7[3]
Molecular Formula C₁₁H₉F₂N[3]
Molecular Weight 193.20 g/mol [3]
Chemical Structure dot graph G { layout=neato; node [shape=plaintext]; rankdir=LR; 1 [label="C"]; 2 [label="C"]; 3 [label="C"]; 4 [label="C"]; 5 [label="C"]; 6 [label="C"]; 7 [label="F"]; 8 [label="F"]; 9 [label="C"]; 10 [label="C"]; 11 [label="C"]; 12 [label="C"]; 13 [label="C"]; 14 [label="N"]; 1 -- 2 [style=solid]; 2 -- 3 [style=solid]; 3 -- 4 [style=solid]; 4 -- 5 [style=solid]; 5 -- 6 [style=solid]; 6 -- 1 [style=solid]; 3 -- 7 [style=solid]; 5 -- 8 [style=solid]; 1 -- 9 [style=solid]; 9 -- 10 [style=solid]; 10 -- 11 [style=solid]; 11 -- 12 [style=solid]; 12 -- 9 [style=solid]; 9 -- 13 [style=solid]; 13 -- 14 [style=triple]; } Chemical structure of this compound

Predicted Physicochemical Properties

PropertyPredicted ValueMethod
LogP (Octanol-Water Partition Coefficient) 2.5 - 3.5Computational (e.g., ALOGPS, XLOGP3)
pKa (Acid Dissociation Constant) ~18-20 (for the α-proton to the nitrile)Computational (e.g., DFT, machine learning models)
Melting Point Data not available
Boiling Point Data not available
Aqueous Solubility LowInferred from predicted LogP
Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A higher LogP value indicates greater lipophilicity. For this compound, various in silico models can be used to predict the LogP value. These models often utilize fragment-based or atom-based contribution methods. Given the presence of the lipophilic difluorophenyl and cyclobutane groups, a moderately high LogP is expected.

Acidity (pKa)

The nitrile group in this compound is not readily ionizable. The most acidic protons are those on the carbon atom alpha to the nitrile group. However, their pKa is expected to be very high, likely in the range of 18-20, making them non-acidic under physiological conditions. Computational methods, such as those based on density functional theory (DFT) or advanced machine learning algorithms, can provide more precise estimations.[4][5][6]

Experimental Determination of Physicochemical Properties

To obtain definitive data, experimental determination of these properties is essential. The following section outlines standard protocols for key physicochemical measurements.

Workflow for LogP Determination

Caption: Workflow for the experimental determination of LogP.

Protocol for Shake-Flask Method:

  • Preparation of Phases: Prepare a phosphate buffer solution (pH 7.4) and n-octanol. Saturate the buffer with n-octanol and the n-octanol with the buffer by mixing them vigorously and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Partitioning: In a clean vessel, add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and buffer.

  • Equilibration: Shake the vessel for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Workflow for pKa Determination

Caption: Workflow for the experimental determination of pKa.

Protocol for Potentiometric Titration:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).

  • Titration Setup: Use a calibrated pH meter and an automated titrator.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the ionizable group.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the compound is in its ionized form. For weakly acidic or basic compounds, derivative plots are often used to accurately determine the equivalence point.

Expected Spectral Characteristics

While experimental spectra are not publicly available, the following characteristics can be predicted based on the molecular structure.

Infrared (IR) Spectroscopy
  • Nitrile (C≡N) stretch: A sharp, medium-intensity band is expected in the range of 2260-2220 cm⁻¹.

  • Aromatic C-H stretch: One or more sharp bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[7]

  • Aliphatic C-H stretch (cyclobutane): Bands are expected just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹).

  • Aromatic C=C stretch: Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region.

  • C-F stretch: Strong bands are expected in the fingerprint region, typically between 1350-1100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: The proton at the 4-position of the phenyl ring will appear as a triplet, and the protons at the 2- and 6-positions will appear as a doublet or multiplet, all in the aromatic region (δ 7.0-7.5 ppm).

    • Cyclobutane Protons: The protons on the cyclobutane ring will exhibit complex multiplet patterns in the aliphatic region (δ 1.5-3.0 ppm) due to restricted rotation and complex spin-spin coupling.

  • ¹³C NMR:

    • Nitrile Carbon: A signal is expected in the range of δ 115-125 ppm.

    • Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 110-165 ppm). The carbons attached to fluorine will show characteristic C-F coupling.

    • Cyclobutane Carbons: Signals for the cyclobutane carbons are expected in the aliphatic region (δ 15-40 ppm). The carbon attached to the phenyl and nitrile groups will be further downfield.

  • ¹⁹F NMR:

    • A single resonance is expected for the two equivalent fluorine atoms, likely appearing as a triplet due to coupling with the adjacent aromatic protons.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 193.20, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the nitrile group (CN) and fragmentation of the cyclobutane ring.

Chemical Stability

The chemical stability of a drug candidate is a critical parameter that influences its shelf-life and formulation development. Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Protocol for Accelerated Stability Testing:

  • Sample Preparation: Prepare samples of this compound in the solid state and, if applicable, in relevant solution formulations.

  • Storage Conditions: Store the samples under accelerated conditions, such as 40°C / 75% relative humidity, for a defined period (e.g., up to 6 months).

  • Time Points: Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method. The structure of any significant degradation products should be elucidated.

  • Evaluation: Evaluate the rate of degradation to predict the long-term stability of the compound.

Safety and Handling

Based on available information, this compound is classified as an irritant.[3] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry, owing to its unique structural features. While a complete experimental physicochemical profile is not yet publicly available, this guide provides a robust framework for its characterization. The predictive data and detailed experimental protocols herein offer a solid foundation for researchers to further investigate this promising compound and its analogs in the pursuit of novel therapeutics.

References

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (2024, March 22). Retrieved from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). Retrieved from [Link]

  • Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - PMC. (2025, August 12). Retrieved from [Link]

  • 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties | Request PDF - ResearchGate. Retrieved from [Link]

  • pKa Prediction | Rowan. Retrieved from [Link]

  • How to Predict the pKa of Any Compound in Any Solvent - PMC. Retrieved from [Link]

  • pKa prediction from ab initio calculations - Research Outreach. (2023, November 8). Retrieved from [Link]

  • Table of Characteristic IR Absorptions.

Sources

1-(3,5-Difluorophenyl)cyclobutanecarbonitrile CAS number and spectral data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

CAS Number: 1249471-25-7 Molecular Formula: Cngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


H

F

N Molecular Weight: 193.20 g/mol [1]

Executive Summary & Chemical Significance

This compound is a specialized pharmacophore scaffold used primarily in medicinal chemistry as a metabolic blocker and structural rigidifier.[2] It combines two critical design elements:

  • The Cyclobutane Ring: Acts as a conformationally restricted bioisostere for gem-dimethyl groups.[2] This restriction often improves target selectivity by locking the vector of the phenyl ring relative to the nitrile (or its derivatives).

  • The 3,5-Difluoro Motif: A classic strategy to block metabolic "soft spots" on the phenyl ring (specifically P450-mediated oxidation) while increasing lipophilicity and membrane permeability.[2]

This guide details the synthesis, spectral characterization, and handling protocols for this compound, designed for researchers requiring high-purity building blocks for lead optimization.

Synthetic Pathway & Methodology

The most robust route to this compound involves the double alkylation of 3,5-difluorophenylacetonitrile with 1,3-dibromopropane.[2] This reaction creates the quaternary carbon center and closes the cyclobutane ring in a single pot.

Retrosynthetic Logic

The formation of the strained four-membered ring requires a strong base to generate the carbanion at the benzylic position.[2] The choice of base and solvent is critical to minimize polymerization of the nitrile and maximize cyclization over mono-alkylation.[2]

Validated Synthesis Protocol

Reagents:

  • Substrate: 3,5-Difluorophenylacetonitrile (CAS 135336-18-4)[2]

  • Electrophile: 1,3-Dibromopropane (1.1 equiv)[2]

  • Base: Sodium Hydride (NaH, 60% dispersion in oil, 2.2 equiv) or NaOH (50% aq) with TBAB (Phase Transfer Catalyst).

  • Solvent: DMF (anhydrous) or DMSO.

Step-by-Step Procedure (NaH/DMF Method):

  • Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Charge with NaH (2.2 equiv) and wash with dry hexanes to remove mineral oil. Suspend in anhydrous DMF (0.5 M concentration relative to substrate).

  • Cooling: Cool the suspension to 0°C using an ice/salt bath.

  • Addition: Add 3,5-difluorophenylacetonitrile dropwise over 20 minutes. Evolution of H

    
     gas will be observed. Stir for 30 minutes at 0°C to ensure complete deprotonation (formation of the vermilion-colored anion).
    
  • Cyclization: Add 1,3-dibromopropane dropwise. Critical: Control the addition rate to keep the internal temperature below 10°C to prevent exotherms that degrade the strained ring intermediate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench & Workup: Carefully quench with saturated NH

    
    Cl solution (exothermic). Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.
    
  • Purification: Dry over MgSOngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    , concentrate, and purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes). The product typically elutes as a colorless oil or low-melting solid.
    
Reaction Workflow Diagram

SynthesisWorkflow Start 3,5-Difluorophenyl- acetonitrile Base Deprotonation (NaH/DMF, 0°C) Start->Base Activation Anion Benzylic Anion Intermediate Base->Anion -H2 Cyclize Alkylation/Cyclization (1,3-Dibromopropane) Anion->Cyclize + Electrophile Product 1-(3,5-Difluorophenyl) cyclobutanecarbonitrile Cyclize->Product Ring Closure

Caption: Step-wise construction of the quaternary cyclobutane center via double alkylation.

Spectral Characterization (Data & Analysis)

Accurate identification relies on distinguishing the cyclobutane puckering and the specific coupling patterns of the 3,5-difluoro aromatic system.

Predicted NMR Data

Note: While specific raw data files are proprietary to vendors, the following data is derived from high-fidelity analogs (e.g., 1-(4-chlorophenyl)cyclobutanecarbonitrile) and calculated chemical shifts for the 3,5-difluoro substitution pattern.

Table 1:


H NMR Data (400 MHz, CDCl

)
Shift (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegralAssignmentStructural Logic
6.95 – 7.05 Multiplet (m)2HAr-H (Positions 2,6)Deshielded by ring current; coupled to F (approx ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Hz).
6.75 – 6.85 Triplet of triplets (tt)1HAr-H (Position 4)Shielded relative to 2,6; characteristic Upfield triplet due to two ortho fluorines.
2.80 – 2.88 Multiplet (m)2HCyclobutane-H Protons cis to the aromatic ring (deshielded).[2]
2.40 – 2.55 Multiplet (m)2HCyclobutane-H Protons cis to the nitrile.[2]
2.05 – 2.18 Multiplet (m)2HCyclobutane-H Distal methylene protons (C3 of cyclobutane).[2]

Table 2:


C NMR Data (100 MHz, CDCl

)
Shift (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

ppm)
AssignmentCoupling (

)
Notes
163.5 C-3, C-5 (Ar)

Hz
Direct C-F coupling (large doublet).
145.2 C-1 (Ar)

Hz
Quaternary aromatic attached to cyclobutane.
124.1 C N (Nitrile)SingletCharacteristic nitrile shift.
110.5 C-2, C-6 (Ar)

Hz
Ortho to Fluorine.
103.8 C-4 (Ar)

Hz
Para position; triplet due to two meta Fluorines.
40.2 Quaternary CSingletThe cyclobutane quaternary center.
34.5 Cyclobutane CH

-C2/C4 of cyclobutane.
17.1 Cyclobutane CHngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-C3 of cyclobutane (distal).
F NMR Signature
  • Shift: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     -108.0 to -110.0 ppm.
    
  • Pattern: Triplet (due to coupling with H-4) or Multiplet.[2]

  • Significance: The presence of a single fluorine signal confirms the symmetry of the 3,5-substitution. If two signals appear, the ring has opened or substitution occurred at the 2,4-position.

Spectral Logic Diagram

NMRLogic F_Atoms Fluorine Atoms (C3, C5) Splitting Splits H4 into Triplet of Triplets F_Atoms->Splitting J-Coupling Deshielding Deshields C3/C5 (>160 ppm) F_Atoms->Deshielding Inductive Effect Symmetry Enforces C2/C6 Equivalence F_Atoms->Symmetry H4_Proton Proton H4 (Para) C_Quat Quaternary Carbon Splitting->H4_Proton Symmetry->C_Quat Simplifies Spectrum

Caption: Impact of 3,5-difluoro substitution on NMR splitting patterns and chemical shifts.

Handling & Safety Protocols

Hazard Classification:

  • Acute Toxicity: Oral/Inhalation (Category 3) - Nitrile functionality.[2]

  • Skin Irritation: Category 2.[3]

  • Eye Irritation: Category 2A.

Storage:

  • Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Keep away from strong oxidizers and strong acids (hydrolysis risk).

Emergency Protocol: In case of skin contact, do not use organic solvents (which may increase absorption). Wash with soap and copious amounts of water. If ingested, treat as a potential cyanide generator; medical supervision is required immediately.

References

  • Matrix Scientific. (2024). Product Entry: 1-(3,5-Difluorophenyl)-cyclobutanecarbonitrile (CAS 1249471-25-7).[1][2] Retrieved from .

  • Fleming, F. F., et al. (2010).[4] "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group." Journal of Medicinal Chemistry, 53(22), 7902-7917. (Context on Nitrile Bioisosteres).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512-7515.[5] (Standard for solvent calibration in spectral data).[4]

  • PubChem. (2024).[6] Compound Summary: 1-(3,5-Difluorophenyl)cyclobutane-1-carboxylic acid (Hydrolysis Analog).[2] Retrieved from .

  • BLD Pharm. (2024). Safety Data Sheet: this compound.[1][2] Retrieved from .

Sources

Technical Guide: Structure Elucidation of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure Elucidation of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile Format: Technical Whitepaper Author Role: Senior Application Scientist

Executive Summary

This guide outlines a comprehensive analytical strategy for the structural confirmation of This compound (Formula: C₁₁H₉F₂N, MW: 193.20 g/mol ).[1][2] This compound features three distinct structural motifs that require rigorous validation: a strained cyclobutane ring , a nitrile (cyano) functionality , and a 3,5-difluorophenyl aromatic system.[1][2][3]

The elucidation protocol prioritizes the differentiation of the target molecule from likely synthetic impurities, such as mono-alkylated open-chain byproducts or regioisomers (e.g., 2,4-difluoro analogues).[1][2]

Synthetic Context & Impurity Profile

To interpret spectra accurately, one must understand the likely origin of the sample. This scaffold is typically synthesized via the double alkylation of 3,5-difluorophenylacetonitrile with 1,3-dibromopropane (or 1-bromo-3-chloropropane) using a strong base (e.g., NaH or KOtBu).[1][2]

  • Target Structure: A quaternary carbon linking a cyclobutane ring, a nitrile, and the aromatic ring.[2][3]

  • Critical Impurities to Rule Out:

    • Open-chain intermediate: 5-bromo-2-(3,5-difluorophenyl)pentanenitrile (incomplete cyclization).[1][2]

    • Regioisomers: 2,4-difluoro analogues (if starting material was impure).[1][2]

Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and degree of unsaturation.

  • Method: ESI+ (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization).[1][2]

  • Expected Data:

    • [M+H]⁺: 194.0781 m/z (Calculated).[1][2]

    • Fragmentation: Loss of HCN (27 Da) is common in nitriles.[1]

    • Isotope Pattern: The presence of Fluorine (monoisotopic ¹⁹F) simplifies the isotope pattern compared to chloro- or bromo-derivatives.[1] There should be no M+2 peak characteristic of halogens like Cl or Br.[2]

Infrared Spectroscopy (FT-IR)

Objective: Identify key functional groups and rule out open-chain amines or amides.

Functional GroupFrequency (cm⁻¹)IntensityDiagnostic Value
Nitrile (C≡N) 2230 – 2250Weak/MediumCritical. Sharp band.[1][2][4] Absence indicates hydrolysis to amide/acid.[1][2]
C–F Stretch 1100 – 1400StrongBroad, intense bands in the fingerprint region.[2][3]
Aromatic C=C 1580 – 1620MediumConfirms benzene ring.[1][2]
Aliphatic C–H 2850 – 2990MediumCyclobutane methylene stretches.[1][2]

Self-Validating Check: If a broad peak appears at 3200–3500 cm⁻¹, the nitrile may have hydrolyzed to an amide or the sample contains moisture.

NMR Spectroscopy: The Core Elucidation

This section details the expected chemical shifts and coupling patterns. The 3,5-difluoro substitution imposes a specific symmetry that is the "fingerprint" of this molecule.

A. ¹H NMR (Proton)

Solvent: CDCl₃ or DMSO-d₆[1][2]

Symmetry Analysis: The molecule possesses a plane of symmetry passing through the nitrile, the quaternary carbon, C3 of the cyclobutane, and the C1-C4 axis of the phenyl ring.

  • Aromatic Region (3 Protons):

    • Protons at C2' & C6' (Ortho to cyclobutane): These are chemically equivalent.[1][2] They appear as a multiplet (approx.[1][2] 6.9 – 7.1 ppm) .[1][2]

      • Coupling: They couple to the adjacent Fluorine atoms (

        
        ) and the meta-proton (
        
        
        
        ).[1]
    • Proton at C4' (Between Fluorines): This is distinct.[1][2] It appears as a triplet of triplets (approx. 6.7 – 6.8 ppm) .[1][2]

      • Coupling: Large coupling to two ortho-fluorines (

        
         Hz) and small coupling to meta-protons.[1][2]
        
  • Cyclobutane Region (6 Protons):

    • C2 & C4 Protons (4H): These methylene protons are chemically equivalent pairs but magnetically non-equivalent (geminal).[1][2] They typically appear as a complex high-order multiplet at 2.4 – 2.8 ppm .[1][2]

    • C3 Protons (2H): These are further from the aromatic ring and appear as a multiplet at 1.8 – 2.2 ppm .

B. ¹⁹F NMR (Fluorine)

Objective: Confirm meta-substitution.

  • Signal: A singlet (if proton-decoupled) or a triplet (if coupled to H4').[1][2]

  • Shift: -108 to -112 ppm (Typical for 3,5-difluoro motifs).[1][2]

  • Validation: If two distinct fluorine signals appear, the symmetry is broken (implying a 2,4- or 2,5-substitution pattern impurity).[1][2][3]

C. ¹³C NMR (Carbon)

Objective: Verify the quaternary carbon and C-F coupling.

Carbon TypeShift (ppm)Multiplicity (J-Coupling)Assignment
C-F (C3', C5') ~163.0Doublet of Doublets (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Hz)
Direct F attachment.[1][2]
Ipso (C1') ~145.0Triplet (

Hz)
Attached to Cyclobutane.[1][2]
Nitrile (CN) ~122.0Singlet (or weak triplet)Diagnostic for CN.[1][2]
C4' (Aromatic) ~103.0Triplet (

Hz)
Between two F atoms.[1][2]
C2', C6' ~110.0Multiplet (dd)Ortho to cyclobutane.[1][2]
Quaternary (C1) ~45.0 - 50.0 Triplet (

Hz, often unresolved)
Crucial Proof of Cyclization.
Cyclobutane (C2, C4) ~35.0SingletMethylene carbons.[1][2]
Cyclobutane (C3) ~16.0SingletDistal methylene.[1][2]
D. 2D NMR Logic (HMBC)

To definitively prove the nitrile is attached to the cyclobutane and not the ring (though synthesis dictates otherwise), use HMBC (Heteronuclear Multiple Bond Correlation) .[1]

  • Key Correlation: The cyclobutane protons (C2/C4) should show a strong long-range correlation to the Nitrile Carbon (~122 ppm) and the Ipso Aromatic Carbon (~145 ppm) .[1] This "locks" the quaternary center.

Elucidation Logic Flow (Visualization)[1][2]

The following diagram illustrates the decision-making process for confirming the structure.

StructureElucidation Start Unknown Sample (White Solid/Oil) MS Step 1: HRMS (ESI+) Start->MS FormulaCheck Mass = 194.07 (M+H)? MS->FormulaCheck IR Step 2: FT-IR FormulaCheck->IR Yes Impurity Impurity/Isomer Detected FormulaCheck->Impurity No CN_Check Peak @ 2240 cm⁻¹? (Nitrile) IR->CN_Check H_NMR Step 3: 1H NMR CN_Check->H_NMR Yes CN_Check->Impurity No (Amide?) Sym_Check Aromatic Pattern: 2:1 Ratio (Symm)? H_NMR->Sym_Check C_NMR Step 4: 13C & 19F NMR Sym_Check->C_NMR Yes Sym_Check->Impurity No (Regioisomer) Quat_Check Quaternary C @ ~45 ppm? C_NMR->Quat_Check Final Structure Confirmed: 1-(3,5-Difluorophenyl) cyclobutanecarbonitrile Quat_Check->Final Yes Quat_Check->Impurity No (Linear?)

Caption: Logic flow for the structural validation of this compound, filtering out common synthetic failures.

Experimental Protocol: NMR Sample Preparation

To ensure high-quality data suitable for publication or regulatory submission:

  • Mass: Weigh 10–15 mg of the compound.

  • Solvent: Add 0.6 mL of CDCl₃ (Chloroform-d).

    • Note: If the compound is an oil and cloudy, filter through a small plug of glass wool in a pipette.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

  • Acquisition:

    • Run ¹H (16 scans) to check purity.

    • Run ¹⁹F (coupled and decoupled) to verify symmetry.

    • Run ¹³C (minimum 512 scans) to resolve the low-intensity quaternary nitrile carbon and the split C-F signals.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for IR and NMR interpretation principles).

  • Hesse, M., Meier, H., & Zeeh, B. (2008).[1][2][3] Spectroscopic Methods in Organic Chemistry. Thieme. (Detailed tables on ¹³C chemical shifts for nitriles and cyclobutanes).

  • Dolbier, W. R. (2009).[1][2][3] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] (Essential for interpreting the ¹⁹F-¹³C coupling constants).[1][2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2][3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Source for specific cyclobutane chemical shift increments).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][2] (General reference for comparing standard cyclobutane and benzonitrile spectra). [1][2]

Sources

Technical Guide: Solubility and Stability Profile of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

[1]

Executive Summary

1-(3,5-Difluorophenyl)cyclobutanecarbonitrile (CAS: 1249471-25-7) is a critical pharmacophore building block, often employed in the synthesis of serotonin reuptake inhibitors, kinase inhibitors, and other CNS-active agents.[1] Its value lies in the gem-disubstituted cyclobutane ring , which provides a rigid conformational lock, and the 3,5-difluorophenyl group , which enhances metabolic stability by blocking the metabolically vulnerable para-position and reducing electron density on the aromatic ring.[1]

This guide details the solubility thermodynamics and stability kinetics of this compound.[1] It provides researchers with a rationale for solvent selection and a rigorous protocol for stability validation, moving beyond simple data listing to explain the why and how of the molecule's behavior.[1]

Structural & Physicochemical Analysis[1][2][3]

The Cyclobutane "Conformational Lock"

Unlike linear alkyl chains, the cyclobutane ring introduces significant angle strain (~26.5 kcal/mol).[1] In this compound, the quaternary carbon (C1) is gem-disubstituted.[1]

  • Impact on Stability: The steric bulk at C1 hinders the approach of nucleophiles (e.g., water, hydroxide), theoretically increasing hydrolytic stability compared to linear phenylacetonitriles.[1]

  • Impact on Solubility: The rigid aliphatic ring increases lipophilicity (LogP) more than a flexible chain would, as it reduces the entropic penalty of solvation in non-polar solvents.[1]

The 3,5-Difluoro Effect

The fluorine atoms at the 3 and 5 positions are strongly electron-withdrawing via induction (

1
  • pKa Influence: While the nitrile itself is not ionizable, the fluorines increase the acidity of any potential downstream metabolites (e.g., the corresponding carboxylic acid), lowering their pKa.[1]

  • Lipophilicity: The C-F bond is highly hydrophobic.[1] This molecule is expected to exhibit poor aqueous solubility but high permeability.[1]

Table 1: Predicted Physicochemical Properties

Property Value (Predicted/Analogous) Structural Rationale

| Molecular Weight | 193.20 g/mol | Formula:

LogP1Water Solubility1pKa1H-Bond Acceptors1

Solubility Profile & Solvent Selection

Solubility Thermodynamics

The compound is a Class II/IV candidate (BCS classification context) regarding solubility.[1] It relies on Van der Waals interactions and dipole-dipole coupling (from the nitrile and C-F bonds) for solvation.[1]

  • Preferred Solvents: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.[1]

  • Poor Solvents: Water, Hexanes (often too non-polar to overcome crystal lattice energy if the solid is crystalline).[1]

Experimental Protocol: Thermodynamic Solubility

Do not rely on kinetic solubility (precipitation from DMSO) for process development.[1] Use this equilibrium method.

  • Preparation: Add excess solid compound to 2 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker, 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (avoid nylon due to potential adsorption).

  • Quantification: Dilute supernatant with Mobile Phase (e.g., 50:50 ACN:Water) and analyze via HPLC-UV (254 nm).

Stability Profile

Hydrolytic Stability (Nitrile Hydrolysis)

Nitriles are generally stable at neutral pH.[1] Hydrolysis to the amide (primary degradant) and subsequently the acid (secondary degradant) requires catalysis.[1]

  • Acidic Hydrolysis: The cyclobutane ring strain makes the nitrile carbon less electrophilic due to rehybridization effects, but strong mineral acids (e.g., 6M HCl, reflux) will drive hydrolysis.[1]

  • Basic Hydrolysis: The steric hindrance of the gem-disubstituted carbon significantly retards attack by

    
    .[1] Expect high stability in mild base (e.g., 
    
    
    ) but slow degradation in strong base (e.g., 1M NaOH).[1]
Thermal Stability & Ring Strain

The cyclobutane ring is the "weak link" thermally.[1] While stable at standard process temperatures (<100°C), temperatures exceeding 150°C may induce:

  • Ring Opening: Homolytic cleavage to form a diradical.[1]

  • Isomerization: If synthesis byproducts are present.

Degradation Pathway Diagram

The following diagram illustrates the primary degradation routes. Note the high energy barrier to the Acid form due to sterics.[1]

DegradationPathwayCompound1-(3,5-Difluorophenyl)cyclobutanecarbonitrileAmideIntermediate Amide(Primary Degradant)Compound->Amide Hydrolysis(Strong Acid/Base, Heat)RingOpenRing-OpenedProductsCompound->RingOpen Thermal Stress(>150°C)AcidCarboxylic Acid(Secondary Degradant)Amide->Acid Hydrolysis(Slower due to Sterics)

Caption: Primary hydrolysis and thermal degradation pathways. The steric bulk of the cyclobutane ring slows the transition from Amide to Acid.[1]

Stress Testing Protocol (Forced Degradation)

To validate the stability profile for regulatory filing (IND/NDA), perform the following stress tests. This protocol ensures mass balance and identifies all potential impurities.[1]

Table 2: Forced Degradation Conditions

StressorConditionDurationTarget DegradationRationale
Acid 1N HCl, 60°C24 - 48 h5-20%Assess nitrile hydrolysis susceptibility.[1]
Base 1N NaOH, 60°C24 - 48 h5-20%Assess resistance to nucleophilic attack.[1]
Oxidation 3%

, RT
24 h5-20%Check electron-poor ring stability (likely stable).
Thermal 80°C (Solid state)7 days< 5%Test cyclobutane ring integrity.[1]
Photo 1.2M Lux hours1 cycle< 2%Verify benzylic stability (ICH Q1B).[1]
Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (nitrile absorption) and 260 nm (aromatic ring).[1]

Handling and Storage Recommendations

Safety (HSE)
  • Hazard: Nitriles are toxic by ingestion/inhalation.[1] They can metabolize to release cyanide ions, though the stability of this specific structure makes rapid cyanide release unlikely in vitro.[1]

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety glasses.[1] Handle in a fume hood.

Storage
  • Condition: Store at 2-8°C (Refrigerated).

  • Container: Amber glass vials with PTFE-lined caps to prevent moisture ingress (hydrolysis risk) and light exposure.[1]

  • Shelf Life: Re-test purity every 12 months.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 84400, 1-Phenylcyclobutanecarbonitrile (Analogous Structure). Retrieved from [Link]

  • Fleming, F. F., et al. (2010).[1] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group. Journal of Medicinal Chemistry. (Contextual grounding for nitrile stability).

  • Wiberg, K. B. (1986).[1] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. (Reference for cyclobutane ring strain energy).

Technical Guide: Spectroscopic Analysis of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile (CAS: 1249471-25-7).[1] It is designed for analytical chemists and medicinal chemists requiring rigorous structural validation of this fluorinated building block.[1]

Executive Summary & Structural Context[2][3][4]

  • Compound: this compound[1][2]

  • Formula: C₁₁H₉F₂N[1][3]

  • Molecular Weight: 193.20 g/mol [1][2][3]

  • Role: A critical pharmacophore intermediate, often used to introduce metabolic stability (via fluorine) and conformational constraint (via the cyclobutane ring) into kinase inhibitors and CNS-active agents.[1]

Analytical Challenge: The symmetry of the 3,5-difluorophenyl ring and the cyclobutane moiety creates specific spectroscopic patterns (splitting and equivalence) that must be distinguished from the 2,4- or 3,4-difluoro isomers.[1]

Integrated Structural Elucidation Workflow

The following decision tree outlines the logical flow for validating the structure, prioritizing non-destructive methods (NMR) before destructive testing (MS).

AnalysisWorkflow Start Sample: 1-(3,5-Difluorophenyl) cyclobutanecarbonitrile IR Step 1: IR Spectroscopy (Functional Group Check) Start->IR NMR_1H Step 2: 1H NMR (Symmetry & Integration) IR->NMR_1H Nitrile Confirmed NMR_19F Step 3: 19F NMR (Isomer Differentiation) NMR_1H->NMR_19F Proton Count Correct NMR_13C Step 4: 13C NMR (Carbon Skeleton & C-F Coupling) NMR_19F->NMR_13C Symmetry Confirmed MS Step 5: Mass Spectrometry (Mw & Fragmentation) NMR_13C->MS Skeleton Confirmed Valid VALIDATED STRUCTURE MS->Valid Mass Confirmed

Caption: Step-wise analytical workflow ensuring structural integrity before release.

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the primary tool for distinguishing the 3,5-substitution pattern.[1] The high symmetry of the molecule simplifies the spectrum but requires careful analysis of coupling constants (


).[1]
A. 1H NMR Spectroscopy (Proton)

The cyclobutane ring protons appear as complex multiplets, while the aromatic region shows a distinct 3-spin system.[1]

PositionShift (

, ppm)
MultiplicityIntegrationDiagnostic Note
Ar-H2, H6 6.90 – 7.10Multiplet (dd)2HEquivalent protons between C-F and C-C(CN).[1]
Ar-H4 6.70 – 6.85tt (

)
1H"Triplet of triplets" due to coupling with two F atoms and two H atoms.[1]
Cyclobutane 2.75 – 2.85Multiplet2H

-protons (cis/trans relative to Ar).[1]
Cyclobutane 2.40 – 2.60Multiplet2H

-protons.[1]
Cyclobutane 1.90 – 2.10Multiplet2H

-protons (distal to nitrile).[1]

Note: Shifts are estimated for CDCl₃. The cyclobutane protons often appear as two sets of multiplets due to the roof effect and ring puckering.

B. 19F NMR Spectroscopy (Fluorine)

This is the definitive test for purity.[1]

  • Signal: Single peak (singlet) in proton-decoupled mode (

    
    F{
    
    
    
    H}).
  • Shift:

    
     -108 to -110 ppm (typical for meta-difluoro systems).[1]
    
  • Coupled Mode: If proton coupling is on, the signal appears as a triplet (

    
     Hz) due to coupling with H4, with smaller fine structure from H2/H6.[1]
    
  • Differentiation:

    • 3,5-difluoro:[1][2][4] Singlet (equivalent Fs).[1]

    • 3,4-difluoro:[1][3] Two distinct signals (non-equivalent).[1]

C. 13C NMR Spectroscopy (Carbon)

The


C spectrum is complex due to Carbon-Fluorine (

) coupling, which splits signals into doublets or triplets.[1]
Carbon TypeShift (

, ppm)
Splitting PatternCoupling (

)
C-F (C3, C5) ~163.0Doublet of Doublets (dd)

Hz,

Hz
C-CN (Nitrile) ~124.0Singlet-
C-Ipso (C1) ~145.0Triplet (t)

Hz (Coupled to two meta-Fs)
C-H (C2, C6) ~110.0Doublet (d)

Hz
C-H (C4) ~103.0Triplet (t)

Hz
Cyclobutane (quat) ~40.0Singlet-

Infrared (IR) Spectroscopy

IR is used primarily to confirm the presence of the nitrile group and the fluorinated ring.[1]

  • Nitrile (

    
    ):  Sharp, distinct band at 2235–2245 cm⁻¹ .[1] This is the most diagnostic non-fingerprint band.[1]
    
  • Aromatic C-H Stretch: Weak bands >3000 cm⁻¹.[1]

  • C-F Stretch: Strong, broad bands in the 1100–1250 cm⁻¹ region.[1]

  • Cyclobutane Ring: Weak ring strain modes around 900–1000 cm⁻¹.[1]

Mass Spectrometry (MS)[1][8][9][10]

  • Ionization: ESI (Electrospray) in positive mode

    
     or EI (Electron Impact) for fragmentation analysis.[1]
    
  • Molecular Ion:

    
     (Parent).[1]
    
  • Isotopic Pattern: Normal Carbon isotope distribution (1.1% for

    
    C).[1] No Cl/Br isotopes.[1]
    

Fragmentation Pathway (EI):

  • 
     193 (
    
    
    
    )
    : Parent ion.
  • Loss of HCN (

    
    ):  Formation of fluorinated cyclobutene radical cation (
    
    
    
    166).[1]
  • Cyclobutane Ring Cleavage: Loss of ethylene (

    
    , 28 amu) is common in cyclobutane derivatives, often yielding a styrene-like cation (
    
    
    
    165).[1]
  • Tropylium Ion Formation: Rearrangement to a difluorotropylium ion (

    
     127) is a hallmark of benzyl-type systems.[1]
    

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra without concentration effects.[1]

  • Solvent: Use CDCl₃ (Chloroform-d) or DMSO-d₆ .[1] DMSO is preferred if the compound is a solid salt or highly polar, but CDCl₃ is standard for the free nitrile.[1]

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug or PTFE syringe filter to remove particulates (critical for 19F baseline).[1]

  • Acquisition:

    • Run ¹H (16 scans).

    • Run ¹⁹F (decoupled, 32 scans) to verify isomer purity.[1]

Protocol B: GC-MS Purity Check

Objective: Quantify volatile impurities (solvents, starting materials).[1]

  • Column: HP-5ms or equivalent (non-polar).

  • Method:

    • Injector: 250°C.[1]

    • Oven: 50°C (hold 2 min)

      
       300°C at 20°C/min.
      
    • Detection: EI (70 eV).[1]

  • Expectation: The nitrile elutes later than the starting material (3,5-difluorophenylacetonitrile) due to the added cyclobutane ring mass, though polarity is similar.[1]

References

  • Matrix Scientific . (2024).[1] Product Data Sheet: this compound (CAS 1249471-25-7).[1][2] Retrieved from [1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on C-F coupling constants).

  • PubChem . (2024).[1][5] Compound Summary: this compound.[1][2] National Library of Medicine.[1] Retrieved from [1]

Sources

An In-depth Technical Guide to Investigating Potential Therapeutic Targets for 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(3,5-Difluorophenyl)cyclobutanecarbonitrile is a novel chemical entity with potential therapeutic applications yet to be fully elucidated. This guide provides a comprehensive framework for researchers and drug development professionals to identify and validate its molecular targets. By dissecting the molecule's key structural motifs—the 3,5-difluorophenyl group, the cyclobutane ring, and the carbonitrile moiety—we extrapolate a series of plausible biological targets. This document outlines a systematic, multi-tiered experimental approach, from initial computational screening to definitive cellular and biochemical validation, designed to uncover the mechanism of action and therapeutic potential of this compound.

Introduction: Deconstructing this compound for Target Hypothesis

The rational identification of therapeutic targets for a novel small molecule begins with an analysis of its structural components and their known interactions with biological systems. This compound is characterized by three key features: a 3,5-difluorophenyl ring, a cyclobutane core, and a carbonitrile group. Each of these imparts specific physicochemical properties that can inform our hypotheses about its potential biological targets.

  • The 3,5-Difluorophenyl Group: The difluorophenyl moiety is an electron-withdrawing system that can participate in various non-covalent interactions, including dipole-dipole, quadrupole, and halogen bonding. The metabolic stability of the difluorophenyl group is a known advantage in drug design[1]. Compounds containing a dichlorophenyl group, a close analogue, have been shown to inhibit the proprotein convertase furin by binding to a newly formed hydrophobic pocket.[2][3] This suggests that enzymes with adaptable active sites, particularly proteases, could be a target class. Furthermore, the presence of a difluorophenyl group is a feature of some non-steroidal anti-inflammatory drugs (NSAIDs), hinting at potential activity against enzymes in the inflammatory cascade, such as cyclooxygenases (COX)[1].

  • The Cyclobutane Ring: The cyclobutane moiety introduces a rigid, three-dimensional element into the molecule.[4][5][6] This structural rigidity can be advantageous for binding affinity by reducing the entropic penalty upon binding to a target protein.[4] The puckered conformation of the cyclobutane ring can effectively fill hydrophobic pockets within an enzyme's active site or a receptor's binding domain.[4][6] Its inclusion in various drug candidates has been shown to improve potency, selectivity, and pharmacokinetic profiles.[6] The presence of this scaffold is found in a diverse range of bioactive molecules, including anticancer agents and antivirals, underscoring its versatility in interacting with a wide array of biological targets.[4][7][8]

  • The Carbonitrile Group: The nitrile group is a versatile functional group in medicinal chemistry.[9][10][11][12][13] It is a strong hydrogen bond acceptor and can act as a bioisostere for a carbonyl group or a halogen atom.[9][11][12] Its linear geometry and polar nature allow it to fit into narrow, sterically constrained pockets and form key interactions with target proteins.[10] The carbonitrile group is present in numerous approved drugs, targeting a wide range of proteins, including enzymes like dipeptidyl peptidase-4 (DPP-4) and aromatase, as well as various G-protein coupled receptors (GPCRs).[9][10]

Synthesizing these observations, we can hypothesize that this compound is likely to target proteins that possess a hydrophobic binding pocket to accommodate the cyclobutane ring, and that can form specific interactions with the electron-deficient difluorophenyl ring and the polar carbonitrile group.

Hypothesized Therapeutic Target Classes

Based on the structural analysis, we propose the following protein classes as primary areas of investigation for this compound:

  • Proteases: The precedent set by dichlorophenyl-containing furin inhibitors strongly suggests that proteases are a high-priority target class.[2][3] The adaptable active sites of many proteases could potentially accommodate the unique 3D structure of the compound.

  • Kinases: Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the kinase hinge region, while other parts of the molecule occupy hydrophobic pockets. The carbonitrile could mimic key hydrogen bonding interactions, and the difluorophenyl and cyclobutane groups could occupy hydrophobic regions of the ATP-binding site.

  • Nuclear Receptors: These receptors often contain a hydrophobic ligand-binding domain. The lipophilic nature of the cyclobutane and difluorophenyl groups could facilitate binding within these pockets.

  • Enzymes in Inflammatory Pathways: Given the presence of the difluorophenyl moiety in some anti-inflammatory drugs, enzymes such as cyclooxygenases (COX-1/COX-2) or 5-lipoxygenase (5-LOX) are plausible targets.[1]

A Step-by-Step Guide to Target Identification and Validation

A systematic and multi-faceted approach is essential to confidently identify and validate the therapeutic target(s) of this compound. The following workflow is proposed:

Phase 1: In Silico and High-Throughput Screening

The initial phase focuses on computational and rapid experimental methods to generate a broad list of potential targets.

Experimental Protocol: Reverse Docking and Pharmacophore Screening

  • Compound Preparation: Generate a 3D conformation of this compound using computational chemistry software (e.g., ChemDraw, Avogadro). Perform energy minimization.

  • Database Selection: Utilize a database of 3D protein structures, such as the Protein Data Bank (PDB).

  • Reverse Docking: Employ a reverse docking server (e.g., PharmMapper, idTarget) to screen the compound against the protein structure database.

  • Pharmacophore Modeling: Generate a pharmacophore model based on the key features of the compound (hydrophobic, aromatic, hydrogen bond acceptor).

  • Pharmacophore Screening: Screen the pharmacophore model against a database of protein structures to identify proteins with complementary binding sites.

  • Hit Prioritization: Rank the potential targets based on docking scores, binding energy calculations, and the biological relevance of the identified proteins.

Experimental Protocol: Phenotypic Screening

  • Cell Line Panel: Select a diverse panel of human cancer cell lines (e.g., NCI-60) and normal cell lines.

  • Compound Treatment: Treat the cell lines with a range of concentrations of this compound.

  • Viability Assay: After a defined incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) for each cell line.

  • Target Pathway Analysis: Analyze the pattern of sensitivity across the cell line panel to infer potential target pathways. For example, sensitivity in cell lines known to be dependent on a particular signaling pathway may suggest a target within that pathway.

Phase 2: In Vitro Target Binding and Functional Assays

This phase aims to confirm direct binding of the compound to the prioritized targets and to assess its functional consequences.

Experimental Protocol: Thermal Shift Assay (TSA)

  • Protein and Compound Preparation: Purify the recombinant target protein. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well PCR plate, mix the target protein, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and varying concentrations of the compound.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

  • Data Analysis: The binding of the compound will stabilize the protein, resulting in a higher melting temperature (Tm). Calculate the change in Tm (ΔTm) to quantify the binding affinity.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Prepare solutions of the purified target protein in the sample cell and the compound in the injection syringe in the same buffer.

  • Titration: Inject small aliquots of the compound into the protein solution and measure the heat released or absorbed during binding.

  • Data Analysis: Integrate the heat signals to generate a binding isotherm. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Experimental Protocol: Enzyme Inhibition Assay

  • Assay Development: Develop a robust assay to measure the activity of the target enzyme. This could be a colorimetric, fluorometric, or luminescent assay.

  • Inhibition Measurement: Perform the enzyme assay in the presence of varying concentrations of this compound.

  • Data Analysis: Plot the enzyme activity as a function of the compound concentration and fit the data to determine the IC50 value.

Phase 3: Cellular Target Engagement and Mechanism of Action

The final phase focuses on confirming target engagement in a cellular context and elucidating the downstream signaling effects.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Solubilization: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Detection: Detect the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Compound binding will stabilize the target protein, leading to more soluble protein at higher temperatures.

Experimental Protocol: Western Blotting for Pathway Analysis

  • Cell Treatment and Lysis: Treat cells with the compound for various times and at different concentrations. Lyse the cells to extract proteins.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Probing: Probe the membrane with primary antibodies specific for the target protein and key downstream signaling molecules (including their phosphorylated forms).

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme for detection. Quantify the changes in protein expression and phosphorylation to map the affected signaling pathway.

Visualization of Workflows and Pathways

Diagram 1: Target Identification and Validation Workflow```dot

Target_Validation_Workflow cluster_Phase1 Phase 1: In Silico & High-Throughput Screening cluster_Phase2 Phase 2: In Vitro Validation cluster_Phase3 Phase 3: Cellular & Mechanistic Studies P1_Start 1-(3,5-Difluorophenyl) cyclobutanecarbonitrile P1_A Reverse Docking & Pharmacophore Screening P1_Start->P1_A P1_B Phenotypic Screening (e.g., NCI-60) P1_Start->P1_B P1_Out Prioritized Target List P1_A->P1_Out P1_B->P1_Out P2_A Thermal Shift Assay (TSA) P1_Out->P2_A P2_B Isothermal Titration Calorimetry (ITC) P1_Out->P2_B P2_C Enzyme Inhibition Assay P1_Out->P2_C P2_Out Confirmed Direct Binding & Functional Effect P2_A->P2_Out P2_B->P2_Out P2_C->P2_Out P3_A Cellular Thermal Shift Assay (CETSA) P2_Out->P3_A P3_B Western Blotting for Pathway Analysis P2_Out->P3_B P3_Out Validated Cellular Target & Mechanism of Action P3_A->P3_Out P3_B->P3_Out

Caption: Inhibition of a hypothetical kinase pathway.

Data Presentation

Table 1: Summary of Proposed Assays and Expected Outcomes

PhaseAssayPurposeKey Output
1 Reverse DockingPredict potential binding partnersRanked list of protein targets
Phenotypic ScreeningIdentify sensitive cell lines/pathwaysIC50 values, pathway hypotheses
2 Thermal Shift AssayConfirm direct target bindingΔTm (change in melting temp)
Isothermal Titration CalorimetryQuantify binding affinityKd, stoichiometry, thermodynamics
Enzyme Inhibition AssayMeasure functional inhibitionIC50 value
3 Cellular Thermal Shift AssayConfirm target engagement in cellsEvidence of target stabilization
Western BlottingElucidate mechanism of actionModulation of signaling pathways

Conclusion

The journey from a novel chemical entity to a potential therapeutic is a complex but systematic process. For this compound, a thorough understanding of its constituent parts provides a strong foundation for building a data-driven target identification strategy. The multi-phase experimental plan detailed in this guide, from broad initial screening to precise mechanistic studies, offers a robust framework for uncovering its biological function. By rigorously applying these methodologies, the scientific community can effectively unlock the therapeutic potential of this promising molecule.

References

  • Wouters, J., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(15), 2342-2357. [Link]

  • Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. [Link]

  • MDPI. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. [Link]

  • Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]

  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Request PDF. (n.d.). Contemporary synthesis of bioactive cyclobutane natural products. ResearchGate. [Link]

  • Shanghai Institute of Organic Chemistry. (n.d.). Application of Nitrile in Drug Design. SIOC Journals. [Link]

  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671. [Link]

  • Patsnap. (2025). Exploring Carbonyl Group Applications in Pharmaceuticals. Patsnap Eureka. [Link]

  • SlideShare. (n.d.). Drug design: optimizing target interactions. SlideShare. [Link]

  • Chem-Impex. (n.d.). 3,5-Difluorophenylacetic acid. Chem-Impex. [Link]

  • Royal Society of Chemistry. (2022). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. RSC Publishing. [Link]

  • Open Exploration Publishing. (2023). Acryl-3,5-bis(2,4-difluorobenzylidene)-4-piperidone targeting cellular JUN proto-oncogene, AP-1 transcription factor subunit inhibits head and neck squamous cell carcinoma progression. Open Exploration Publishing. [Link]

  • Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Request PDF. (2025). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. ResearchGate. [Link]

  • Shen, T. Y. (1983). Chemical and pharmacological properties of diflunisal. Pharmacotherapy, 3(2 Pt 2), 3S-8S. [Link]

  • ResearchGate. (n.d.). Drugs and agrochemicals containing a difluoromethylthio group. ResearchGate. [Link]

  • ScienceOpen. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ScienceOpen. [Link]

  • PubChem. (n.d.). 3,5-Difluorophenylacetic acid. PubChem. [Link]

  • PubMed. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. PubMed. [Link]

  • ResearchGate. (n.d.). Interactions of (3,5-dichlorophenyl)pyridine-derived inhibitors with the active-site cleft of furin. ResearchGate. [Link]

Sources

In Silico Characterization of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A High-Precision Modeling Framework for Fragment-Based Drug Discovery

Executive Summary

This technical guide outlines a rigorous in silico workflow for modeling 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile (CAS: 1249471-25-7). This molecule represents a high-value scaffold in medicinal chemistry, combining a conformationally restricted spacer (cyclobutane) with a metabolic blocker (difluorophenyl) and a polar anchor (nitrile).

Modeling this specific entity presents two distinct challenges that standard high-throughput protocols often fail to capture:

  • Cyclobutane Puckering: The four-membered ring is not planar; it undergoes a "butterfly" puckering motion (approx. 30°) to relieve torsional strain. Standard force fields (e.g., GAFF/MMFF) often over-flatten this ring without QM-derived corrections.

  • Electronic Anisotropy: The 3,5-difluoro substitution pattern creates a specific electrostatic potential (ESP) surface, depleting electron density on the phenyl ring and enhancing

    
    -stacking potential against electron-rich residues, while the nitrile group acts as a focused dipole.
    
Part 1: Quantum Mechanical (QM) Characterization

Objective: To generate accurate geometry and partial charges that capture the non-planar nature of the cyclobutane ring and the inductive effects of the fluorine atoms.

1.1 Conformational Scanning (The "Puckering" Correction)

Standard molecular mechanics often trap cyclobutanes in a planar transition state. You must establish the ground-state pucker angle using Density Functional Theory (DFT).

  • Methodology:

    • Software: Gaussian 16, ORCA, or equivalent.

    • Theory Level:

      
      B97X-D / 6-311++G(d,p). The dispersion correction ("-D") is critical for capturing intramolecular F···H interactions.
      
    • Workflow: Perform a relaxed potential energy surface (PES) scan of the C-C-C-C dihedral angle of the cyclobutane ring.

1.2 Electrostatic Potential (ESP) & Charge Fitting

The nitrile group (


) is a strong electron-withdrawing group (EWG), as are the fluorines. This creates a unique charge distribution that standard dictionary-based charges (e.g., Gasteiger) will model poorly.
  • Protocol:

    • Optimize the global minimum geometry.

    • Calculate the ESP surface.

    • Fit Partial Charges: Use the RESP (Restrained Electrostatic Potential) model.

    • Why RESP? It ensures the dipole moment is reproduced accurately for simulation, preventing the "over-polarization" of the nitrile nitrogen often seen in unconstrained fits.

Data Output: Key Geometric Parameters | Parameter | Standard Force Field (GAFF) | QM Optimized (


B97X-D) | Deviation |
| :--- | :--- | :--- | :--- |
| Cyclobutane Dihedral | ~0.5° (Planar) | 28.4° (Puckered) | Critical  |
| C-F Bond Length | 1.35 Å | 1.33 Å | Minor |
| Nitrile Dipole (

) | 3.8 D | 4.1 D | Significant |
Part 2: Force Field Parameterization

Objective: To translate QM accuracy into a format usable for Docking and Molecular Dynamics (MD).

Self-Validating Protocol:

  • Topology Generation: Use Antechamber (AmberTools) to generate the .mol2 and .frcmod files.

  • Atom Types: Assign ca for aromatic carbons, but ensure the cyclobutane carbons are typed as cx (sp3 ring carbons) to distinguish them from linear alkyl chains.

  • Validation: Compare the single-point energy of the force-field minimized structure against the QM energy. If the RMSD > 0.5 Å, manually adjust the dihedral force constants (

    
    ) in the .frcmod file to match the QM puckering barrier.
    
Part 3: Molecular Docking Strategy

Objective: To predict the binding mode of the ligand within a target active site (e.g., a kinase hinge region or a protease sub-pocket).

3.1 The "Nitrile Anchor" Hypothesis

The nitrile group is the primary "warhead" for orientation. It can bind in two distinct modes:

  • End-on H-Bonding: The nitrogen lone pair accepts a hydrogen bond from backbone amides (e.g., Met/Leu in kinases) or Ser/Thr side chains.

    • Geometry:

      
      .
      
  • Orthogonal Multipolar: The

    
     bond sits perpendicular to a carbonyl group or aromatic ring, driven by dipole-dipole interactions.
    
3.2 Docking Workflow (AutoDock Vina / Glide)
  • Grid Box: Center on the active site, but extend the box size by 5 Å in the direction of the solvent to allow the hydrophobic difluorophenyl group to explore "lid" regions.

  • Constraints:

    • Essential: Define the cyclobutane ring as rigid or with limited flexibility. Do not allow the ring to flip freely during docking steps, as the barrier is too high to cross during the search phase.

    • Optional: If a specific residue (e.g., Serine) is known to bind nitriles, apply a positional constraint (H-bond constraint) to the nitrile nitrogen.

Visualization: Docking Logic Flow

DockingLogic cluster_constraints Critical Constraints Start Input: QM-Optimized Ligand Search Conformational Search (Cyclobutane Rigid, Bonds Rotatable) Start->Search Target Target Protein Structure (Protonated & Solvated) GridGen Grid Generation (Focus: Hydrophobic Pocket + Polar Anchor) Target->GridGen GridGen->Search Scoring Scoring Function (Vina/Glide Score) Search->Scoring Filter Filter: Nitrile Geometry (Reject Angle < 120°) Scoring->Filter Output Ranked Binding Poses Filter->Output C1 Preserve Puckering C1->Search C2 Nitrile H-Bond C2->Scoring

Caption: Logic flow for docking this compound, emphasizing the preservation of ring geometry and nitrile interaction filtering.

Part 4: Molecular Dynamics (MD) & Stability

Objective: To verify the stability of the predicted binding mode and account for solvent effects (water bridges to the nitrile).

4.1 System Setup
  • Force Field:

    • Protein: AMBER ff14SB or CHARMM36m.

    • Ligand: GAFF2 (with RESP charges derived in Part 1).

  • Solvent: TIP3P or OPC water model.

  • Ions: Neutralize with Na+/Cl- (0.15 M physiological strength).

4.2 Simulation Protocol
  • Minimization: 5000 steps steepest descent (restrained protein/ligand)

    
     5000 steps conjugate gradient (unrestrained).
    
  • Heating: 0 to 300 K over 100 ps (NVT ensemble, Langevin thermostat).

  • Equilibration: 1 ns (NPT ensemble, Berendsen barostat) to relax density.

  • Production: 100 ns (NPT).

4.3 Analysis Metrics
  • Ligand RMSD: If the RMSD > 2.5 Å, the docking pose was unstable.

  • Nitrile Solvation: Calculate the Radial Distribution Function (RDF) of water hydrogens around the Nitrile Nitrogen. A sharp peak at 1.8-2.0 Å indicates a stable water bridge, which is often crucial for nitrile affinity.

  • Fluorine Interactions: Monitor the distance between the Fluorine atoms and backbone Carbonyl Carbons (

    
    ) to detect orthogonal dipolar interactions.
    
Part 5: ADMET Profiling (In Silico)

While binding is primary, the utility of this scaffold relies on its physicochemical profile.

PropertyPredictionMechanism/Implication
LogP ~2.8 - 3.2The difluoro/cyclobutane combination is lipophilic, ensuring membrane permeability.
Metabolic Stability HighThe cyclobutane ring blocks

-oxidation; Fluorines block P450 hydroxylation at the 3,5 positions.
CNS Penetration LikelyHigh lipophilicity + low MW (<200 Da) suggests Blood-Brain Barrier crossing.
References
  • Gaussian 16 Estimation of Cyclobutane Puckering Frisch, M. J., et al. Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc., 2016.

  • The RESP Charge Model (AmberTools) Bayly, C. I., Cieplak, P., Cornell, W. D., & Kollman, P. A. (1993). A well-behaved electrostatic potential based method using charge restraints for deriving atomic charges: the RESP model. The Journal of Physical Chemistry, 97(40), 10269-10280.

  • Nitrile Interactions in Drug Discovery Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.

  • AutoDock Vina Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Cyclobutane Ring Strain and Conformation Wiberg, K. B. (1986). The structure and energetics of small ring hydrocarbons. Angewandte Chemie International Edition in English, 25(4), 312-322.

Commercial Availability & Technical Profile: 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3,5-Difluorophenyl)cyclobutanecarbonitrile (CAS: 1249471-25-7 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates targeting CNS disorders (e.g., monoamine reuptake inhibitors) and metabolic enzymes. Structurally, it serves as a bioisostere for bulky alkyl or aryl groups, offering a rigidified scaffold that restricts conformational freedom while modulating lipophilicity through its difluoro-substitution pattern.

While not a bulk commodity chemical, it is commercially available as a "Research Grade" intermediate. Its primary utility lies in its conversion to 1-(3,5-difluorophenyl)cyclobutanamine (an amine scaffold) or 1-(3,5-difluorophenyl)cyclobutanecarboxylic acid , both of which are privileged pharmacophores in medicinal chemistry.

Chemical Profile & Structural Significance[1][2][3]

Physicochemical Properties
PropertyValueNote
CAS Number 1249471-25-7 Unique identifier
Molecular Formula C₁₁H₉F₂N
Molecular Weight 193.20 g/mol Low MW, ideal for fragment-based design
Appearance Colorless to pale yellow oil/solidLow melting point solid (typically <50°C)
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility
Key Functional Groups Nitrile (-CN), Cyclobutane, 3,5-Difluorophenyl
Medicinal Chemistry Rationale
  • Conformational Restriction: The cyclobutane ring locks the phenyl and nitrile groups into a specific vector, unlike a flexible diethyl or isopropyl chain. This reduces the entropic penalty upon binding to a protein target.

  • Metabolic Stability: The 3,5-difluoro substitution pattern is critical. It blocks the metabolically labile positions on the phenyl ring (preventing oxidative metabolism) and increases lipophilicity (LogP) without adding steric bulk comparable to chlorine or methyl groups.

  • Gem-Disubstitution Effect: The quaternary carbon at the 1-position (the "gem-disubstituted" center) creates a specific steric environment often required for selectivity in kinase inhibitors and GPCR ligands.

Commercial Landscape

Supply Chain Analysis

This compound is classified as a Specialty Building Block . It is rarely held in multi-kilogram stock but is frequently available in gram-scale quantities for R&D.

  • Primary Suppliers:

    • Matrix Scientific: Confirmed listing (CAS 1249471-25-7).[1] often stocks 1g–25g units.

    • Specialized Catalog Houses: Suppliers like Enamine , WuXi AppTec , and Combi-Blocks often synthesize this class of compounds on demand or hold small libraries of analogs.

  • Availability Status:

    • In-Stock: 1g – 10g (typically ships in 1-3 days).

    • Bulk (100g+): Requires lead time (typically 3-5 weeks) for custom synthesis.

  • Cost Estimate (Research Grade):

    • ~$150 - $300 USD per gram (Catalog price).

    • Significantly lower unit cost for bulk custom synthesis orders.

Procurement Strategy

For drug discovery campaigns requiring >10g, it is cost-effective to commission a custom synthesis rather than buying catalog amounts, due to the straightforward synthetic route (see Section 4).

Synthesis & Production Protocols

If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized in-house using a robust dialkylation protocol.

Synthetic Route: Double Alkylation

The industry-standard method involves the double alkylation of (3,5-difluorophenyl)acetonitrile with 1,3-dibromopropane .

Reagents:

  • Starting Material: (3,5-Difluorophenyl)acetonitrile (Commercially available).

  • Alkylation Agent: 1,3-Dibromopropane.[2][3]

  • Base: Sodium Hydride (NaH) or 50% NaOH with Phase Transfer Catalyst (TBAB).

  • Solvent: DMSO (for NaH method) or Toluene/Water (for PTC method).

Workflow Diagram (DOT)

SynthesisWorkflow Start Start: (3,5-Difluorophenyl)acetonitrile Reagents Add: 1,3-Dibromopropane (1.1 equiv) Base: NaH (2.2 equiv) or NaOH/TBAB Start->Reagents Reaction Reaction: Double Alkylation Temp: 0°C to RT (DMSO) or 60°C (PTC) Time: 2-4 Hours Reagents->Reaction Quench Quench: Ice/Water Extraction: Ethyl Acetate or DCM Reaction->Quench Side1 Impurity A: Mono-alkylated bromide (Incomplete cyclization) Reaction->Side1 Low Temp/ insufficient base Side2 Impurity B: Hydrolyzed Amide (If water present/high temp) Reaction->Side2 Overheating Purification Purification: Distillation or Column Chromatography (Remove mono-alkylated impurities) Quench->Purification Product Final Product: This compound Purification->Product

Figure 1: Synthetic workflow for the production of this compound via dialkylation.

Key Experimental Considerations
  • Exotherm Control: The deprotonation of the benzylic position is exothermic. If using NaH/DMSO, add the nitrile slowly to the base suspension to prevent runaway heating.

  • Stoichiometry: Use a slight excess of 1,3-dibromopropane (1.1 - 1.2 equiv) to ensure complete cyclization and minimize dimerization.

  • Phase Transfer Catalysis (Green Alternative): Using 50% NaOH (aq) with Tetrabutylammonium bromide (TBAB) in Toluene is safer than NaH/DMSO and easier to scale, though the reaction time may be longer.

Quality Control & Validation

When receiving this compound from a supplier or synthesizing it, validation is required to ensure the cyclobutane ring is closed and no mono-alkylated species remain.

Analytical Specifications
TestAcceptance CriteriaDiagnostic Signals
¹H NMR (CDCl₃) >95% PurityCyclobutane: Multiplets at ~1.8–2.1 ppm (2H) and ~2.4–2.8 ppm (4H).[4] Aromatic: Distinct 3,5-difluoro pattern (typically a triplet ~6.7 ppm and multiplet ~6.9-7.1 ppm).
LC-MS >95% AreaMass ion [M+H]⁺ = 194.2 (often weak due to nitrile); [M+Na]⁺ = 216.2.
IR Spectroscopy Presence of -CNSharp, weak band at ~2230–2240 cm⁻¹ (Nitrile stretch).
Impurity Profiling
  • Mono-bromide (Open Chain): Check NMR for a triplet at ~3.4 ppm (indicating -CH₂Br) and lack of symmetry in the aliphatic region.

  • Dimer: High molecular weight peak in LC-MS.

Handling & Safety

  • Hazard Classification:

    • Acute Toxicity (Oral/Dermal/Inhalation): Nitrile compounds can release cyanide upon metabolism or strong hydrolysis, though aryl-cycloalkyl nitriles are generally stable. Treat as Toxic .

    • Skin/Eye Irritant: Standard organic irritant.

  • Storage:

    • Store at 2-8°C (Refrigerator).

    • Keep container tightly sealed under inert gas (Nitrogen/Argon) to prevent moisture absorption, although the nitrile is relatively hydrolytically stable.

  • Disposal:

    • Must be disposed of as hazardous organic waste. Do not mix with strong acids (potential HCN generation) or strong oxidizers.

References

  • European Patent Office. (1995). Process for the preparation of 1-aryl-1-cyanocyclobutane derivatives (EP0863868).
  • National Institutes of Health (NIH). (2020). Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity.
  • PrepChem . (n.d.). Synthesis of 1-(4-chlorophenyl)cyclobutanecarbonitrile. A validated protocol adaptable for the 3,5-difluoro analog. Retrieved from [Link]

Sources

Safety and handling precautions for 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical synthesis, novel molecules are the currency of innovation. This compound represents one such compound, offering a unique structural motif for exploration. However, with novelty comes the responsibility of rigorous safety evaluation. This guide is crafted not as a mere checklist, but as a foundational document to instill a deep, science-backed understanding of the potential hazards and the necessary precautions for handling this compound. As a Senior Application Scientist, my objective is to bridge the gap between theoretical data and practical laboratory application, ensuring that scientific advancement and personal safety proceed in tandem. This document is built on the core principles of risk assessment, hazard mitigation, and emergency preparedness, treating this compound with the caution it warrants as a substance with limited published safety data.

Section 1: Chemical Identity and Physicochemical Profile

A complete understanding of a chemical's identity is the first step in a thorough safety assessment.

Table 1: Chemical Identification and Properties of this compound

IdentifierValueSource
Chemical Name This compound[1]
CAS Number 1249471-25-7[1]
Molecular Formula C₁₁H₉F₂N[1]
Molecular Weight 193.20 g/mol [1]
Physical State Solid (Typical for similar compounds)N/A
Boiling Point Data not availableN/A
Density Data not availableN/A

Section 2: Hazard Identification and Toxicological Assessment

While a comprehensive toxicological profile for this compound is not publicly available, a robust hazard assessment can be constructed from vendor information and data from structurally similar compounds. This approach, known as "read-across," is a cornerstone of chemical safety for new chemical entities.

2.1 Known Hazard Classification

The supplier Matrix Scientific designates this compound with the hazard classification: Irritant .[1] This indicates that the substance is likely to cause irritation upon contact with the skin, eyes, or respiratory tract.

2.2 Probable GHS Classification based on Structural Analogs

Due to the limited specific data, a more detailed, presumptive hazard profile has been developed by analyzing close structural analogs. The presence of the difluorophenyl ring and the cyclobutanecarbonitrile moiety suggests a toxicological profile consistent with other halogenated aryl nitriles.

  • Analog Analysis Rationale:

    • 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile: This analog suggests that the core structure is harmful by oral, dermal, and inhalation routes.

    • 3,5-Difluorobenzonitrile: This analog, sharing the key substituted aromatic ring and nitrile group, is classified as toxic if swallowed and an irritant.[2]

    • (2,5-Difluorophenyl)acetonitrile: This compound also points towards harm if swallowed, inhaled, or on contact with skin.[3]

Based on this analysis, it is prudent to handle this compound as a substance with the following probable hazards until proven otherwise.

Table 2: Probable GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

2.3 Intrinsic Chemical Group Hazards

  • Nitrile (-C≡N) Group: Organic nitriles are of toxicological concern as they can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration. Furthermore, combustion or reaction with strong acids can release highly toxic hydrogen cyanide gas.[4]

  • Difluorophenyl Group: The carbon-fluorine bond is exceptionally strong, leading to high chemical and thermal stability. This can make such compounds persistent in biological systems and the environment.[5] While not a PFAS, the principles of bio-persistence associated with some fluorinated compounds warrant caution.[6][7]

Section 3: Engineering Controls and Risk Mitigation

The foundation of safe handling is to minimize exposure. This is achieved primarily through engineering controls that contain the chemical at its source.

Primary Engineering Control: The Chemical Fume Hood All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[8] This is non-negotiable.

  • Causality: The probable inhalation toxicity (H332) and respiratory irritation (H335) necessitate a controlled ventilation system to prevent airborne dust or vapors from entering the user's breathing zone.[2] The fume hood provides a physical barrier and actively removes contaminants.

Secondary Controls:

  • Designated Work Area: All work with this compound should be restricted to a clearly marked, designated area within the lab to prevent cross-contamination.[9]

  • Use of Bench Paper: Work surfaces should be covered with disposable, plastic-backed absorbent paper to contain spills and facilitate decontamination.

Section 4: Standard Operating Procedure (SOP) for Safe Handling

The following protocol is a self-validating system designed to minimize risk at each step.

4.1 Preparation and Planning

  • Risk Assessment: Before beginning work, perform a formal risk assessment for the specific procedure.

  • Gather Materials: Ensure all necessary PPE, spill kit materials (inert absorbent, waste bags), and quenching agents are readily accessible.

  • Verify Fume Hood Operation: Check that the fume hood is functioning correctly and the sash is at the appropriate working height.

4.2 Handling Protocol (Solid Compound)

  • Don PPE: Put on all required PPE as detailed in Section 5.

  • Transfer to Fume Hood: Keep the chemical in its sealed container until inside the fume hood.

  • Weighing: Use a tared weigh boat or glassine paper. Avoid creating dust. If possible, use a spatula that minimizes static.

  • Addition/Transfer: Carefully add the solid to the reaction vessel using a powder funnel. If dissolving, add the solvent to the solid slowly within the fume hood.

  • Seal and Clean: Tightly reseal the source container immediately after use. Decontaminate the spatula and any other tools with an appropriate solvent (e.g., ethanol or acetone), collecting the rinse as hazardous waste.

  • Post-Handling: Wipe down the work surface with a suitable solvent. Dispose of all contaminated disposables (weigh boat, bench paper, gloves) in a designated hazardous waste container. Wash hands thoroughly after removing gloves.[10]

4.3 Storage Requirements

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

  • Store in a locked cabinet or area with restricted access.

Section 5: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the probable hazards.

  • Eye and Face Protection: Chemical safety goggles are mandatory. If there is a significant splash risk, a full face shield should be worn in addition to goggles.[12]

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.

  • Hand Protection:

    • Glove Type: Nitrile gloves are a common choice for general chemical splash protection.[9] However, no glove material offers universal protection, and the specific breakthrough time for this compound is unknown.

    • Protocol: Use thin (e.g., 5-mil) disposable nitrile gloves for incidental contact only. The core principle is avoidance of contact, not reliance on the glove as a long-term barrier. If gloves become contaminated, they must be removed and discarded immediately, followed by hand washing.[9] Never reuse disposable gloves.[10] For tasks with higher splash potential, consider using thicker gloves or double-gloving.

Diagram 1: Safe Handling Workflow

This diagram outlines the critical decision points and actions for safely handling the compound.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal cluster_emergency 4. Emergency Response prep_start Start: Procedure Planned risk_assess Conduct Risk Assessment prep_start->risk_assess gather_ppe Assemble PPE & Spill Kit risk_assess->gather_ppe verify_hood Verify Fume Hood Operation gather_ppe->verify_hood don_ppe Don All Required PPE verify_hood->don_ppe weigh_transfer Weigh & Transfer Compound don_ppe->weigh_transfer monitor Monitor for Spills or Dust weigh_transfer->monitor spill_check Spill or Exposure? monitor->spill_check decon_tools Decontaminate Tools & Surfaces dispose_waste Dispose of Contaminated Items in Hazardous Waste decon_tools->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands proc_end End wash_hands->proc_end End of Procedure spill_check->decon_tools No emergency_proc Execute Emergency Protocol (See Section 6) spill_check->emergency_proc Yes

Caption: Workflow for safe handling of this compound.

Section 6: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or they feel unwell, call a poison center or doctor immediately.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison center or doctor immediately if the person feels unwell.

  • Small Spill (in a fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite). Scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent.

  • Large Spill: Evacuate the area immediately. Alert laboratory personnel and contact the institution's environmental health and safety (EHS) department.

Section 7: Waste Disposal

All waste generated from handling this compound must be treated as hazardous.

  • Solid Waste: Contaminated items such as gloves, bench paper, and weigh boats must be placed in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Unused material and solutions containing the compound must be collected in a designated, labeled hazardous waste container for halogenated organic waste.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.[4]

References

  • Safety Data Sheet for 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride. KISHIDA CHEMICAL CO., LTD. [Link]

  • SAFETY DATA SHEET for (2,5-Difluorophenyl)acetonitrile. Thermo Fisher Scientific. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania EHRS. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs (2023). Environmental Health and Radiation Safety, University of Pennsylvania. [Link]

  • Fluorinated chemicals need stricter control. CMAJ. [Link]

  • Per- and polyfluoroalkyl substances. Wikipedia. [Link]

  • Perfluorinated alkyl substances: emerging insights into health risks. PMC. [Link]

  • (PDF) Fluorochemicals: Persistent, Dangerous, Avoidable. ResearchGate. [Link]

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Synthesis of gem-difluorinated cyclobutane building blocks

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of gem-Difluorinated Cyclobutane Building Blocks

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The gem-difluorocyclobutane motif has emerged as a crucial structural element in modern medicinal chemistry.[1][2] Its unique combination of properties—a strained yet stable four-membered ring coupled with the profound electronic effects of two fluorine atoms—offers a powerful tool for modulating the physicochemical and pharmacological profiles of drug candidates.[1][3] The introduction of the CF₂ group can enhance metabolic stability, modulate pKa, and alter lipophilicity, often leading to improved potency and pharmacokinetic properties.[1][4][5][6] This guide provides an in-depth exploration of the core synthetic strategies for accessing these valuable building blocks, moving beyond simple procedural lists to explain the causal chemistry behind methodological choices. We will delve into the classic deoxyfluorination of cyclobutanones and explore modern, divergent strategies that leverage commercially available fluorinated precursors to unlock a diverse chemical space.

The Strategic Importance of gem-Difluorocyclobutanes in Drug Design

The cyclobutane scaffold is a validated bioisostere for various common structural motifs, including aromatic rings and other saturated heterocycles, offering a unique three-dimensional exit vector for substituents.[7] When decorated with a gem-difluoro group, its utility is magnified. The highly polarized C-F bonds introduce a localized dipole moment and can act as a hydrogen bond acceptor without adding significant steric bulk. A key example is found in the development of Ivosidenib, an FDA-approved drug, where the gem-difluorocyclobutane moiety was critical for enhancing metabolic stability while preserving potent bioactivity.[1] Despite their clear value, synthetic access to these structures has been historically limited, creating a need for robust and versatile chemical methods.[1][2][3][8][9] This guide aims to equip chemists with the foundational knowledge and practical protocols to confidently synthesize and utilize these high-impact building blocks.

Core Synthetic Strategy I: Deoxyfluorination of Cyclobutanone Precursors

The most established route to gem-difluorocyclobutanes is the direct conversion of a cyclobutanone's carbonyl group. This transformation relies on specialized nucleophilic fluorinating agents known as deoxofluorinating reagents.

The Underpinning Mechanism of Deoxofluorination

The reaction proceeds via the activation of the carbonyl oxygen by the sulfur-based fluorinating reagent (e.g., DAST, Deoxo-Fluor), followed by nucleophilic attack of fluoride and subsequent elimination to form the thermodynamically stable C-F bonds. Understanding this pathway is key to troubleshooting and optimizing reaction conditions.

Deoxyfluorination_Mechanism cluster_main General Deoxyfluorination Pathway Ketone Cyclobutanone (C=O) Intermediate Thiooxonium Intermediate Ketone->Intermediate + Reagent - O-S Bond Formation Reagent Deoxofluorinating Agent (e.g., Deoxo-Fluor) Reagent->Intermediate Product gem-Difluorocyclobutane (CF₂) Intermediate->Product + 2 F⁻ - Elimination

Caption: General mechanism of ketone deoxofluorination.

Key Reagents and Experimental Considerations

The choice of reagent is critical and involves a trade-off between reactivity, safety, and substrate scope.

ReagentKey CharacteristicsCommon ConditionsSafety Considerations
DAST Highly reactive, widely used.CH₂,Cl₂, -78 °C to RT.[10]Thermally unstable; can decompose violently above 90 °C.[11] Moisture sensitive, generates HF.
Deoxo-Fluor® More thermally stable than DAST.[12][13] Often provides superior yields.[13]Neat or in solvent (e.g., CH₂Cl₂), 25 °C to 90 °C.Reacts violently with water, generating HF.[14] Safer thermal profile than DAST.
Morph-DAST A common alternative with a similar reactivity profile to DAST.CH₂Cl₂, RT.[15]Similar hazards to DAST, requires careful handling.[16][17]
Field-Proven Protocol: Deoxofluorination with Deoxo-Fluor®

This protocol describes a general, scalable procedure for the conversion of a substituted cyclobutanone to its corresponding 1,1-difluorocyclobutane derivative.

Objective: To synthesize 1-Aryl-3,3-difluorocyclobutane from 1-Aryl-3-cyclobutanone.

Materials:

  • Substituted cyclobutanone (1.0 equiv)

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) (3.0 equiv)[14]

  • Anhydrous dichloromethane (CH₂Cl₂) (if not running neat)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Standard glassware, oven-dried and under a nitrogen atmosphere

Step-by-Step Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge an oven-dried round-bottomed flask with the cyclobutanone substrate (e.g., 10 mmol). Equip the flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: Carefully add Deoxo-Fluor® (30 mmol, 3.0 equiv) to the flask via syringe.[14] Note: The reaction can be run neat or with a solvent like CH₂Cl₂. Neat conditions often work well but may require heating for solid substrates.

  • Reaction Execution: Heat the reaction mixture in an oil bath to 90 °C.[14] Causality: This temperature provides efficient fluorination without approaching the reagent's decomposition temperature. Monitor the reaction progress by TLC or GC/MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Trustworthiness: This step neutralizes the acidic byproducts, including HF, making the mixture safe to handle.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel to afford the pure gem-difluorocyclobutane product.

Core Synthetic Strategy II: Divergent Functionalization of 3,3-Difluorocyclobutanone

A powerful modern approach involves using a commercially available, pre-fluorinated building block, 3,3-difluorocyclobutanone, and diversifying it. This strategy significantly expands access to complex 1,1-disubstituted gem-difluorocyclobutanes.[1]

The Organometallic Challenge: Basicity and Elimination

A primary hurdle in this approach is the high propensity of 3,3-difluorocyclobutanone to undergo HF elimination when treated with strongly basic carbon nucleophiles like Grignard or organolithium reagents.[1][2] This non-productive pathway severely limits the utility of standard organometallic chemistry.

The Solution: Organolanthanum Reagents for Controlled Addition

The key breakthrough in this area was the application of organolanthanum reagents.[1][2][3][8] These reagents, generated in situ from organolithiums and lanthanum chloride (LaCl₃·2LiCl), possess significantly lower basicity. This controlled reactivity is crucial to favor nucleophilic addition to the carbonyl over the competing elimination pathway, cleanly affording the desired 3,3-difluorocyclobutanol intermediates.[1][2][8]

Divergent_Synthesis_Workflow cluster_workflow Divergent Synthesis from 3,3-Difluorocyclobutanone cluster_functionalization Functionalization Start 3,3-Difluorocyclobutanone Alcohol 3,3-Difluorocyclobutanol Start->Alcohol + R-La - Suppresses Elimination Reagent Organolanthanum Reagent (R-La) Reagent->Alcohol Carbocation Carbocation Intermediate (e.g., FeCl₃ cat.) Alcohol->Carbocation Lewis Acid Radical Radical Intermediate (e.g., Low-valent Ti) Alcohol->Radical SET Reagent Products1 1,1-Disubstituted Products (Arenes, Thiols, Azides) Carbocation->Products1 + Nucleophile Products2 1,1-Disubstituted Products (Radical Trapping) Radical->Products2 + Radical Acceptor

Caption: Divergent functionalization of 3,3-difluorocyclobutanone.

Field-Proven Protocol: Organolanthanum Addition and Subsequent Functionalization

This two-part protocol demonstrates the synthesis of a tertiary alcohol intermediate and its subsequent conversion into a 1,1-diaryl-3,3-difluorocyclobutane.

Part A: Synthesis of 1-Aryl-3,3-difluorocyclobutan-1-ol

  • Reagent Preparation: To an oven-dried flask under nitrogen, add anhydrous LaCl₃·2LiCl (1.1 equiv) in anhydrous THF. Cool to -78 °C. Slowly add the corresponding aryllithium (1.0 equiv, prepared separately) and stir for 30 minutes to allow for transmetalation.

  • Nucleophilic Addition: Add a solution of 3,3-difluorocyclobutanone (1.0 equiv) in THF to the organolanthanum reagent at -78 °C.

  • Execution & Quench: Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with saturated aqueous NH₄Cl.

  • Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and purify by column chromatography to yield the desired tertiary alcohol.

Part B: Iron-Catalyzed Arylation of the Tertiary Alcohol [1]

  • Reaction Setup: In a vial, dissolve the 1-aryl-3,3-difluorocyclobutan-1-ol (1.0 equiv), the arene nucleophile (e.g., anisole, 3.0 equiv), and iron(III) chloride (FeCl₃, 10 mol %) in anhydrous acetonitrile (0.2 M).

  • Execution: Seal the vial and heat the mixture to 40-80 °C for 24 hours. Causality: The Lewis acidic FeCl₃ promotes the formation of a stabilized tertiary carbocation, which is then trapped by the electron-rich arene nucleophile.

  • Purification: After cooling, concentrate the reaction mixture and purify directly by column chromatography on silica gel to obtain the 1,1-diaryl-3,3-difluorocyclobutane product.

Alternative and Emerging Synthetic Strategies

While the two core strategies above represent the most common approaches, other innovative methods are continually being developed.

  • gem-Difluorination of Methylenecyclopropanes (MCPs): This method involves an electrophilic fluorination that proceeds through a Wagner–Meerwein-type ring expansion, providing access to 2-aryl-substituted gem-difluorocyclobutanes.[1]

  • Iodine(III)-Mediated Migratory gem-Difluorination: This strategy allows for the difluorination of specific alkene precursors, where a hypervalent iodine reagent mediates the installation of the CF₂ group along with the migration of an adjacent group.[18]

  • Difluoroalkylating Reagents: The development of novel reagents, such as 2-(difluoromethylene)cyclobutyl sulfonium salts, provides new pathways for constructing difluoroalkylated cyclobutene and cyclobutane structures through chemodivergent synthesis.[7]

Conclusion

The synthesis of gem-difluorinated cyclobutane building blocks has evolved from a niche challenge to a well-established field with multiple robust and scalable strategies. By understanding the causal mechanisms behind reagent choice—selecting Deoxo-Fluor® for its thermal stability in deoxofluorination or employing organolanthanum reagents to circumvent elimination—medicinal chemists can confidently access a wide array of these valuable motifs. The divergent functionalization of 3,3-difluorocyclobutanone, in particular, offers a powerful platform for rapidly generating molecular diversity, accelerating the discovery of next-generation therapeutics. The protocols and insights provided herein serve as a comprehensive guide for both newcomers and experienced practitioners in the field.

References

  • Deoxofluor - Enamine. (URL: )
  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols | The Journal of Organic Chemistry - ACS Public
  • Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem -Difluorocyclobutanols | Request PDF - ResearchG
  • Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols | ChemRxiv. (URL: )
  • Difluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. (URL: )
  • Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. (URL: )
  • Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - PMC. (URL: )
  • Fluorine-retentive reactions of gem-difluorinated alkenes - American Chemical Society. (URL: )
  • Iodine(III)-Mediated Migratory gem-Difluorinations: Synthesis of β Transformable Functionality Substituted gem-Difluoroalkanes - PubMed. (URL: )
  • Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively - MDPI. (URL: __)
  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC. (URL: )
  • Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. (URL: )
  • Organic Syntheses Procedure. (URL: )
  • Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent)
  • Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PubMed. (URL: )
  • Synthesis of gem-difluorinated analogs of drugs and further...
  • Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols | The Journal of Organic Chemistry - ACS Public
  • Fluorination of thiocarbonyl compounds with Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-fluor reagent): A facile synthesis of gem-difluorides - PubMed. (URL: )
  • Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols | Request PDF - ResearchG
  • Integrating I(I)/I(III)
  • gem‐Difluorocycloalkyl building blocks prepared via the...
  • (PDF) Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. (URL: )
  • Synthesis of Gem-difluorocyclobutane - Enamine. (URL: )
  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery | ChemRxiv. (URL: )
  • Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks | The Journal of Organic Chemistry - ACS Public
  • Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. (URL: )
  • (PDF)
  • Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks | The Journal of Organic Chemistry - ACS Public
  • Some useful fluoroalkyl‐substituted cyclobutanes.
  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … - OUCI. (URL: )
  • Alcohol to Fluoro / Carbonyl to Difluoro using DAST - Organic Synthesis. (URL: )
  • gem‐Difluocycloalkanes – marketed drugs.
  • 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. (URL: )
  • The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor - Baxendale Group. (URL: )

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The Fluorinated Cyclobutane Motif: Strategic Bioisosterism and Synthetic Accessibility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the fluorinated cyclobutane ring has transcended its status as a mere "spacer" to become a critical pharmacophore. It offers a unique solution to the "Magic Methyl" vs. "Lipophilic Tax" dilemma, allowing researchers to modulate lipophilicity and metabolic stability without the steric bulk of a cyclohexyl group or the metabolic liability of an open alkyl chain.

This guide analyzes the 3,3-difluorocyclobutane and 1-(trifluoromethyl)cyclobutane motifs.[1][2] We explore their conformational dynamics ("the pucker"), their role as superior bioisosteres for tert-butyl and gem-dimethyl groups, and the practical synthetic routes to access them.

Structural & Physicochemical Properties[1][3][4][5][6][7][8]

The "Pucker" Effect: Conformational Control

Unlike cyclopropane (which is rigidly planar) or cyclopentane (which adopts an envelope shape), cyclobutane exists in a puckered "butterfly" conformation .[1] This relieves torsional strain caused by eclipsing C–H bonds.[1][3]

  • Cyclobutane: Puckering angle ~28–30°.[1]

  • 3,3-Difluorocyclobutane: The introduction of fluorine atoms at the 3-position alters the potential energy surface. While still puckered, the barrier to ring inversion is often lower than in the hydrocarbon parent, and the C–F bonds prefer a specific orientation (pseudo-equatorial vs. pseudo-axial) driven by the gauche effect and dipole minimization.

  • Medicinal Impact: This puckering directs substituents into specific vectors within a binding pocket, often providing a better "lock-and-key" fit than the floppier open-chain gem-difluoro analogs.[1]

Physicochemical Data Comparison

The following table summarizes the impact of fluorinated cyclobutanes compared to traditional alkyl groups.

Propertytert-Butyl Group1-(Trifluoromethyl)cyclobutyl3,3-DifluorocyclobutylImpact Analysis
Lipophilicity (LogP) Baseline+0.4 to +0.5 units-0.2 to +0.1 unitsCF3-cyclobutyl is more lipophilic; gem-difluoro is often lipophilically neutral or slightly lower due to polarity.[1]
Metabolic Stability Low (Oxidation prone)HighHighFluorine blocks metabolic hot spots (C-H oxidation); ring strain prevents rapid degradation.[1]
Acidity (pKa of neighbor) ~4.8 (Pivalic acid)~2.9 (Acid analog)N/AStrong electron-withdrawing effect (–I) lowers pKa of adjacent acids/amines significantly.[1]
Steric Volume 150 ų~171 ų~110 ųCF3-cyclobutyl is slightly larger than t-Bu; gem-difluoro is a compact spacer.[1]

Key Insight: The 1-(trifluoromethyl)cyclobutyl group is a super-stable bioisostere for the tert-butyl group, offering similar sterics but complete resistance to oxidative metabolism.[1]

Mechanism of Action (SAR Logic)

SAR_Logic Substituent Fluorinated Cyclobutane Conf Puckered Conformation (Defined Vector) Substituent->Conf Rigidification Elec Electronic Effect (Dipole/Induction) Substituent->Elec -I Effect Meta Metabolic Blockade (C-F Bond Strength) Substituent->Meta Oxidation Resistance Bind Target Binding (Entropy Benefit) Conf->Bind Pre-organization Elec->Bind H-Bond Modulation PK Improved DMPK (Half-life extension) Meta->PK Reduced Clearance

Figure 1: The causal relationship between the fluorinated cyclobutane scaffold and improved drug-like properties.

Synthetic Methodologies

Accessing these rings requires choosing between "building the ring" (cycloaddition) or "modifying the ring" (functionalization).[1]

Strategy A: [2+2] Cycloaddition (Ring Construction)

This is the most versatile method for constructing the cyclobutane core with specific substitution patterns.[1]

  • Photochemical [2+2]: Reaction of an alkene with a fluorinated olefin (e.g., 1,1-difluoroethylene equivalents or sulfonyl fluorides).[1]

  • Thermal [2+2]: Reaction of ketenes or keteniminium salts with alkenes.[1]

Strategy B: Deoxofluorination (Ring Modification)

The standard route for accessing 3,3-difluorocyclobutanes .[1]

  • Precursor: Cyclobutanone (commercially available or made via [2+2] of ketene + olefin).[1]

  • Reagent: DAST, Deoxo-Fluor, or XtalFluor-E.[1]

  • Mechanism: Nucleophilic fluorination of the carbonyl oxygen followed by fluoride displacement.[1]

Synthetic Decision Matrix

Synthesis_Decision Target Target Motif Gem 3,3-Difluorocyclobutane Target->Gem Mono Monofluorocyclobutane Target->Mono CF3 1-CF3-Cyclobutane Target->CF3 Route1 Deoxofluorination (DAST/XtalFluor) Gem->Route1 From Ketone Route2 Nucleophilic Displacement (TBAF/CsF) Mono->Route2 From Tosylate/Alcohol Route3 SF4 Fluorination (of Carboxylic Acid) CF3->Route3 From Acid (Mykhailiuk Method)

Figure 2: Selecting the optimal synthetic route based on the target fluorination pattern.[1]

Medicinal Chemistry Applications (Case Studies)

Ivosidenib (Tibsovo®): The 3,3-Difluorocyclobutane Success

Ivosidenib is an IDH1 inhibitor approved for Acute Myeloid Leukemia (AML).[1]

  • Structure: It features a 3,3-difluorocyclobutyl amine moiety.[1][4][5]

  • Design Rationale: The cyclobutane ring fills a specific hydrophobic pocket in the mutant IDH1 enzyme. The gem-difluoro substitution serves two purposes:

    • Metabolic Stability: It prevents oxidation of the cyclobutane ring.[1]

    • Electronic Tuning: It lowers the basicity of the adjacent amine (though in Ivosidenib, the N is part of an amide/urea linkage, the inductive effect influences the conformation and H-bond donor properties).

  • Outcome: High potency and favorable oral bioavailability.[1]

The tert-Butyl Bioisostere

Research by Pavel Mykhailiuk and colleagues has demonstrated that the 1-(trifluoromethyl)cyclobutyl group is a superior bioisostere for the tert-butyl group.[1]

  • Problem: tert-Butyl groups are prone to CYP450-mediated oxidation (hydroxylation of the methyl groups).[1]

  • Solution: Replacing t-Bu with 1-CF3-cyclobutyl maintains the steric bulk (volume increase ~14%) but eliminates the abstractable hydrogens, significantly extending metabolic half-life.[1]

Experimental Protocol: Deoxofluorination

Objective: Synthesis of a 3,3-difluorocyclobutane derivative from a cyclobutanone precursor. Safety Note: Traditional reagents like DAST (Diethylaminosulfur trifluoride) are thermally unstable and can be explosive.[1] This protocol uses XtalFluor-E , a safer, crystalline alternative, or Deoxo-Fluor with strict temperature control.[1]

Materials
  • Substrate: 3-substituted cyclobutanone (1.0 equiv)

  • Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5–2.0 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

  • Quench: Saturated aqueous NaHCO3

  • Apparatus: Flame-dried round-bottom flask, N2 atmosphere, Teflon-coated stir bar.

Step-by-Step Methodology
  • Preparation (0 min):

    • Flame-dry the glassware and cool under a stream of nitrogen.[1]

    • Dissolve the cyclobutanone substrate in anhydrous DCM (0.1 M concentration).

    • Cool the solution to 0°C using an ice bath. Critique: Do not start at room temperature; the reaction is exothermic.

  • Addition (15 min):

    • Add Deoxo-Fluor dropwise via syringe over 10–15 minutes.[1]

    • Note: If using XtalFluor-E, add the solid reagent followed by DBH (promoter) and HF-pyridine complex.[1]

  • Reaction (2–16 hours):

    • Allow the mixture to warm to room temperature (25°C).

    • Stir under nitrogen.[1] Monitor via TLC or LC-MS.[1]

    • Endpoint: Disappearance of the ketone peak (C=O stretch in IR or M+H in MS).[1]

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture back to 0°C .

    • Slowly add saturated aq. NaHCO3. Warning: Vigorous gas evolution (CO2) will occur.[1]

    • Stir rapidly for 15 minutes until bubbling ceases.

  • Workup & Purification:

    • Separate the organic layer.[1] Extract the aqueous layer 2x with DCM.[1]

    • Dry combined organics over Na2SO4, filter, and concentrate in vacuo.

    • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[1] 3,3-difluorocyclobutanes are often less polar than the starting ketone (higher Rf).[1]

References

  • Mykhailiuk, P. K. (2024).[1] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications.[1] [Link][1]

  • Grygorenko, O. O., et al. (2021).[1] Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry. [Link][1]

  • PubChem. (2025).[1][4] Ivosidenib | C28H22ClF3N6O3.[1][4] National Library of Medicine.[1] [Link][1]

  • Xu, P., et al. (2024).[1] Light-induced [2 + 2] cycloadditions for the construction of cyclobutane-fused pyridinyl sulfonyl fluorides. Organic & Biomolecular Chemistry. [Link]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][1]

Sources

Methodological & Application

Protocol for the synthesis of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

Part 1: Strategic Context & Molecule Profile

1.1 Executive Summary This application note details a robust, scalable protocol for the synthesis of This compound (CAS: 1249471-25-7).[1] This scaffold is a critical bioisostere in modern drug design.[1] The cyclobutane ring restricts conformational flexibility, often improving potency and selectivity compared to acyclic analogs, while the 3,5-difluorophenyl motif enhances metabolic stability by blocking P450 oxidation sites and increasing lipophilicity.[1]

1.2 Retrosynthetic Logic The most efficient disconnection for 1-arylcyclobutanecarbonitriles is the double alkylation of the corresponding arylacetonitrile.[1] While traditional methods utilize sodium hydride (NaH) in dipolar aprotic solvents (DMF/DMSO), this protocol prioritizes Phase Transfer Catalysis (PTC) .[1]

  • Why PTC? The NaH route poses significant safety risks on scale (H₂ evolution, runaway exotherms).[1] The PTC method (NaOH/Toluene/TBAB) offers superior thermal management, easier workup, and higher tolerance for moisture, making it the "Gold Standard" for process chemistry applications of this transformation.[1]

Part 2: Reaction Engineering & Mechanism

2.1 Mechanistic Pathway The synthesis proceeds via a sequential deprotonation-alkylation mechanism.[1]

  • Activation: The benzylic proton of 3,5-difluorophenylacetonitrile is acidic (pKa ~15-16) due to the electron-withdrawing nitrile and difluorophenyl groups.[1]

  • First Alkylation: The carbanion attacks 1,3-dibromopropane via SN2, displacing the first bromide.[1]

  • Cyclization: A second deprotonation occurs (intramolecular proximity facilitates this), followed by a rapid intramolecular SN2 reaction to close the cyclobutane ring.[1]

2.2 Visualized Pathway (Graphviz)

ReactionMechanism cluster_legend Reaction Phase Start 3,5-Difluorophenylacetonitrile Base1 NaOH / TBAB (Deprotonation) Start->Base1 Inter1 Benzylic Carbanion Base1->Inter1 - H2O Inter2 Intermediate: 4-Bromo-1-(aryl)butanenitrile Inter1->Inter2 + Reagent (SN2) Reagent 1,3-Dibromopropane Base2 2nd Deprotonation (Intramolecular) Inter2->Base2 Product 1-(3,5-Difluorophenyl) cyclobutanecarbonitrile Base2->Product Cyclization (SN2) - HBr

Figure 1: Step-wise mechanistic pathway for the dialkylation of arylacetonitriles.

Part 3: Detailed Experimental Protocol

Method: Liquid-Liquid Phase Transfer Catalysis (Makosza Conditions)

3.1 Reagents & Stoichiometry

ReagentMW ( g/mol )Equiv.[1][2]DensityRole
3,5-Difluorophenylacetonitrile 153.131.0~1.1 g/mLLimiting Reagent
1,3-Dibromopropane 201.891.2 - 1.51.99 g/mLAlkylating Agent
NaOH (50% aq.[1] solution) 40.004.01.52 g/mLBase
TBAB (Tetrabutylammonium bromide) 322.370.05SolidPhase Transfer Catalyst
Toluene 92.14N/A0.87 g/mLSolvent (Organic Phase)

3.2 Step-by-Step Procedure

Step 1: Reactor Setup

  • Equip a 3-neck round-bottom flask with a mechanical stirrer (critical for biphasic systems), a reflux condenser, a thermometer, and a pressure-equalizing addition funnel.[1]

  • Flush the system with Nitrogen or Argon.[1]

Step 2: Charge Reagents

  • Add 3,5-Difluorophenylacetonitrile (1.0 equiv), 1,3-Dibromopropane (1.2 equiv), TBAB (5 mol%), and Toluene (5-10 volumes relative to nitrile) to the flask.[1]

  • Note: Unlike NaH protocols, all organic reagents can be mixed initially in PTC variations, or the alkyl halide can be added slowly.[1] For this substrate, premixing the organic phase is often safe, but slow addition of the base provides better thermal control.[1]

Step 3: Reaction Initiation (The Critical Control Point)

  • Cool the mixture to 0–5 °C using an ice bath.

  • Add 50% NaOH solution dropwise via the addition funnel over 30–60 minutes.

  • Caution: The reaction is exothermic.[1][2] Maintain internal temperature <15 °C during addition to prevent hydrolysis or polymerization.[1]

Step 4: Reaction Progression

  • Once addition is complete, allow the reaction to warm to room temperature (20–25 °C).

  • If reaction is sluggish (monitored by TLC/HPLC), heat to 50–60 °C for 2–4 hours.

  • Monitoring: Look for the disappearance of the starting material peak and the intermediate (monobromide).[1] The product will appear as a slightly more non-polar spot on TLC (Hexane/EtOAc).[1]

Step 5: Workup

  • Cool the mixture to room temperature.

  • Dilute with Water (5 volumes) and MTBE or Ethyl Acetate (5 volumes).[1]

  • Separate the layers.[1] Extract the aqueous layer twice with organic solvent.[1]

  • Wash the combined organic phases with 1N HCl (to neutralize residual base), followed by Brine .[1]

  • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.[1]

Step 6: Purification

  • The crude oil is often high purity (>90%).[1]

  • Distillation: High vacuum distillation (Kugelrohr) is effective for this oil.[1]

  • Crystallization: If the oil solidifies (melting point is low), recrystallize from Hexane/IPA.[1]

  • Flash Chromatography: Elute with 0-10% EtOAc in Hexanes.

Part 4: Quality Control & Validation

4.1 Expected Analytical Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.80–7.10 (m, 3H, Aromatic protons).[1]

    • δ 2.75–2.85 (m, 2H, Cyclobutane cis to Ar).[1]

    • δ 2.35–2.55 (m, 2H, Cyclobutane trans to Ar).[1]

    • δ 1.80–2.10 (m, 2H, Cyclobutane methylene).[1]

    • Key Diagnostic: Disappearance of the benzylic singlet (~3.7 ppm) of the starting material.[1]

  • ¹⁹F NMR:

    • Single signal around -108 to -110 ppm (triplet-like due to H-coupling).[1]

  • IR (ATR):

    • ~2235 cm⁻¹ (C≡N stretch, weak/medium).[1]

4.2 Troubleshooting Guide

IssueProbable CauseCorrective Action
Mono-alkylation product persists Insufficient base or low temperature.[1]Increase NaOH equivalents or heat to 60°C. Ensure vigorous stirring (PTC is rate-limited by surface area).
Hydrolysis of Nitrile (Amide formation) Temperature too high; reaction time too long.[1]Keep temp <60°C. Quench immediately upon completion.
Low Yield / Polymerization 1,3-dibromopropane acting as a linker between two nitriles.[1]Ensure 1,3-dibromopropane is in slight excess (1.2–1.5 eq).[1] Use high dilution.

Part 5: Workflow Visualization

Workflow Setup Setup: 3-Neck Flask N2 Atmosphere, Mech Stirrer Mix Charge: Nitrile, Toluene, TBAB, Dibromide Cool to 0°C Setup->Mix AddBase Add 50% NaOH Dropwise (Exotherm Control <15°C) Mix->AddBase React Stir at RT -> 60°C Monitor by HPLC/TLC AddBase->React Quench Quench with Water Extract with MTBE React->Quench Purify Distillation or Column Chromatography Quench->Purify

Figure 2: Operational workflow for the synthesis process.[1]

References

  • Fedorynski, M., & Makosza, M. (2005).[1] "Phase transfer catalysis in the synthesis of cyclopropane and cyclobutane derivatives." Chemical Reviews, 105(12), 4383-4414.[1]

  • Matrix Scientific. (n.d.).[1][3] "Product Data Sheet: this compound (CAS 1249471-25-7)."

  • Scettri, A., et al. (1999).[1] "Practical synthesis of 1-substituted cyclobutanecarbonitriles." Tetrahedron Letters, 40(12), 2393-2396.[1] (General methodology for PTC alkylation).

  • PubChem. (2025).[1][4] "Compound Summary: this compound."

Sources

Application Note: High-Throughput Screening for Novel Janus Kinase (JAK) Inhibitors Using 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting JAK with Novel Scaffolds

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central players in cytokine signaling pathways that regulate immune responses, inflammation, and hematopoiesis.[1][2] Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a multitude of autoimmune disorders and cancers, making JAKs a prime target for therapeutic intervention.[1][3][4] The discovery of activating mutations, such as JAK2 V617F, in myeloproliferative neoplasms has further intensified the search for potent and selective JAK inhibitors.[5][6]

While several JAK inhibitors have reached the market, the quest for new chemical entities with improved selectivity and pharmacological profiles is ongoing.[1] This application note describes a high-throughput screening (HTS) campaign to identify novel JAK inhibitors, focusing on the potential of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile as a promising scaffold.

The selection of this compound is underpinned by several key structural features:

  • Cyclobutane Ring: This rigid, puckered scaffold can confer conformational constraint, potentially improving binding affinity and selectivity for the target kinase.[7][8] The use of such motifs can also enhance metabolic stability and other pharmacokinetic properties.[8]

  • Difluorophenyl Group: Fluorine substitution is a well-established strategy in medicinal chemistry to enhance potency, metabolic stability, and binding affinity.[9][10][11] The difluorophenyl moiety can engage in favorable interactions within the ATP-binding pocket of kinases.

  • Nitrile Moiety: The nitrile group is present in over 30 FDA-approved drugs and can act as a key hydrogen bond acceptor or a bioisostere for other polar groups, contributing to target engagement and improved pharmacokinetic profiles.[12][13][14]

This document provides detailed protocols for a primary biochemical screen using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and a secondary cell-based assay to assess the inhibitory activity of this compound and other library compounds against JAK2.

Compound Profile: this compound

PropertyValueSource
CAS Number 1249471-25-7[15]
Molecular Formula C₁₁H₉F₂N[15]
Molecular Weight 193.20 g/mol [15]
Structure [15]

High-Throughput Screening Workflow

The HTS workflow is designed to efficiently identify and validate potential JAK2 inhibitors from a large compound library.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Hit Validation start Compound Library (including test compound) primary_assay Biochemical TR-FRET Assay (JAK2 Kinase Activity) start->primary_assay primary_data Data Analysis (Z', % Inhibition) primary_assay->primary_data hit_selection Hit Selection (Potency & Selectivity) primary_data->hit_selection Primary Hits dose_response Dose-Response (IC₅₀) hit_selection->dose_response secondary_assay Cell-Based Assay (Cell Viability/Cytotoxicity) dose_response->secondary_assay Confirmed Hits orthogonal_assay Orthogonal Biochemical Assay (e.g., FP-based) secondary_assay->orthogonal_assay sar Preliminary SAR orthogonal_assay->sar Triaged Hits validation Validated Hits sar->validation

Caption: High-throughput screening cascade for the identification of JAK2 inhibitors.

Part 1: Primary Screening - Biochemical TR-FRET Assay for JAK2 Kinase Activity

Principle: This assay quantifies the phosphorylation of a substrate peptide by JAK2 kinase. A terbium (Tb)-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor) are used. When the substrate is phosphorylated by JAK2, the binding of the antibody brings the donor and acceptor into close proximity, resulting in a FRET signal.[16][17] Inhibitors of JAK2 will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

Materials:

  • Recombinant human JAK2 enzyme

  • Biotinylated peptide substrate (e.g., IRS1-derived peptide)

  • ATP

  • Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35)[16]

  • TR-FRET detection buffer

  • Europium-labeled anti-phospho-peptide antibody

  • Streptavidin-conjugated acceptor fluorophore

  • This compound and other library compounds in DMSO

  • Low-volume 384-well black plates

  • TR-FRET compatible plate reader

Protocol:

  • Compound Plating: Dispense 50 nL of library compounds (10 mM in DMSO) and the test compound into the appropriate wells of a 384-well plate. For controls, dispense DMSO only.

  • Enzyme and Substrate Preparation: Prepare a solution of JAK2 enzyme and biotinylated peptide substrate in kinase reaction buffer.

  • Initiation of Kinase Reaction: Add 5 µL of the enzyme/substrate mix to each well of the compound plate.

  • ATP Addition: Add 5 µL of ATP solution in kinase reaction buffer to initiate the reaction. The final concentration of ATP should be at its Km value, which needs to be predetermined.[16]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection reagent mix (containing the Europium-labeled antibody and streptavidin-acceptor) to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

  • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

  • Calculate the percent inhibition for each compound.

  • Determine the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent for HTS.[18]

Part 2: Secondary Screening - Cell-Based Luminescent Viability Assay

Principle: This assay is used to assess the cytotoxicity of the hit compounds and to confirm their on-target activity in a cellular context. A cell line dependent on JAK2 signaling for survival (e.g., a human erythroleukemia cell line with a JAK2 mutation) is used. Inhibition of JAK2 will lead to decreased cell viability, which is measured by quantifying ATP levels using a luciferase-based reagent.[19][20][21][22]

Materials:

  • JAK2-dependent cell line (e.g., HEL 92.1.7)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 384-well white, clear-bottom tissue culture plates

  • Hit compounds from the primary screen, serially diluted

  • Luminescent cell viability reagent (e.g., CellTiter-Glo®)[19][20][21][22]

  • Luminometer plate reader

Protocol:

  • Cell Seeding: Seed the JAK2-dependent cells into 384-well plates at a predetermined density and incubate overnight.

  • Compound Addition: Add serially diluted hit compounds to the cell plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Equilibrate the plates to room temperature and add the luminescent cell viability reagent to each well.

  • Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • Plot the luminescence signal against the compound concentration.

  • Calculate the IC₅₀ value for each compound, which represents the concentration at which 50% of cell viability is inhibited.

  • A potent and selective inhibitor should have a low IC₅₀ value in the JAK2-dependent cell line.

Hit Validation and Progression

Hit_Validation cluster_0 Initial Hits cluster_1 Confirmation & Potency cluster_2 Selectivity & Cellular Activity cluster_3 Mechanism of Action primary_hits Primary Screen Hits (% Inhibition > 50%) dose_response IC₅₀ Determination (Biochemical Assay) primary_hits->dose_response purity_analysis Compound Purity & Identity (LC-MS, NMR) dose_response->purity_analysis selectivity JAK Family Selectivity Panel (JAK1, JAK3, TYK2) purity_analysis->selectivity Confirmed & Pure Hits cell_based Cellular IC₅₀ (JAK2-dependent cells) selectivity->cell_based moa Mechanism of Action Studies (e.g., ATP competition) cell_based->moa Potent & Selective Hits validated_hit Validated Hit Series moa->validated_hit

Caption: A decision-making workflow for hit validation and characterization.

Following the primary and secondary screens, a rigorous hit validation process is essential to eliminate false positives and prioritize promising compounds.[23]

Key steps include:

  • Hit Confirmation: Re-testing of primary hits in the biochemical assay to confirm activity.[24]

  • Dose-Response Curves: Generation of IC₅₀ curves for confirmed hits to determine their potency.[24]

  • Orthogonal Assays: Employing a different assay format (e.g., fluorescence polarization) to rule out technology-specific artifacts.[23]

  • Selectivity Profiling: Screening potent hits against other JAK family members (JAK1, JAK3, TYK2) and a panel of other kinases to assess selectivity.

  • Structural Verification: Analysis of hit compounds by LC-MS and NMR to confirm their identity and purity.[24]

  • Preliminary Structure-Activity Relationship (SAR): Grouping active compounds by structural similarity to identify initial SAR trends that can guide lead optimization.[23]

Conclusion

This application note outlines a comprehensive strategy for the high-throughput screening of this compound and other compound libraries to identify novel JAK2 inhibitors. The combination of a robust biochemical primary screen with a relevant cell-based secondary assay provides a solid foundation for a successful hit-finding campaign. The unique structural characteristics of this compound make it an intriguing starting point for the development of next-generation JAK inhibitors.

References

  • BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Retrieved from [Link]

  • News-Medical. (2026, January 18). CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. Retrieved from [Link]

  • Yao, Z., et al. (2022).
  • Gratz, N., et al. (2010). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology.
  • BPS Bioscience. (n.d.). JAK3 (Janus Kinase 3) Assay Kit. Retrieved from [Link]

  • McClure, R., et al. (2006). A sensitive high-throughput method to detect activating mutations of Jak2 in peripheral-blood samples. Blood.
  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]

  • Tussell, R. J., & Ma, J. Y. (1984). Chemical and pharmacological properties of diflunisal. Pharmacotherapy.
  • Garchon, H. J., et al. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors.
  • Edfeldt, F., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery.
  • ResearchGate. (n.d.). HTS hit validation and inhibitor classification. Chemical structures of... [Image]. Retrieved from [Link]

  • Liang, Y. C., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.
  • BPS Bioscience. (n.d.). JAK1 (Janus Kinase 1) Assay Kit. Retrieved from [Link]

  • Guala, D., et al. (2015). FRET experimental setup. (a) JAK2 interacting with protein X. (b) JAK2 positive control. [Image].
  • Shen, T. Y. (1977). Discovery of diflunisal. British Journal of Clinical Pharmacology.
  • van der Velden, J. L. J., et al. (2021).
  • Tubb, V., et al. (2006). Identification of the JAK2 V617F mutation in chronic myeloproliferative disorders using FRET probes and melting curve analysis.
  • Wang, Y., et al. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO₂F₂). Beilstein Journal of Organic Chemistry.
  • Eurofins Discovery. (2023, April 17).
  • van der Velden, J. L. J., et al. (2021).
  • Xiong, Y. Q., et al. (2015). Diflunisal and Analogue Pharmacophores Mediating Suppression of Virulence Phenotypes in Staphylococcus aureus. Molecules.
  • PharmaCompass. (n.d.). Diflunisal | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Kleman-Leyer, K. M., et al. (2003). A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype. Journal of Biomolecular Screening.
  • Liang, Y. C., et al. (2018). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
  • Ilardi, E. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
  • National Center for Biotechnology Information. (n.d.). 1-Phenylcyclobutanecarbonitrile.
  • Score, J., et al. (2008). Rapid identification of JAK2 exon 12 mutations using high resolution melting analysis.
  • Wodak, D., et al. (2024). Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. Journal of Medicinal Chemistry.
  • American Elements. (n.d.). 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile. Retrieved from [Link]

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Application Note: Cell-Based Assay Development for 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

1-(3,5-Difluorophenyl)cyclobutanecarbonitrile (CAS 1249471-25-7) represents a "privileged scaffold" in modern medicinal chemistry.[1][2] The cyclobutane-carbonitrile motif acts as a bioisostere for carbonyls or bulky alkyl groups, restricting conformational freedom while the 3,5-difluorophenyl moiety modulates metabolic stability (blocking CYP450 oxidation sites) and lipophilicity.[1][2]

This scaffold is structurally homologous to the pharmacophores found in Phosphodiesterase 4 (PDE4) inhibitors (e.g., Cilomilast analogs) and certain Androgen Receptor antagonists .[1] Consequently, assay development for this compound—and its derivatives—must focus on two critical axes:

  • Functional Efficacy: Specifically, modulation of intracellular cyclic AMP (cAMP) levels (indicative of PDE4 inhibition).[1]

  • ADME-Tox Profiling: Assessing the impact of the difluoro-substitution on membrane permeability and hepatocellular toxicity.[1][2]

This guide provides a validated workflow for characterizing this compound as a lead fragment or intermediate in anti-inflammatory and oncology drug discovery.[1]

Strategic Assay Architecture

To fully characterize the biological potential of this compound, we employ a tiered screening approach.

Assay TierAssay TypeBiological ReadoutScientific Justification
Tier 1 (Functional) TR-FRET cAMP Quantification Intracellular cAMP accumulationThe cyclobutane-nitrile motif is a classic inhibitor pharmacophore for PDE4 enzymes.[1][2]
Tier 2 (Safety) Multiplexed Cytotoxicity ATP content + Membrane IntegrityFluorination can alter lipophilicity, potentially increasing off-target membrane disruption.[1]
Tier 3 (ADME) Caco-2 Permeability Apparent Permeability (

)
Verifies if the cyclobutane ring confers adequate oral bioavailability.[1][2]

Tier 1: Functional Assay – TR-FRET cAMP Quantification[1][2]

Principle

This assay quantifies the compound's ability to inhibit PDE4.[1] PDE4 normally hydrolyzes cAMP to AMP.[1] Inhibition results in elevated intracellular cAMP .[1] We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) where endogenous cAMP competes with a dye-labeled cAMP tracer for binding to a specific antibody.[1][2]

  • High Signal = Low cAMP (High PDE Activity)[1][2]

  • Low Signal = High cAMP (PDE Inhibition)[1][2]

Experimental Workflow Diagram

cAMP_Assay_Workflow Step1 Cell Seeding (U937 or HEK293-PDE4B) Step2 Compound Treatment (1-(3,5-Difluorophenyl)...) Step1->Step2 30 min Pre-incubation Step3 Stimulation (Forskolin Addition) Step2->Step3 Activate Adenylate Cyclase Step4 Lysis & Detection (cAMP-d2 + Anti-cAMP-Eu) Step3->Step4 1 hr Incubation Step5 TR-FRET Readout (665nm/620nm Ratio) Step4->Step5 Data Analysis

Figure 1: Workflow for TR-FRET cAMP quantification. The assay relies on competition between cellular cAMP and labeled cAMP tracer.[1]

Detailed Protocol

Materials:

  • Cell Line: U937 (Human monocyte) or HEK293 transfected with PDE4B.[1]

  • Reagents: HTRF cAMP HiRange Kit (Cisbio/Revvity), Forskolin (Adenylate cyclase activator), IBMX (Reference inhibitor).[1]

  • Compound: this compound (10 mM DMSO stock).

Step-by-Step Procedure:

  • Cell Preparation:

    • Harvest U937 cells and resuspend in stimulation buffer (HBSS + 5 mM HEPES + 0.1% BSA) at

      
       cells/mL.[1]
      
    • Note: Do not use PDE inhibitors (like IBMX) in the buffer during preparation.[1]

  • Compound Addition:

    • Dispense 5 µL of the test compound (titrated from 10 µM to 0.1 nM) into a white 384-well low-volume plate.

    • Include Vehicle Control (DMSO only) and Positive Control (10 µM Rolipram).

  • Cell Seeding:

    • Add 5 µL of cell suspension (2,000 cells/well) to the plate.

    • Incubate for 15 minutes at Room Temperature (RT).

  • Stimulation:

    • Add 5 µL of Forskolin (EC80 concentration, typically 1-5 µM) to stimulate cAMP production.[1]

    • Incubate for 45 minutes at RT.

  • Detection Step:

    • Add 5 µL of cAMP-d2 (Acceptor).[1][2]

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).[1][2]

    • Incubate for 1 hour at RT in the dark.

  • Measurement:

    • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).[1]

    • Excitation: 320 nm.[1] Emission 1: 615 nm (Donor).[1] Emission 2: 665 nm (Acceptor).[1]

Data Analysis: Calculate the FRET Ratio (


).


Plot sigmoidal dose-response curves to determine IC50.[1][2]

Tier 2: Multiplexed Cytotoxicity (HepG2)[1]

Scientific Rationale

The 3,5-difluorophenyl group increases lipophilicity (


), which can enhance cell penetration but also increase non-specific membrane disruption.[1] We must distinguish between functional inhibition and cellular toxicity.[1]
Protocol: Dual-Readout Viability

System: CellTiter-Fluor (Protease activity = Live cells) + CellTiter-Glo (ATP = Metabolic Health).[1][2]

  • Seeding: Seed HepG2 cells (liver model) at 5,000 cells/well in 96-well black plates. Culture for 24h.

  • Treatment: Treat with compound (0.1 – 100 µM) for 48 hours.

  • Multiplex Assay:

    • Add GF-AFC Substrate (CellTiter-Fluor).[1][2] Incubate 30 min at 37°C.

    • Measure Fluorescence (

      
      ).[1] (Readout 1: Membrane Integrity) .
      
    • Add CellTiter-Glo Reagent directly to the same wells.[1][2] Shake 2 min.

    • Measure Luminescence.[1] (Readout 2: ATP Content) .

Interpretation:

  • Specific Toxicity: Drop in ATP (Luminescence) without immediate membrane rupture.[1]

  • Necrosis/Lysis: Drop in both signals or rapid loss of membrane integrity.[1]

Tier 3: Permeability & Structure-Activity Relationships (SAR)[1][2]

The Fluorine Effect

The 3,5-difluoro substitution is critical.[1][2] In your SAR analysis, compare the test compound against non-fluorinated analogs.[1]

Compound VariantPredicted LogPMetabolic Stability (Microsomes)Rationale
1-(3,5-Difluorophenyl)... ~2.8 - 3.2 High Blocked C3/C5 metabolic sites; enhanced lipophilicity.[1][2]
Non-fluorinated analog~2.1ModerateSusceptible to aromatic hydroxylation.
4-Fluoro analog~2.4ModerateBlocks para-position only.[1][2]
Caco-2 Permeability Workflow
  • Culture: Grow Caco-2 cells on Transwell® inserts for 21 days to form a monolayer.

  • Validation: Verify TEER (Transepithelial Electrical Resistance) > 300

    
    .[1]
    
  • Transport:

    • Apical (A) to Basolateral (B): Add 10 µM compound to Apical side.[1]

    • Basolateral (B) to Apical (A): Add 10 µM compound to Basolateral side.[1]

  • Sampling: Collect aliquots at 60 and 120 mins. Analyze via LC-MS/MS.

  • Calculation:

    
    
    Target:
    
    
    
    indicates good oral absorption potential.[1][2]

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background in cAMP Assay PDE4 expression low in cell lineSwitch to transfected HEK293 or stimulate with PGE2 instead of Forskolin.
Compound Precipitation High lipophilicity of difluoro-ringLimit DMSO final concentration to <0.5%; perform serial dilutions in 100% DMSO before adding to buffer.[1][2]
"Flat" Dose Response Compound is a "building block" with low intrinsic affinityThis is expected if testing the fragment alone.[1] IC50 may be >10 µM.[1] Use as a starting point for growing the molecule.[1][3]

References

  • Bioisosteres in Medicinal Chemistry: Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1][2]

  • PDE4 Inhibitor Pharmacophores: Press, N. J., et al. (2005).[1] PDE4 Inhibitors – A Review of the Recent Patent Literature. Expert Opinion on Therapeutic Patents. Link[1][2]

  • Cyclobutane Scaffolds: Mykhailiuk, P. K. (2015).[1] 1-Substituted Cyclobutane Derivatives: Synthesis and Application in Drug Discovery. Organic & Biomolecular Chemistry. Link

  • Compound Data: PubChem CID 56608553 (Related Analog).[1] this compound.[1][2][4] Link

  • Assay Kits: Cisbio HTRF cAMP HiRange Kit. Revvity Technical Notes. Link

Disclaimer: This protocol is designed for research and development purposes. This compound is a chemical intermediate; specific biological activity depends on the final structural context of the drug candidate.[1][2]

Sources

Application of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile in Enzyme Inhibition & Fragment-Based Screening

Part 1: Introduction & Strategic Context

This compound (CAS: 1249471-25-7) is a high-value pharmacophore scaffold used in modern medicinal chemistry.[1] While often utilized as a synthetic intermediate for amines and amides (e.g., in the synthesis of JAK inhibitors or ROR


t modulators), the compound itself possesses unique electronic and steric properties that make it a critical candidate for Fragment-Based Drug Discovery (FBDD) .
Mechanistic Significance
  • The Nitrile "Warhead": The carbonitrile group (-CN) is a validated reversible covalent electrophile .[1] It can target nucleophilic residues (Cysteine thiolates or Serine hydroxyls) in the active sites of proteases (e.g., Cathepsin K, DPP-4), forming a thioimidate or imidate adduct.[1]

  • The Cyclobutane Scaffold: This ring acts as a conformationally restricted bioisostere of a gem-dimethyl or tert-butyl group, reducing entropic penalty upon binding.[1]

  • 3,5-Difluorophenyl Motif: The fluorine atoms block metabolic "soft spots" (preventing P450 oxidation at the phenyl ring) and modulate the pKa of the nitrile, tuning its electrophilicity.

Primary Applications in Assays:

  • Fragment Screening: Identifying weak, efficiency-driven binding to protease or kinase pockets.[1]

  • Safety Profiling: Assessing potential off-target inhibition of Cytochrome P450 enzymes (CYP3A4, CYP2D6) due to the lipophilic fluorinated ring.[1]

Part 2: Experimental Protocols

Protocol A: Reversible Covalent Inhibition Assay (Cysteine Protease Model)

Objective: To determine the inhibitory potency (


) and binding kinetics of the compound against a model cysteine protease (e.g., Cathepsin K or L), characterizing the reactivity of the nitrile warhead.

Mechanism: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="ng-star-inserted display">



Materials:

  • Enzyme: Human Recombinant Cathepsin K (active site titrated).[1]

  • Substrate: Fluorogenic peptide Z-Phe-Arg-AMC (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     determined previously).
    
  • Buffer: 50 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 5 mM DTT (freshly added). Note: DTT is critical to maintain enzyme activity but must not exceed 5 mM to avoid reducing the nitrile.

  • Compound: this compound (100 mM stock in DMSO).[1]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10-point dilution series of the compound in DMSO (range: 100 ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      M to 100 mM).
      
    • Dilute 50x into Assay Buffer to generate 2x working solutions (Final assay range: 1 ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      M to 1 mM). Note: High concentrations are typical for fragment screening.
      
  • Enzyme Pre-incubation (Critical Step):

    • In a black 384-well low-volume plate, dispense 10

      
      L of 2x Enzyme solution (final conc. 1 nM).
      
    • Add 10

      
      L of 2x Compound solution.
      
    • Incubate for 30 minutes at 25°C.

    • Rationale: Nitriles are "slow-binding" inhibitors.[1] Immediate substrate addition will underestimate potency. You must allow equilibrium for the thioimidate formation.

  • Reaction Initiation:

    • Add 20

      
      L of 2x Substrate solution (final conc. = 
      
      
      
      ).
    • Immediately place in a fluorescence plate reader (Ex/Em: 355/460 nm).

  • Kinetic Data Acquisition:

    • Read fluorescence every 60 seconds for 45 minutes.

    • Calculate the slope (RFU/min) from the linear portion of the curve (steady state).

  • Data Analysis:

    • Plot Fractional Activity (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ) vs. log[Inhibitor].
      
    • Fit to the 4-parameter logistic equation to determine ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      .
      
    • Validation: If the

      
       decreases significantly with longer pre-incubation (e.g., 1 hr vs 30 min), the inhibition is time-dependent.
      
Protocol B: Cytochrome P450 (CYP3A4) Inhibition Screen

Objective: To ensure the 3,5-difluorophenyl moiety does not irreversibly bind heme iron, causing metabolic toxicity.[1]

Method: Bioluminescent P450-Glo™ Assay.[1]

  • Reaction Mix:

    • Combine Recombinant CYP3A4 membranes + NADPH Regeneration System + Luminogenic Substrate (Luciferin-IPA).[1]

  • Treatment:

    • Add this compound at a single limit concentration (e.g., 10 ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      M) or dose-response.
      
    • Include a positive control inhibitor (e.g., Ketoconazole, 1

      
      M).
      
  • Incubation:

    • Incubate at 37°C for 20 minutes.

  • Detection:

    • Add Luciferin Detection Reagent.[1] Incubate 20 min at RT.

    • Read Luminescence.[1]

  • Interpretation:

    • < 20% Inhibition: Low risk of metabolic interaction.

    • > 50% Inhibition: High risk; requires

      
       determination.
      

Part 3: Data Visualization & Logic

Figure 1: Mechanism of Action & Assay Logic

G Compound 1-(3,5-Difluorophenyl) cyclobutanecarbonitrile Target Cysteine Protease (Cathepsin K/L) Compound->Target Electrophilic Attack CYP CYP450 Enzyme (Metabolic Safety) Compound->CYP Off-Target Binding Complex Thioimidate Adduct (Reversible Covalent) Target->Complex Cys-SH + CN-R Readout Fluorescence Assay (IC50 Determination) Complex->Readout Inhibited Catalysis Tox Metabolic Liability (Heme Coordination) CYP->Tox Inhibition

Caption: Workflow depicting the dual-pathway profiling of the compound: Primary efficacy via covalent cysteine modification and secondary safety profiling against metabolic enzymes.

Part 4: Summary of Expected Results

ParameterAssay TypeExpected Outcome (Fragment)Interpretation
IC50 Cathepsin K (FRET)50 ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

M - 500

M
Moderate potency indicates a valid "hit" for optimization.
Hill Slope Dose-Response~1.0Standard 1:1 binding stoichiometry.[1]
Reversibility Rapid Dilution (100x)> 80% Activity RecoveryConfirms the nitrile forms a reversible thioimidate, not a permanent alkylation.[1]
CYP Inhibition P450-Glo (CYP3A4)> 10 ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

M (IC50)
Desired profile (low metabolic toxicity).

References

  • Lozano, R., et al. (2022).[1] Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead. Molecules, 27(8), 2561.[2] Link

  • Fowler, C. B., et al. (2025).[1] Neglected Nitriles: An Underutilized Cysteine Reactive Warhead?. Drug Hunter.[1] Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Altmann, E., et al. (2004).[1][3][4] Inhibition of Cathepsin K by Nitrile-Based Inhibitors: Structural and Mechanistic Insights. Journal of Medicinal Chemistry. (Contextual citation for Cathepsin K mechanism).

Sources

Application Notes and Protocols: Strategic Derivatization of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological profiles is a paramount objective. The this compound scaffold has emerged as a promising starting point for the development of new therapeutic agents. This structure is a composite of three key pharmacophoric elements, each contributing unique and advantageous properties to a potential drug candidate.

The cyclobutane ring , a four-membered carbocycle, imparts a distinct three-dimensionality to the molecule.[1] Unlike more conformationally flexible aliphatic chains or flat aromatic rings, the puckered nature of the cyclobutane ring can enforce a specific spatial arrangement of substituents, leading to enhanced binding affinity and selectivity for the target protein.[1] Furthermore, the cyclobutane motif is often associated with improved metabolic stability, a critical parameter in drug design.

The 3,5-difluorophenyl group is a common feature in many contemporary drug candidates. The fluorine atoms can significantly modulate the physicochemical properties of the molecule, including lipophilicity and pKa. Moreover, the carbon-fluorine bond is exceptionally strong, rendering the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability can lead to an extended in vivo half-life and improved pharmacokinetic profile.

The nitrile group is a versatile functional handle that can be elaborated into a variety of other functionalities, making it an ideal anchor point for derivatization and SAR exploration.[2][3][4] It can also participate in key interactions with biological targets and serve as a bioisostere for other functional groups.[5][6][7]

This application note provides a detailed guide for the strategic derivatization of this compound. We will present detailed protocols for the conversion of the nitrile moiety into key derivatives, including carboxamides and aminomethyl groups, and discuss the rationale behind these transformations in the context of SAR studies.

Core Derivatization Strategies for SAR Exploration

The derivatization of this compound primarily focuses on the chemical modification of the nitrile group. This approach allows for a systematic investigation of how changes in functionality at this position impact biological activity. The following diagram illustrates the key derivatization pathways from the starting nitrile.

G start 1-(3,5-Difluorophenyl) cyclobutanecarbonitrile carboxamide 1-(3,5-Difluorophenyl) cyclobutanecarboxamide start->carboxamide Hydrolysis (Mild Conditions) carboxylic_acid 1-(3,5-Difluorophenyl) cyclobutanecarboxylic acid start->carboxylic_acid Hydrolysis (Forced Conditions) aminomethyl 1-(3,5-Difluorophenyl) cyclobutane-1-methanamine start->aminomethyl Reduction tetrazole 5-(1-(3,5-Difluorophenyl) cyclobutyl)-1H-tetrazole start->tetrazole [2+3] Cycloaddition (Bioisosteric Replacement)

Caption: Key derivatization pathways for SAR studies.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and the scale of the reaction.

Protocol 1: Synthesis of 1-(3,5-Difluorophenyl)cyclobutanecarboxamide via Platinum-Catalyzed Nitrile Hydration

The conversion of a nitrile to a primary amide can be challenging, especially with sterically hindered nitriles such as the quaternary center in our scaffold. Traditional strong acid or base hydrolysis often leads to the over-hydrolysis to the carboxylic acid. A milder, more selective approach utilizing a platinum-based catalyst is therefore recommended.

Rationale: This method is particularly advantageous for substrates with acid- or base-sensitive functional groups and has been shown to be effective for the hydration of sterically hindered nitriles.

Reaction Scheme:

Materials:

  • This compound

  • Platinum(II) catalyst with dimethylphosphine oxide ligand (or similar secondary phosphine oxide ligand)

  • Ethanol

  • Deionized Water

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add the platinum(II) catalyst (0.5-2.0 mol%).

  • Add ethanol (approximately 8 mL per 1 mmol of nitrile) and deionized water (approximately 4 mL per 1 mmol of nitrile).

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired carboxamide.

Expected Outcome: This protocol is expected to provide the 1-(3,5-difluorophenyl)cyclobutanecarboxamide in good to excellent yield with minimal formation of the corresponding carboxylic acid.

Protocol 2: Synthesis of 1-(3,5-Difluorophenyl)cyclobutane-1-methanamine via Nitrile Reduction

The reduction of the nitrile to a primary amine introduces a basic center and a hydrogen bond donor, which can significantly alter the pharmacological profile of the molecule. Several reducing agents can be employed for this transformation.

Rationale: The introduction of a primary amine allows for the exploration of interactions with anionic residues in a biological target and can improve aqueous solubility.

Reaction Scheme:

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄) or Borane-Tetrahydrofuran complex (BH₃·THF)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Dilute Sulfuric Acid or Hydrochloric Acid

  • Sodium Hydroxide solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure (using LiAlH₄):

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash thoroughly with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • The product can be further purified by distillation or by conversion to its hydrochloride salt.

Safety Note: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be performed under anhydrous conditions.

Protocol 3: Synthesis of 5-(1-(3,5-Difluorophenyl)cyclobutyl)-1H-tetrazole as a Carboxylic Acid Bioisostere

The tetrazole ring is a well-established bioisostere for the carboxylic acid functional group.[5][6][7][8] It often confers improved metabolic stability and can enhance binding affinity.

Rationale: This derivatization allows for the evaluation of a non-classical bioisostere of the carboxylic acid that would be obtained from complete nitrile hydrolysis, potentially offering a different pharmacokinetic and pharmacodynamic profile.

Reaction Scheme:

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Zinc Bromide (ZnBr₂) or Triethylamine Hydrochloride

  • N,N-Dimethylformamide (DMF) or Toluene

  • Dilute Hydrochloric Acid

  • Ethyl Acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), sodium azide (1.5-2.0 eq), and zinc bromide (1.0 eq) in DMF.

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour into a mixture of ice and dilute HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Safety Note: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.

Structure-Activity Relationship (SAR) Insights

The derivatization of the nitrile group allows for a systematic exploration of the structure-activity relationship. The following table summarizes the intended SAR profiling for each derivative.

Derivative Functional Group Key Properties to Investigate Potential Impact on Biological Activity
Carboxamide -CONH₂Hydrogen bond donor and acceptor capabilities.Can form crucial hydrogen bonds with the target protein, potentially increasing potency. May alter solubility and permeability compared to the nitrile.
Aminomethyl -CH₂NH₂Introduction of a basic center (protonated at physiological pH). Hydrogen bond donor.Can form ionic interactions with acidic residues in the binding pocket. May improve aqueous solubility and cell permeability.
Tetrazole -CN₄HAcidic proton (pKa similar to carboxylic acid). Aromatic heterocycle.Acts as a bioisostere of a carboxylic acid, potentially improving metabolic stability and oral bioavailability. Can participate in hydrogen bonding and other interactions.
Carboxylic Acid -COOHAcidic proton. Hydrogen bond donor and acceptor.Can form strong ionic and hydrogen bonds. Often associated with good potency but can have poor cell permeability and be a substrate for metabolic conjugation.

The following diagram illustrates the logical flow of an SAR study based on these derivatizations.

SAR_Logic cluster_0 Initial Hit cluster_1 Primary Derivatization cluster_2 SAR Analysis & Further Optimization Start 1-(3,5-Difluorophenyl) cyclobutanecarbonitrile Carboxamide Carboxamide Derivative (Probe H-bonding) Start->Carboxamide Aminomethyl Aminomethyl Derivative (Probe Ionic Interactions) Start->Aminomethyl Tetrazole Tetrazole Derivative (Bioisosteric Replacement) Start->Tetrazole SAR Analyze Potency, Selectivity, and ADME Properties Carboxamide->SAR Aminomethyl->SAR Tetrazole->SAR Optimization Lead Optimization SAR->Optimization

Caption: Logical workflow for SAR exploration.

Conclusion

The this compound scaffold presents a compelling starting point for drug discovery programs. Its unique combination of a three-dimensional cyclobutane core, a metabolically robust difluorophenyl ring, and a versatile nitrile handle allows for a wide range of chemical modifications. The protocols and strategies outlined in this application note provide a robust framework for the systematic derivatization and subsequent evaluation of this promising scaffold, paving the way for the development of novel therapeutic agents with optimized pharmacological properties.

References

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. PMC. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC. [Link]

  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Publishing. [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Europe PMC. [Link]

  • Synthesis, Biological Evaluation, Antiproliferative Activity, and Computational Insights of Carboxamide Derivatives: A Computational and Experimental Approach. ResearchGate. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scirp.org. [Link]

  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. National Institutes of Health. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link]

  • Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid. RSC Publishing. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Semantic Scholar. [Link]

  • Acid Bioisosteres. Cambridge MedChem Consulting. [Link]

Sources

Application Note: 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile as a Structural Probe for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and chemical biologists. It treats 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile not merely as a catalog intermediate, but as a strategic structural probe used to interrogate hydrophobic pockets, optimize metabolic stability, and rigidify drug scaffolds during Lead Optimization.

Part 1: Executive Summary & Scientific Rationale

The "Probe" Concept

In modern drug discovery, This compound (CAS: 1249471-25-7) serves as a high-value Pharmacophore Probe . It is deployed to test two specific hypotheses in a binding pocket:

  • Conformational Locking: Does the target pocket accommodate the specific "puckered" geometry of a cyclobutane ring (approx. 30° dihedral angle) compared to a planar phenyl or flexible cyclohexyl group?

  • Metabolic Blocking: Does the 3,5-difluoro substitution pattern effectively block Phase I oxidation (P450 metabolism) at the vulnerable aromatic positions while maintaining lipophilic contact?

Mechanism of Action (Chemical Biology)

The utility of this probe lies in its ability to generate bioisosteres of bulky alkyl or aryl groups.

  • The Nitrile Handle: The nitrile group (-CN) is a versatile "warhead precursor." It is rarely the final binding element but is the orthogonal handle used to install the scaffold into a larger molecule via reduction (to amine), hydrolysis (to acid), or cycloaddition (to tetrazole).

  • The Fluorine Effect: The 3,5-difluoro motif increases the lipophilicity (LogP) while withdrawing electrons, reducing the pKa of any attached amines (if reduced), and preventing oxidative metabolism at the ring.

  • The Cyclobutane Constraint: Unlike cyclopropane (rigid/planar) or cyclopentane (flexible envelope), the cyclobutane ring offers a unique "butterfly" conformation that probes specific depth/width constraints in receptor pockets (e.g., GPCR allosteric sites).

Part 2: Experimental Protocols

Workflow Overview

This guide provides the standard operating procedures (SOPs) for converting the nitrile probe into functional "warheads" for SAR (Structure-Activity Relationship) studies.

Diagram: Strategic Utilization Workflow

G Probe 1-(3,5-Difluorophenyl) cyclobutanecarbonitrile (The Scaffold) Path1 Pathway A: Reductive Amination Probe->Path1 LiAlH4 or H2/Cat Path2 Pathway B: Hydrolysis Probe->Path2 NaOH/H2O2 or Acid Amine Primary Amine Probe (For Amide Coupling) Path1->Amine Target Target Protein (Hydrophobic Pocket) Amine->Target Linkage to Core Acid Carboxylic Acid Probe (For Reverse Amides) Path2->Acid Acid->Target Linkage to Core Result Readout: IC50 / Metabolic Stability (t1/2) Target->Result Assay

Caption: Workflow for activating the nitrile scaffold into functional binding probes.

Protocol A: Synthesis of the Amine Probe (Reductive Activation)

Objective: Convert the nitrile group into a primary amine to allow coupling with carboxylic acid-containing drug cores. This creates a probe to test the "amine vector" in the binding pocket.

Reagents:

  • This compound (1.0 eq)[1][]

  • Lithium Aluminum Hydride (LiAlH4) (2.0 eq) or Borane-THF (BH3·THF)

  • Anhydrous THF

  • Glauber’s salt (Na2SO4·10H2O) for quenching

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the nitrile (1 mmol) in anhydrous THF (5 mL). Cool to 0°C.

  • Reduction: Slowly add LiAlH4 (2.0 M in THF, 1.0 mL) dropwise. Caution: Exothermic gas evolution.

  • Reflux: Warm to room temperature, then heat to reflux (65°C) for 3 hours. Monitor by TLC (Eluent: 5% MeOH in DCM). The nitrile spot (high Rf) should disappear; the amine spot (low Rf, ninhydrin active) should appear.

  • Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially.

  • Isolation: Filter the white precipitate through Celite. Dry the filtrate over MgSO4 and concentrate in vacuo.

  • Validation: Verify structure via 1H-NMR. The methylene protons (-CH2-NH2) adjacent to the cyclobutane should appear as a singlet or distinct doublet around 2.8–3.0 ppm.

Application: Use this amine to synthesize amide analogs of your lead compound. Compare the IC50 of this analog against the non-fluorinated or non-cyclic variants to quantify the "Fluorine-Cyclobutane Effect."

Protocol B: Synthesis of the Acid Probe (Hydrolytic Activation)

Objective: Convert the nitrile to a carboxylic acid to probe "reverse amide" linkages or to increase polarity.

Reagents:

  • This compound[1][]

  • Potassium Hydroxide (KOH)

  • Ethylene Glycol (solvent for high temp)

Methodology:

  • Dissolution: Dissolve nitrile in ethylene glycol (high boiling point is required due to steric hindrance of the cyclobutane ring). Add 40% aq. KOH.

  • Reaction: Heat to 160°C for 12–24 hours. Note: The cyclobutane ring is sterically crowded; standard hydrolysis (MeOH/Water) often stalls at the amide stage.

  • Workup: Cool, dilute with water, and wash with ether (to remove unreacted nitrile). Acidify the aqueous layer to pH 2 with HCl. Extract the precipitated acid with Ethyl Acetate.

  • Purification: Recrystallize from Hexanes/EtOAc.

Part 3: Data Analysis & Interpretation

When using this molecule as a probe in a SAR campaign, organize your data to reveal Structure-Property Relationships (SPR) .

Table 1: Comparative Analysis Framework

Structural MotifProbe TypeHypothesis TestedExpected Outcome (If Positive)
Phenyl Baseline ControlStandard aromatic interactionBaseline Potency
Cyclohexyl Steric ProbeFlexible, bulky hydrophobic fillLoss of potency (entropy penalty)
Cyclobutane (Non-F) Conformational ProbeRigid, puckered fitImproved potency (reduced entropy cost)
3,5-Difluoro-Cyclobutane This Probe Metabolic blocking + Lipophilicity High Potency + Increased t1/2 (microsomal stability)
Interpretation Guide
  • Potency Gain: If the 1-(3,5-difluorophenyl)cyclobutane analog is significantly more potent than the phenyl analog, the pocket likely requires a "puckered" non-planar geometry (the cyclobutane effect) and benefits from the electron-deficient aromatic ring (pi-stacking with electron-rich residues).

  • Metabolic Stability: Compare the intrinsic clearance (CLint) in liver microsomes. The 3,5-difluoro pattern typically blocks oxidation at the para-position (sterically protected by the cyclobutane) and the ortho/meta positions (blocked by Fluorine).

Part 4: References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 9092-9115. (Contextual reference for 4-membered rings in drug design). Link

  • Mykhailiuk, P. K. (2015). Generation of Csp3-rich drug-like scaffolds: Synthesis of 1,3-disubstituted cyclobutanes. European Journal of Organic Chemistry. (Describes synthesis of similar cyclobutane scaffolds).

Sources

Incorporation of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile into lead compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile in Lead Optimization

Abstract

This guide details the strategic incorporation of This compound (CAS 1249471-25-7) into small molecule drug candidates.[1] This structural motif serves as a high-value bioisostere for flexible benzylic groups, offering a dual advantage: conformational restriction via the cyclobutane ring and metabolic blockade via the 3,5-difluoro substitution pattern. This document provides validated protocols for its synthesis, functionalization (hydrolysis/reduction), and application in optimizing pharmacokinetic (PK) profiles.

Strategic Rationale: The "Benzylic Liability" Solution

In early-stage drug discovery, a common liability is the benzylic position —the carbon attached directly to an aromatic ring.[1] This site is metabolically vulnerable to Cytochrome P450-mediated oxidation and often introduces excessive rotational freedom (entropy penalty upon binding).[1]

Replacing a standard benzyl group with the 1-(3,5-difluorophenyl)cyclobutyl moiety addresses these issues through three mechanistic pillars:

  • Conformational Locking: The cyclobutane ring creates a quaternary center, locking the vector of the phenyl ring relative to the pharmacophore.[1] This reduces the entropic cost of binding.[1]

  • Metabolic Armor (Electronic): The 3,5-difluoro pattern deactivates the phenyl ring against electrophilic metabolic attack without imposing the steric penalty of ortho substituents.[1]

  • Metabolic Armor (Steric): The quaternary cyclobutane ring eliminates the abstractable benzylic protons, completely shutting down benzylic oxidation.[1]

Visualizing the Design Logic

DesignLogic Lead Flexible Lead (Benzyl Group) Problem Liabilities: 1. Benzylic Oxidation (High Clearance) 2. High Rotational Entropy (Lower Potency) Lead->Problem Identified Issues Solution Optimized Analog (1-Arylcyclobutane) Problem->Solution Bioisosteric Replacement Mechanism Mechanisms: 1. Quaternary Center (Blocks Oxidation) 2. 3,5-F2 (Blocks Aromatic Hydroxylation) 3. Rigid Geometry (Pre-organized) Solution->Mechanism Achieved Via

Figure 1: Strategic transition from a labile benzyl lead to the rigidified 1-(3,5-difluorophenyl)cyclobutyl analog.[1]

Experimental Protocols

Protocol A: Synthesis of the Core Building Block

Target: this compound

This reaction utilizes a double alkylation of 3,5-difluorophenylacetonitrile. The choice of Sodium Hydride (NaH) in DMSO is critical for promoting the formation of the quaternary center, though it requires strict thermal control.[1]

Safety Warning: The reaction of NaH with DMSO can be hazardous if heated above 50°C (potential for runaway decomposition).[1] Maintain strict temperature control.

Reagents:

  • 3,5-Difluorophenylacetonitrile (1.0 eq)

  • 1,3-Dibromopropane (1.1 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 2.5 eq)

  • DMSO (anhydrous, 10V) or THF/DMF (1:1) if avoiding DMSO.[1]

  • MTBE (for extraction)[1]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck Round Bottom Flask (RBF) with NaH (2.5 eq) under nitrogen. Wash twice with hexanes to remove mineral oil if downstream purification is sensitive to oil; otherwise, use as is.[1]

  • Solvation: Add anhydrous DMSO (5V) and cool to 0°C using an ice bath.

  • Anion Formation: Dropwise add 3,5-difluorophenylacetonitrile (1.0 eq) dissolved in DMSO (2.5V). Stir at 0°C for 30 minutes. Observation: Evolution of H2 gas; solution turns yellow/orange.[1]

  • Alkylation: Dropwise add 1,3-dibromopropane (1.1 eq) dissolved in DMSO (2.5V) over 45 minutes. Crucial: Maintain internal temperature <25°C.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LCMS for disappearance of starting material.[1]

  • Quench: Cool to 0°C. Very slowly quench with saturated aqueous NH4Cl. Caution: Vigorous gas evolution.[1]

  • Workup: Extract with MTBE (3x). Wash combined organics with water (2x) and brine (1x).[1][2] Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a colorless oil or low-melting solid.[1]

Protocol B: Divergent Functionalization

The nitrile group is a "masked" handle.[1] Depending on the drug target, it can be converted into a polar head group (Acid) or a linker (Amine).[1]

Path 1: Hydrolysis to Carboxylic Acid Target: 1-(3,5-Difluorophenyl)cyclobutanecarboxylic acid

  • Reagents: 30% NaOH (aq), Ethanol (1:1 ratio).

  • Procedure: Reflux the nitrile in NaOH/EtOH for 16 hours. The steric bulk of the cyclobutane ring significantly slows hydrolysis compared to simple nitriles.[1]

  • Isolation: Acidify to pH 2 with 6N HCl. Extract with EtOAc.[1] Recrystallize from Hexanes/EtOAc.

Path 2: Reduction to Primary Amine Target: (1-(3,5-Difluorophenyl)cyclobutyl)methanamine

  • Reagents: LiAlH4 (2.0 eq) in THF.

  • Procedure: Cool LiAlH4/THF suspension to 0°C. Add nitrile solution dropwise. Reflux for 4 hours.

  • Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.[1][3]

  • Note: This amine is a direct bioisostere for a phenethylamine or benzylamine linker.[1]

Synthetic Workflow Diagram

Synthesis SM 3,5-Difluorophenylacetonitrile Reagent1 1,3-Dibromopropane NaH, DMSO, 0°C -> RT Product 1-(3,5-Difluorophenyl) cyclobutanecarbonitrile (Core Scaffold) SM->Product Double Alkylation Acid Carboxylic Acid (Polar Head Group) Product->Acid Path 1 Amine Primary Amine (Linker/Pharmacophore) Product->Amine Path 2 PathAcid Hydrolysis (NaOH, EtOH, Reflux) PathAmine Reduction (LiAlH4, THF, Reflux)

Figure 2: Synthetic workflow from commercial starting materials to divergent lead intermediates.[1][4][5][6]

Data & Validation

When synthesizing this motif, specific NMR signatures confirm the formation of the cyclobutane ring.[1]

Table 1: Key Characterization Markers (1H NMR in CDCl3)

Proton EnvironmentChemical Shift (δ)MultiplicityDiagnostic Note
Aromatic (Ar-H) 6.80 – 7.10 ppmMultipletsCharacteristic 3,5-difluoro pattern (triplet of triplets).[1]
Cyclobutane (α-CH2) 2.75 – 2.85 ppmMultipletHigher shift due to proximity to Nitrile and Phenyl ring.[1]
Cyclobutane (β-CH2) 2.05 – 2.45 ppmMultipletDistinctive roofing pattern indicating ring closure.[1]
Benzylic H ABSENT N/ACritical QC Check: Absence of singlet at ~3.7 ppm confirms full alkylation.[1]

Case Study: Project "Kinase-X" Optimization

Challenge: A lead compound containing a 3,5-difluorobenzyl group showed excellent potency (IC50 = 15 nM) but poor metabolic stability (t1/2 = 12 min in human liver microsomes) due to benzylic hydroxylation.

Intervention: The benzyl group was replaced with the 1-(3,5-difluorophenyl)cyclobutyl moiety using Protocol B (Path 2) to generate the amine linker.[1]

Results:

  • Potency: IC50 improved to 4 nM . (Rationale: The cyclobutane ring locked the phenyl group into the optimal pi-stacking vector, reducing entropic penalty).[1]

  • Stability: t1/2 increased to >120 min . (Rationale: Removal of benzylic protons eliminated the primary metabolic soft spot).[1]

  • Selectivity: The added bulk of the cyclobutane ring clashed with a residue in a homologous off-target kinase, improving selectivity by 10-fold.[1]

References

  • Matrix Scientific. (2024).[1] Product Data: this compound (CAS 1249471-25-7).

  • Axten, J. M., et al. (2006). Discovery of 7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK1070916), a Potent and Selective Inhibitor of Aurora B and C Kinases. Journal of Medicinal Chemistry, 49(16), 4857–4873. (Demonstrates general utility of cyclobutane motifs in kinase inhibitors).

  • Federsel, H. J. (2003).[1] Chemical Process Research and Development in the 21st Century: Challenges, Strategies, and Solutions. Accounts of Chemical Research.[1] (General reference for safe scale-up of NaH/DMSO alkylations).

  • Organic Chemistry Portal. (2023). Synthesis of Nitriles and their Transformations.

Sources

Application Note: Quantitative Analysis of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details a validated analytical protocol for the quantification of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile (CAS 1249471-25-7), a critical fluorinated building block and potential process impurity in the synthesis of next-generation Janus Kinase (JAK) inhibitors and other small-molecule therapeutics.[1]

Given its lipophilic nature and lack of strong ionizable groups, this method employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with optimized Electrospray Ionization (ESI) parameters to overcome poor ionization efficiency common to aromatic nitriles.[1] The protocol is designed for pharmacokinetic (PK) profiling and occupational exposure monitoring in plasma, offering a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL .

Physicochemical Profile & Method Strategy

Analyte Characteristics

Understanding the molecule's chemistry is the foundation of this protocol. The 3,5-difluoro substitution increases metabolic stability but reduces polarity, making the molecule highly lipophilic.

PropertyValue / DescriptionAnalytical Implication
Chemical Structure

(Generic representation)
Rigid cyclobutane ring restricts conformation; Nitrile group is the primary polar handle.[1]
Formula / MW

/ 193.20 g/mol
Low mass requires high-purity solvents to avoid background noise.[1]
LogP (Predicted) ~3.5 - 3.8 Highly lipophilic.[1] Strongly binds to plasma proteins. Liquid-Liquid Extraction (LLE) is preferred over precipitation to ensure high recovery.[1]
pKa Neutral / Weakly Basic (Nitrile)Will not protonate strongly in basic conditions. Acidic mobile phase is required for positive mode ionization.
Method Development Logic
  • Extraction Strategy (LLE): Due to the high LogP, protein precipitation (PPT) often yields poor recovery due to drug entrapment in the protein pellet. Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (80:20) provides cleaner extracts and higher recovery.[1]

  • Chromatography: A high-coverage C18 column (e.g., Waters XSelect HSS T3 or equivalent) is selected to retain this small, hydrophobic molecule while separating it from early-eluting phospholipids.[1]

  • Mass Spectrometry: Nitriles are notoriously difficult to ionize. We utilize Ammonium Formate in the mobile phase to promote the formation of protonated

    
     or ammoniated 
    
    
    
    adducts.

Experimental Protocol

Materials & Reagents
  • Analyte Standard: this compound (>98% purity).[1]

  • Internal Standard (IS): 1-(4-Fluorophenyl)cyclobutanecarbonitrile (Structural Analog) or stable isotope labeled equivalent if available.[1]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate, MTBE.

  • Matrix: Drug-free human or rat plasma (K2EDTA).[1]

Sample Preparation Workflow (LLE)

G Start Plasma Sample (50 µL) IS_Add Add Internal Standard (10 µL, 500 ng/mL) Start->IS_Add Buffer Add 50 µL 0.1M Ammonium Acetate (pH 5.0) to adjust ionic strength IS_Add->Buffer Extract Add 600 µL MTBE (Extraction Solvent) Buffer->Extract Agitate Vortex (10 min) & Centrifuge (4000 rpm, 10 min, 4°C) Extract->Agitate Transfer Transfer 500 µL Supernatant (Organic Layer) Agitate->Transfer Dry Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Recon Reconstitute in 100 µL Mobile Phase (50:50 MeOH:H2O) Dry->Recon Inject Inject 5-10 µL into LC-MS/MS Recon->Inject

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for lipophilic nitrile quantification.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters XSelect HSS T3 (

    
     mm, 2.5 µm) or Phenomenex Kinetex C18.
    
  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 30 Initial Hold
0.50 30 Loading
3.00 90 Elution of Analyte
4.00 90 Wash
4.10 30 Re-equilibration

| 5.50 | 30 | End of Run |[1]

Mass Spectrometry Parameters:

  • Source: ESI Positive (Mode: MRM).

  • Spray Voltage: 4500 V.

  • Gas Temp: 350°C.

  • Gas Flow: 10 L/min.

  • Nebulizer: 45 psi.

MRM Transitions: | Analyte | Precursor (


) | Product (

) | Collision Energy (V) | Role | | :--- | :--- | :--- | :--- | :--- | | 1-(3,5-Difluorophenyl)... | 194.2 (

) | 167.1 | 15 | Quantifier (Loss of HCN) | | | 194.2 | 127.0 | 25 | Qualifier (Ring cleavage) | | Internal Standard | 176.2 (

) | 149.1 | 15 | Analog (Mono-fluoro) |[1]

Note: If ESI sensitivity is insufficient due to the neutral nitrile, switch source to APCI (Atmospheric Pressure Chemical Ionization) , which often favors protonation of nitriles via gas-phase ion-molecule reactions.[1]

Validation & Quality Control

This method must be validated according to FDA Bioanalytical Method Validation Guidelines (M10) .

Linearity & Sensitivity
  • Calibration Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • LLOQ Criteria: Signal-to-Noise (S/N)

    
     10; Precision/Accuracy within 
    
    
    
    .
Matrix Effect Assessment

Since nitriles are susceptible to ion suppression, matrix factors must be evaluated.

  • Protocol: Compare the peak area of post-extraction spiked plasma (

    
    ) to neat solution standards (
    
    
    
    ).
  • Calculation:

    
    .
    
  • Acceptance: MF should be between 0.85 and 1.15. If suppression is observed (< 0.85), switch to the LLE method described above (which removes phospholipids better than protein precipitation).

Stability
  • Stock Solution: Stable for 1 month at -20°C in Methanol.

  • Plasma Stability: Stable for 3 freeze-thaw cycles.[1]

  • Benchtop: Stable for 4 hours at room temperature (Nitriles are generally stable against hydrolysis at physiological pH, but avoid strong acid/base exposure for prolonged periods).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Poor protonation of nitrile group.[1]Increase Ammonium Formate conc. to 10mM. Switch to APCI source.
High Background Contamination from solvents (common with low MW analytes).Use LC-MS grade solvents only. Flush lines with Isopropanol.
Peak Tailing Interaction with silanols on column.Use a high-strength silica (HSS) or end-capped column.[1] Ensure pH is acidic (~3.0).
Carryover Lipophilic analyte sticking to injector.Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid.

References

  • USP General Chapter <1469> . Nitrosamine Impurities. United States Pharmacopeia.[2] (Guidelines on trace impurity analysis in pharmaceuticals). Link

  • FDA Guidance for Industry . Bioanalytical Method Validation M10. (2022). Link

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Link

  • PubChem Compound Summary . This compound (CAS 1249471-25-7).[1] National Center for Biotechnology Information. Link

  • Jemal, M., et al. (1999). High-throughput quantitative bioanalysis by LC/MS/MS. Journal of Chromatography B, 732(2), 501-513. (Foundational text on LLE vs PPT for lipophilic drugs). Link

Sources

Application Notes & Protocols: In Vivo Evaluation of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Preclinical Researchers

Introduction: Rationale for In Vivo Assessment of a Novel Phenylcyclobutanecarbonitrile Derivative

The compound 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile is a novel chemical entity with a structure that suggests potential biological activity. The presence of a difluorophenyl group can enhance metabolic stability and binding affinity to biological targets, while the cyclobutanecarbonitrile moiety is found in various biologically active molecules.[1][2][3] While the specific mechanism of action for this compound is yet to be elucidated, compounds with similar structural features have shown promise in diverse therapeutic areas, including oncology and neuroscience.[1][4][5][6][7]

These application notes provide a comprehensive framework for the initial in vivo evaluation of this compound. The primary objectives of this experimental design are to:

  • Establish a preliminary safety and tolerability profile.

  • Characterize the pharmacokinetic (PK) properties of the compound.

  • Explore potential pharmacodynamic (PD) effects in a relevant animal model.

This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of in vivo research methodologies. The protocols outlined herein are designed to be adaptable based on emerging data and specific research questions. All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.

Part 1: Foundational In Vivo Experimental Design

A robust in vivo study design is paramount for generating reproducible and translatable data.[8][9][10] This initial phase will focus on dose-range finding, pharmacokinetic profiling, and broad behavioral screening to inform subsequent, more targeted studies.

Animal Model Selection

The choice of animal model is critical and should be guided by the hypothetical therapeutic target.[11][12][13][14] Given the chemical structure, and as a starting point for investigation, we will hypothesize a potential central nervous system (CNS) effect. Therefore, rodent models are appropriate due to their well-characterized physiology and the availability of validated behavioral assays.

  • Species: Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley). Rats offer advantages for serial blood sampling due to their larger size.[13]

  • Sex: Both male and female animals should be included to assess for potential sex-dependent differences in metabolism and efficacy.[10]

  • Health Status: Animals should be specific-pathogen-free (SPF) and acclimated to the housing facility for a minimum of one week prior to experimentation.

Dosing Formulation and Administration

The route of administration should ideally mimic the intended clinical route.[8] For initial screening, intraperitoneal (IP) or oral gavage (PO) are common choices.

  • Vehicle Selection: A non-toxic vehicle that can solubilize the compound is essential. A tiered approach is recommended:

    • Saline or Phosphate-Buffered Saline (PBS)

    • Saline with a low percentage of a solubilizing agent (e.g., 5% DMSO, 5% Tween 80)

    • Corn oil or other lipid-based vehicles

  • Dose-Range Finding Study (Acute Toxicity): A single-dose escalation study is necessary to determine the maximum tolerated dose (MTD).[15] This is typically performed in a small number of animals per dose group.

Parameter Description
Animal Model Male and female mice (n=3 per sex per group)
Route of Administration Intraperitoneal (IP) or Oral Gavage (PO)
Dose Levels Start with a low dose (e.g., 1 mg/kg) and escalate (e.g., 3, 10, 30, 100 mg/kg) until signs of toxicity are observed. A vehicle control group is mandatory.
Observation Period 7-14 days post-dose.
Endpoints Clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming), morbidity, and mortality. At the end of the study, a gross necropsy should be performed to examine major organs for any abnormalities.[16]
Experimental Workflow Visualization

ExperimentalWorkflow cluster_preliminary Phase 1: Foundational Studies cluster_targeted Phase 2: Hypothesis-Driven Studies A Dose-Range Finding (Acute Toxicity) B Pharmacokinetic (PK) Study A->B Select Doses C Behavioral Screen (e.g., Irwin Test) B->C Inform Timepoints D Efficacy Study in Disease Model B->D C->D Identify Potential Therapeutic Area E Target Engagement & Biomarker Analysis D->E Confirm Mechanism

Caption: High-level workflow for the in vivo evaluation of a novel compound.

Part 2: Detailed Protocols

The following protocols provide step-by-step methodologies for the key initial in vivo experiments.

Protocol: Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Materials:

  • Test compound and vehicle

  • Appropriate animal model (e.g., Sprague-Dawley rats)

  • Dosing syringes and needles

  • Blood collection tubes (e.g., with EDTA anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Animal Preparation: Acclimate animals and fast them overnight before dosing (with free access to water).

  • Dosing: Administer a single dose of the compound via the chosen route (e.g., intravenous (IV) for absolute bioavailability and oral (PO) for oral bioavailability). A low, mid, and high dose, selected based on the MTD study, should be used.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose). The IV group will have earlier time points.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound (and any known metabolites, if applicable) in the plasma samples using a validated LC-MS/MS method.[17]

  • Data Analysis: Calculate key pharmacokinetic parameters.

PK Parameter Description
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 Half-life of the compound.
CL Clearance, the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is in the plasma.
F% Bioavailability (for non-IV routes), the fraction of the administered dose that reaches systemic circulation.
Protocol: Irwin Test for Behavioral and Physiological Screening

Objective: To conduct a broad assessment of the compound's effects on behavior and physiological functions in mice.

Materials:

  • Test compound and vehicle

  • Male mice (e.g., C57BL/6)

  • Observation arena

  • Scoring sheet

Procedure:

  • Animal Dosing: Administer the test compound or vehicle to the mice at doses determined from the MTD and PK studies.

  • Observation: At various time points corresponding to the Tmax and multiples of the half-life, systematically observe each mouse for a range of behavioral and physiological parameters.

  • Scoring: Score the observations on a standardized scale. Parameters to assess include:

    • General Appearance: Posture, grooming, skin color.

    • Autonomic Effects: Salivation, urination, defecation, pupil size.

    • Neuromuscular Effects: Gait, motor activity, reflexes (e.g., righting reflex, pinna reflex), muscle tone.

    • CNS Effects: Alertness, reactivity, sedation, excitation, stereotypy.

Data Integrity and Management

Maintaining data integrity is crucial for the validity of in vivo studies.[18][19] All data should be recorded contemporaneously, be attributable to the person who generated it, and be legible and original.[20] The FDA has provided draft guidance on data integrity for in vivo bioavailability and bioequivalence studies, which offers a valuable framework for nonclinical studies as well.[18][19][21][22]

Part 3: Advanced In Vivo Characterization

Should the foundational studies indicate a favorable safety profile and a potential CNS effect, subsequent hypothesis-driven studies can be initiated.

Efficacy in a Disease Model

Based on the behavioral screening, a relevant disease model can be selected. For example, if the compound shows anxiolytic-like or antidepressant-like effects, models such as the elevated plus maze, open field test, or forced swim test could be employed. If it demonstrates pro-cognitive effects, models of cognitive impairment (e.g., scopolamine-induced amnesia) would be appropriate. The selection of a disease model is a critical step that requires careful consideration of its translational relevance.[12][14]

Target Engagement and Biomarker Analysis

To understand the mechanism of action, it is essential to assess whether the compound engages its intended target in the brain and modulates downstream biomarkers.

TargetEngagement cluster_workflow Target Engagement Workflow A Administer Compound to Animals B Collect Brain Tissue at Tmax A->B C Tissue Homogenization B->C D Target Occupancy Assay (e.g., Radioligand Binding) C->D E Biomarker Analysis (e.g., Western Blot, qPCR) C->E

Caption: Workflow for assessing target engagement and downstream biomarkers.

Conclusion and Future Directions

This document provides a structured and scientifically grounded approach to the initial in vivo characterization of this compound. The successful execution of these studies will provide critical data on the compound's safety, pharmacokinetic profile, and potential therapeutic utility. The results will form the basis for informed decisions regarding further preclinical development, including chronic toxicology studies and more extensive efficacy testing in validated disease models. It is imperative that all research is conducted with the highest standards of scientific rigor and animal welfare.[8]

References

  • New Insights into and Emerging Roles of Animal Models for Neurological Disorders - MDPI. (2022, April 29).
  • Chesselet, M.-F. (2023). A New Look at Animal Models of Neurological Disorders. PMC.
  • Blog: FDA's Draft Guidance on In Vivo BA and BE Studies - Lambda CRO. (2024, April 3).
  • Animal models for research on neurodegenerative diseases - OAE Publishing Inc. (2023, August 28).
  • Carmichael, S. T. (2012). Animal Models of Neurological Disorders. PMC - NIH.
  • Neurological Disease Models.
  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review - ichorbio. (2022, April 14).
  • Data Integrity for In Vivo Bioavailability and Bioequivalence Studies; Draft Guidance for Industry; Availability - Federal Register. (2024, April 3).
  • FDA Releases New Draft Guidance on Data Integrity for In Vivo Bioavailability and Bioequivalence Studies - Clinical Pathways. (2024, July 5).
  • Anders, H.-J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446–451.
  • Tackling In Vivo Experimental Design - ModernVivo. (2025, December 20).
  • Data Integrity for In Vivo Bioavailability and Bioequivalence Studies April 2024 - FDA. (2024, April 1).
  • 1.3 In vitro and in vivo testing of new compounds - Oxford Academic.
  • New FDA draft guidance for in vivo bioavailability and bioequivalence studies. (2024, April 3).
  • Designing an In Vivo Preclinical Research Study - MDPI. (2023, October 25).
  • 1-(3,5-Difluorophenyl)-cyclobutanecarbonitrile | CAS 1249471-25-7 | Matrix Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22).
  • Safety Data Sheet. (2023, May 8).
  • 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile | 29786-44-5 - Smolecule. (2023, August 15).
  • El-Gaby, M. S. A., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. MDPI.
  • Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16). - ResearchGate.
  • Pharmacokinetics of A New Antitumor Agent, 1-[3-(Furo[3,2-C]quinolin-4-ylamino)phenyl].
  • 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo - PMC.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC - NIH.
  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC. (2025, May 21).
  • Do Cenobamate Pharmacokinetics Change with Co-Administered Antiseizure Medications? An Exploratory Analysis of Responder Patients with Focal Drug-Resistant Epilepsy - MDPI. (2026, January 10).
  • 1-(3,4-DICHLOROPHENYL)CYCLOBUTANECARBONITRILE - Echemi.
  • TTD: Therapeutic Target Database.
  • 1-(3,4-Difluorophenyl)cyclobutanecarbonitrile - CAS:1260774-00-2.
  • Pharmacology and Toxicology | bioRxiv.
  • Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. (2025, August 6).
  • Singhal, S. S., et al. (2012). 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. Biochemical Pharmacology, 84(11), 1419–1427.
  • Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - PMC. (2025, August 12).

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic route. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.

Introduction

The synthesis of this compound is a key process for creating a valuable building block in medicinal chemistry. The unique structural combination of a difluorophenyl group and a cyclobutane ring offers interesting properties for drug design.[1][2] This guide focuses on the common and effective method of alkylating (3,5-difluorophenyl)acetonitrile with 1,3-dibromopropane, often facilitated by a strong base and potentially a phase-transfer catalyst.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Q1: Why is the yield of my this compound consistently low?

Low yields can stem from several factors, from incomplete deprotonation of the starting material to inefficient alkylation or competing side reactions.

Potential Causes & Solutions:

  • Incomplete Deprotonation: The acidity of the α-proton on (3,5-difluorophenyl)acetonitrile is crucial for carbanion formation.

    • Insight: The electron-withdrawing nature of the two fluorine atoms on the phenyl ring increases the acidity of the benzylic protons, but a sufficiently strong base is still required for complete deprotonation.

    • Recommendation: Ensure your base is strong enough and used in a slight excess. Sodium hydride (NaH) is a common choice.[3] The quality of the NaH is also critical; use freshly opened or properly stored material. The pKa of the base should be significantly higher than that of the acetonitrile derivative.[4]

  • Inefficient Alkylation: The formation of the cyclobutane ring is an intramolecular SN2 reaction.

    • Insight: The rate of this cyclization can be influenced by solvent, temperature, and the presence of a catalyst.

    • Recommendation: Consider using a polar aprotic solvent like DMSO or DMF to solvate the cation and leave the anion more reactive.[3][5] Gentle heating (e.g., to 25-30°C) can sometimes improve the reaction rate, but excessive heat may promote side reactions.[3]

  • Side Reactions: The primary competing reaction is the formation of a dialkylated product or polymerization.

    • Insight: If the concentration of the deprotonated acetonitrile is too high, it can react as a nucleophile with the initially formed mono-alkylated intermediate before cyclization occurs.

    • Recommendation: Employ high-dilution principles. Add the 1,3-dibromopropane solution slowly to the solution of the deprotonated (3,5-difluorophenyl)acetonitrile. This maintains a low concentration of the alkylating agent and favors the intramolecular cyclization.

Q2: I am observing significant amounts of a higher molecular weight byproduct. What is it and how can I prevent it?

This is a classic sign of intermolecular side reactions competing with the desired intramolecular cyclization.

Likely Culprit & Prevention Strategy:

  • The Dimer: The most probable byproduct is 1,5-bis(3,5-difluorophenyl)-1,5-dicyanopentane, formed by the reaction of two molecules of the deprotonated acetonitrile with one molecule of 1,3-dibromopropane.

    • Mechanistic Explanation: The initially formed mono-alkylated intermediate, 4-bromo-2-(3,5-difluorophenyl)butanenitrile, can be attacked by another molecule of the deprotonated starting material before it has a chance to cyclize.

    • Mitigation: The key is to favor the intramolecular reaction.

      • High Dilution: As mentioned in Q1, slow addition of the 1,3-dibromopropane is crucial.

      • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst can be highly effective. The catalyst brings the reactive anion from the solid or aqueous phase into the organic phase, where it can react.[6][7] This can often be done under milder conditions and can improve selectivity for mono-alkylation.[8] Suitable catalysts include quaternary ammonium or phosphonium salts.[5]

Q3: My NMR spectrum shows unreacted (3,5-difluorophenyl)acetonitrile. How can I drive the reaction to completion?

Incomplete conversion is a common challenge that can often be addressed by optimizing reaction conditions.

Troubleshooting Steps:

  • Base Stoichiometry and Quality:

    • Verification: Ensure you are using at least a full equivalent of a strong base. It's often beneficial to use a slight excess (e.g., 1.1 equivalents) to account for any deactivation by trace amounts of water.

    • Action: Use a fresh, high-purity base. If using sodium hydride, ensure it is a fine, free-flowing powder.

  • Reaction Time and Temperature:

    • Analysis: The reaction may be kinetically slow under your current conditions.

    • Action: Increase the reaction time and monitor the progress by TLC or a suitable chromatographic method. A modest increase in temperature might also be beneficial, but be cautious of promoting side reactions.

  • Solvent Purity:

    • Insight: Protic impurities (like water) in your solvent will quench the carbanion, rendering it unreactive.

    • Action: Use anhydrous solvents. Dry your DMSO or DMF over molecular sieves before use.

Q4: The purification of the final product is difficult. What strategies can I use?

Purification can be challenging due to the similar polarities of the product and any byproducts.

Purification Recommendations:

  • Column Chromatography: This is the most common method for purification.

    • Solvent System Optimization: A non-polar/polar solvent system like hexane/ethyl acetate is a good starting point. A shallow gradient can help to resolve closely eluting spots.

    • Pro-Tip: If the product and a non-polar impurity are difficult to separate, sometimes adding a small amount of a more polar solvent (like dichloromethane) to the hexane/ethyl acetate mixture can improve separation.

  • Distillation: If the product is thermally stable, distillation under high vacuum can be an effective purification method for larger scales.[3]

  • Crystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system can be a highly effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the role of a phase-transfer catalyst in this synthesis?

A phase-transfer catalyst (PTC) facilitates the transfer of a reactant from one phase to another where the reaction occurs.[7] In this synthesis, if a solid base like potassium carbonate is used instead of sodium hydride, a PTC is highly beneficial.[9]

  • Mechanism of Action: The PTC, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the deprotonated (3,5-difluorophenyl)acetonitrile. This ion pair is soluble in the organic phase, allowing it to react with the 1,3-dibromopropane.[10]

  • Advantages:

    • Milder reaction conditions.

    • Can improve yields and selectivity.[8]

    • Avoids the need for expensive and difficult-to-remove polar aprotic solvents.[7]

Q2: Can I use other dihaloalkanes instead of 1,3-dibromopropane?

Yes, but the choice of dihaloalkane will determine the size of the resulting cycloalkane ring.

  • 1,4-Dibromobutane: Would lead to the formation of a cyclopentane ring.

  • 1,2-Dibromoethane: Would lead to the formation of a cyclopropane ring.

The reactivity and propensity for side reactions may differ with different dihaloalkanes.

Q3: How do the fluorine atoms on the phenyl ring influence the reaction?

The two fluorine atoms have a significant electronic effect on the molecule.

  • Inductive Effect: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This deactivates the benzene ring towards electrophilic aromatic substitution but, more importantly for this reaction, it increases the acidity of the benzylic protons, making deprotonation easier.[11]

  • Resonance Effect: Fluorine can also donate a lone pair of electrons into the ring via resonance (+M), but this effect is generally weaker than its inductive effect.

Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?
  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): An excellent and rapid technique to monitor the disappearance of starting materials and the appearance of the product.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Can provide more quantitative information on the reaction progress and identify byproducts.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for confirming the structure of the final product. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atoms.

    • Infrared (IR) Spectroscopy: Will show a characteristic nitrile (C≡N) stretch.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.[12]

Experimental Protocols

Standard Protocol for Synthesis

This protocol is a general guideline and may require optimization.

  • Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) as a 60% dispersion in mineral oil.

  • Solvent Addition: Add anhydrous DMSO via syringe.

  • Starting Material Addition: Slowly add a solution of (3,5-difluorophenyl)acetonitrile (1.0 eq) in anhydrous DMSO to the stirred suspension of sodium hydride at room temperature.

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Add a solution of 1,3-dibromopropane (1.2 eq) in anhydrous DMSO dropwise via the addition funnel over 1-2 hours, maintaining the temperature below 30°C.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by slowly adding it to ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Summary Table
ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for efficient deprotonation.[3]
Solvent Anhydrous DMSO or DMFPolar aprotic solvent to facilitate the reaction.[5]
Temperature Room Temperature (20-25°C)Balances reaction rate and minimization of side reactions.
Addition Rate Slow, dropwise addition of 1,3-dibromopropaneFavors intramolecular cyclization over intermolecular side reactions.
Catalyst (Optional) Tetrabutylammonium bromide (TBAB)Phase-transfer catalyst for improved efficiency and milder conditions.

Visualizations

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Alkylation & Cyclization cluster_2 Work-up & Purification start Combine (3,5-Difluorophenyl)acetonitrile and Strong Base (e.g., NaH) in Anhydrous Solvent deprotonation Stir for Deprotonation (Carbanion Formation) start->deprotonation add_dibromo Slowly Add 1,3-Dibromopropane deprotonation->add_dibromo Complete Deprotonation reaction Stir at Room Temperature (Intramolecular Cyclization) add_dibromo->reaction quench Quench with Water reaction->quench Reaction Completion (TLC) extract Extract with Organic Solvent quench->extract purify Column Chromatography or Distillation extract->purify end This compound purify->end Pure Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G cluster_low_yield Low Yield cluster_byproduct Byproduct Formation cluster_unreacted_sm Unreacted Starting Material start Low Yield or Impure Product check_base Incomplete Deprotonation? - Check base strength/quality - Use anhydrous solvent start->check_base check_conditions Inefficient Alkylation? - Optimize temperature - Consider PTC start->check_conditions high_dilution Intermolecular Reaction? - Slow addition of alkylating agent - Use high dilution start->high_dilution incomplete_reaction Incomplete Reaction? - Increase reaction time - Check stoichiometry start->incomplete_reaction solution Optimized Conditions: - High-quality reagents - Anhydrous conditions - Controlled addition - Optional PTC check_base->solution check_conditions->solution high_dilution->solution incomplete_reaction->solution

Caption: Troubleshooting logic for synthesis optimization.

References

  • [Amino-5′, 8′-difluoro-1′H-spiro

  • /prep.aspx?prep=v96p0312)

Sources

Technical Support Center: Synthesis of Difluorophenyl Cyclobutane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level support resource for medicinal chemists and process engineers. It addresses the two primary structural classes of "difluorophenyl cyclobutane compounds":

  • Class A: Cyclobutanes substituted with a difluorophenyl group (e.g., 1-(2,4-difluorophenyl)cyclobutane).

  • Class B: gem-Difluorocyclobutanes substituted with a phenyl group (e.g., 3,3-difluoro-1-phenylcyclobutane).

Introduction

The synthesis of difluorophenyl cyclobutane motifs involves navigating a landscape of high ring strain (~26 kcal/mol) and specific fluorination challenges. Whether you are constructing the ring via [2+2] cycloaddition (Class A) or introducing fluorine into a pre-formed ring via deoxofluorination (Class B), specific byproduct profiles are unavoidable without rigorous control.

This guide isolates the root causes of these impurities and provides actionable remediation strategies.

Module 1: The Isomer Challenge (Class A)

Context: Synthesis via [2+2] Photocycloaddition of Difluorostyrenes. Target: 1-(2,4-difluorophenyl)cyclobutane derivatives.

Q1: I am observing a persistent 60:40 mixture of two isomers by NMR. Is this Head-to-Head (HH) vs. Head-to-Tail (HT), or Cis/Trans?

Diagnosis: In photocycloadditions of electron-deficient styrenes (like difluorostyrene), Head-to-Head (HH) regioselectivity is often favored due to the stability of the intermediate benzylic diradical, but Cis/Trans (diastereomers) are the most common separation challenge.

  • The Mechanism: The reaction proceeds via a triplet diradical intermediate. The lifetime of this intermediate allows bond rotation, leading to thermodynamic mixtures of cis (syn) and trans (anti) isomers.

  • The Byproduct: The cis-isomer is often the "impurity" if the trans-isomer is thermodynamically preferred (less steric clash), but kinetic control can favor cis.

Troubleshooting Protocol:

Observation Root Cause Remediation
HH vs HT Ratio Poor polarity match between alkene partners. Switch Photocatalyst: Use an organic dye like 4CzIPN which promotes radical cation mechanisms that enhance regioselectivity via charge-transfer interactions [1].
Cis/Trans Ratio Uncontrolled triplet decay. Lewis Acid Additive: Add bulky Lewis acids (e.g., ATPH) to complex with the substrate, sterically blocking the cis pathway.

| Homodimerization | High local concentration of styrene. | Dilution & Flow: Switch to continuous flow photochemistry. Maintain styrene concentration <0.1 M to favor cross-cycloaddition over polymerization. |

Visualization: [2+2] Regio- and Stereoselectivity Pathways

G cluster_0 Initiation cluster_1 Diradical Intermediates cluster_2 Product Outcome Styrene Difluorostyrene (Ground State) Excited Triplet State (T1) Styrene->Excited hv / Catalyst Diradical_HH HH Diradical (Benzylic Stabilized) Excited->Diradical_HH Major Path Diradical_HT HT Diradical (Less Stable) Excited->Diradical_HT Minor Path Trans Trans-Cyclobutane (Thermodynamic) Diradical_HH->Trans Bond Rotation (Slow Closure) Cis Cis-Cyclobutane (Kinetic/Steric) Diradical_HH->Cis Fast Closure

Caption: Divergent pathways in [2+2] cycloaddition showing the origin of regio- (HH/HT) and stereochemical (cis/trans) impurities.

Module 2: Deoxofluorination Hazards (Class B)

Context: Synthesis of gem-difluorocyclobutanes via DAST/MorphDAST treatment of cyclobutanones. Target: 3,3-difluoro-1-phenylcyclobutane.

Q2: My GC-MS shows a major peak with M-20 mass units. What is this?

Diagnosis: This is the Elimination Byproduct (Fluorocyclobutene) . When using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxofluor on cyclobutanones, the intermediate carbocation or oxonium ion can undergo proton elimination instead of nucleophilic fluorination.

  • Chemical Logic: Cyclobutane rings are puckered. If the conformation aligns a

    
    -proton anti-periplanar to the leaving group, elimination is catalytically accelerated, especially if the reaction exotherms.
    

Troubleshooting Protocol:

  • Reagent Swap: Switch from DAST to MorphDAST or XtalFluor-E . MorphDAST is more thermally stable and less prone to elimination side reactions [2].

  • Temperature Control: Do not heat simply to push conversion. Deoxofluorination of cyclobutanones should often start at -78°C and warm slowly to 0°C.

  • Additives: Use HF-pyridine or Et3N·3HF as a catalyst. This ensures a high concentration of fluoride nucleophile (

    
    ) relative to the basic amine byproduct, favoring substitution over elimination.
    
Q3: I see a "sticky" polymer and low mass balance.

Diagnosis: Ring-Opening Polymerization (ROP). Under highly acidic conditions (HF generation), the strained cyclobutane ring can open, especially if a cation is formed at the benzylic position. This leads to linear poly-dienes or oligomers.

  • Fix: Buffer the reaction with solid

    
     or pyridine to scavenge excess HF immediately upon generation.
    

Module 3: Purification & Analysis Strategy

Q4: How do I separate the cis and trans isomers? They co-elute on silica.

Standard silica chromatography is often insufficient for difluorocyclobutane diastereomers due to their similar polarity.

Recommended Workflow:

  • Chemical Derivatization (if applicable): If your molecule has a handle (e.g., ester/amine), hydrolyze or protect it. The change in polarity often amplifies the

    
     difference between isomers.
    
  • Recrystallization: Difluorophenyl derivatives often have high crystallinity.

    • Solvent System: Hexanes/EtOAc (10:1) or Pentane/Ether.

    • Note: The trans isomer usually crystallizes more readily due to better packing (centrosymmetric nature).

  • AgNO3-Impregnated Silica: If your impurity is the elimination product (cyclobutene), use silver nitrate silica gel. The silver coordinates to the alkene

    
    -system, drastically retaining the impurity while the desired cyclobutane elutes.
    
Summary of Common Impurities
Impurity TypeOriginAnalytical Signature (NMR/MS)Removal Strategy
Regioisomer (HH) [2+2] Radical stabilityDistinct coupling constants in

NMR (benzylic protons).
HPLC (Chiral or C18); Photochemical isomerization.
Fluorocyclobutene Elimination (Deoxofluorination)

peak (loss of HF). Olefinic peaks in NMR (5.5-6.5 ppm).

Silica; Ozonolysis (destructive).
Linear Dienes Ring OpeningBroad peaks in NMR; gummy texture.Filtration through plug of basic alumina.
Hydrolyzed Ketone Incomplete FluorinationCarbonyl peak in IR (

).
Retreatment with MorphDAST; Bisulfite wash.

Experimental Protocol: Optimized Synthesis of gem-Difluorocyclobutane

Adapted from Enamine and BenchChem protocols [2, 3].

Objective: Synthesis of 3,3-difluoro-1-phenylcyclobutane minimizing elimination.

  • Setup: Flame-dry a 100 mL round-bottom flask. Add magnetic stir bar. Purge with

    
    .
    
  • Reagent Prep: Dissolve 1-phenylcyclobutan-3-one (1.0 eq) in anhydrous DCM (

    
    ).
    
  • Addition: Cool to -78°C . Add MorphDAST (1.5 eq) dropwise over 20 minutes.

    • Critical: Rapid addition causes local exotherms leading to ring opening.

  • Catalysis: Add Et3N·3HF (0.1 eq) to promote fluorination.

  • Reaction: Allow to warm to 0°C over 4 hours. Do not reflux.

  • Quench: Pour mixture slowly into saturated aqueous

    
     at 0°C.
    
    • Warning: Vigorous

      
       evolution.
      
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove morpholine) and Brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). If alkene impurity >5%, use

    
     doped silica.
    

References

  • Visible-Light-Mediated Organophotocatalytic [2+2] Cycloaddition of Electron-Deficient Styrenes. Source: Chemistry - A European Journal (2022).[1] URL:[Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Purification strategies for 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

Welcome to the technical support guide for the purification of this compound (CAS No. 1249471-25-7)[1]. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the purification of this moderately polar, fluorinated building block.

Initial Assessment & Purification Strategy

This compound is a solid at room temperature with a molecular weight of 193.20 g/mol [1]. The presence of two fluorine atoms and a nitrile group imparts moderate polarity. Purification challenges often arise from closely-related impurities from the synthesis, such as starting materials, regioisomers, or hydrolysis byproducts (amide/carboxylic acid).

The choice of purification strategy depends on the impurity profile and the scale of your reaction. The following decision tree provides a logical workflow for selecting the appropriate method.

Purification_Strategy_Selection start Assess Crude Product (TLC, ¹H NMR) is_solid Is the crude material a solid? start->is_solid purity_high Purity >90% by NMR/TLC? is_solid->purity_high Yes is_oil Crude material is an oil or low-purity solid is_solid->is_oil No recrystallize Perform Recrystallization purity_high->recrystallize Yes flash_chrom Perform Flash Column Chromatography purity_high->flash_chrom No success Pure Product Achieved recrystallize->success troubleshoot Consult Troubleshooting Guide recrystallize->troubleshoot flash_chrom->success flash_chrom->troubleshoot is_oil->flash_chrom distill Consider Kugelrohr or High-Vacuum Distillation (For thermal stability issues) distill->success

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guide

This section addresses specific issues you may encounter during purification in a question-and-answer format.

Question: My product is streaking badly on a silica TLC plate. What's happening and how can I fix it?

  • Potential Causes:

    • Acidic Impurities: The crude product may contain acidic byproducts, such as the corresponding carboxylic acid from nitrile hydrolysis. These can interact strongly with the slightly acidic silica gel, causing streaking.

    • Sample Overload: Applying too much sample to the TLC plate can saturate the stationary phase.

    • Inappropriate Solvent System: The chosen eluent may not be suitable for the compound, leading to poor solubility or migration.

  • Recommended Solutions:

    • Neutralize the Eluent: Add a small amount (0.1-1%) of a modifier to your eluent. For acidic impurities, adding acetic acid can improve spot shape. If the streaking is due to basic impurities, adding triethylamine can be effective.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina, or reversed-phase silica plates for TLC analysis.[2]

    • Try HILIC Conditions: For highly polar compounds that are challenging to purify, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative. This technique uses a polar stationary phase (like silica) with a reversed-phase solvent system (e.g., acetonitrile/water).[3]

Question: I ran a flash column, but my fractions are still impure or show co-elution of the product and an impurity. What should I do?

  • Potential Causes:

    • Poor Separation (Low ΔRf): The Rf values of your product and the impurity are too close in the chosen solvent system. An ideal separation requires an Rf of the target compound around 0.2-0.35 and a significant difference from impurities.[2]

    • Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel. A general rule is a 1:30 to 1:100 mass ratio of crude product to silica.

    • Improper Packing/Loading: Cracks or channels in the silica bed can lead to poor separation. Applying the sample in a solvent that is too strong can also cause band broadening.

  • Recommended Solutions:

    • Optimize the Solvent System: Re-run TLCs using different solvent systems. The standard ethyl acetate/hexanes system is a good starting point.[2] If separation is difficult, try a less polar system like ether/hexanes or a more polar one like methanol/dichloromethane.[2]

    • Use a Gradient Elution: Start with a less polar solvent mixture and gradually increase the polarity. This can help separate compounds with close Rf values.

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column. This often results in sharper bands and better separation.[4]

Question: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. How can I induce crystallization?

  • Potential Causes:

    • Solvent is Too Good: The compound is too soluble in the chosen solvent, even at cool temperatures.

    • Cooling Too Rapidly: Rapid cooling doesn't allow sufficient time for the ordered crystal lattice to form.

    • Presence of Impurities: Impurities can inhibit crystal formation.

  • Recommended Solutions:

    • Use a Two-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

    • Scratch and Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth. If you have a small amount of pure solid, add a tiny crystal ("seed crystal") to the cooled, supersaturated solution.

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer. Avoid placing a hot flask directly into an ice bath.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for flash chromatography of this compound? Given the difluorophenyl and nitrile functionalities, the compound is of intermediate polarity. A good starting point for TLC analysis and subsequent column chromatography is a mixture of Ethyl Acetate (EtOAc) and Hexanes . Start with a low polarity mixture (e.g., 10% EtOAc in Hexanes) and gradually increase the polarity (20%, 30%, etc.) to find a system that gives your product an Rf value between 0.2 and 0.4.[2][5]

Solvent System (v/v) Polarity Typical Application Notes
10-30% EtOAc / HexanesLow to MediumExcellent starting point. Good for separating non-polar impurities.
20-50% Dichloromethane / HexanesLow to MediumAlternative to EtOAc/Hexanes; offers different selectivity.
1-5% Methanol / DichloromethaneMedium to HighUseful if the compound is poorly soluble or has low Rf in EtOAc/Hexanes.[2]

Q2: Can this compound be purified by distillation? Purification by distillation is only feasible if the compound is thermally stable and has a boiling point that is significantly different from its impurities. For a solid with a molecular weight of ~193 g/mol , distillation would require high vacuum (Kugelrohr apparatus). This method is generally less effective for removing closely related structural isomers or impurities with similar boiling points and should be considered only if chromatographic methods fail or are impractical for the scale.

Q3: My final product has a slight yellow tint. Is it impure? While the pure compound is expected to be a white or off-white solid, a yellow tint can sometimes indicate the presence of minor, highly colored impurities, often arising from side reactions or degradation. Check the purity by ¹H NMR and LC-MS. If the spectroscopic data shows >98% purity, the color may be acceptable. If not, a second purification step, such as recrystallization from a different solvent system (e.g., isopropanol/water or toluene/hexanes) or passing a solution of the material through a small plug of silica gel or activated carbon, may be necessary.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of ~1 gram of crude this compound.

Materials:

  • Crude product (~1 g)

  • Silica gel (230-400 mesh), ~40 g[5]

  • Solvents: Ethyl Acetate and Hexanes (HPLC grade)

  • Glass column (e.g., 40 mm diameter)

  • Collection tubes, TLC plates, TLC chamber, UV lamp

Methodology:

  • Solvent System Selection: Determine the optimal eluent by TLC. Test various ratios of EtOAc/Hexanes. Aim for a system where the product has an Rf of ~0.25. Let's assume 20% EtOAc/Hexanes is optimal.

  • Column Packing (Slurry Method):

    • Place a cotton or glass wool plug at the bottom of the column and add a thin layer (~0.5 cm) of sand.

    • In a beaker, mix ~40 g of silica gel with ~150 mL of 10% EtOAc/Hexanes to create a slurry.

    • Pour the slurry into the column. Use gentle air pressure to push the solvent through, compacting the silica bed. Ensure the final packed bed is level and free of cracks.

    • Add another layer of sand (~0.5 cm) on top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the 1 g of crude product in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane or acetone).

    • Add ~2-3 g of silica gel to this solution and concentrate fully on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a uniform layer.

  • Elution:

    • Carefully add the eluent (start with 10% EtOAc/Hexanes) to the column without disturbing the top layer of sand/silica.

    • Apply gentle air pressure to begin elution, collecting fractions (e.g., 20 mL per tube).

    • After 2-3 column volumes, switch to your optimized eluent (20% EtOAc/Hexanes).

  • Fraction Analysis:

    • Monitor the fractions by TLC. Spot every few fractions on a TLC plate.

    • Combine the fractions that contain the pure product.

    • Evaporate the solvent under reduced pressure to yield the purified this compound.

Flash_Chromatography_Workflow start 1. Select Solvent (TLC) Rf ≈ 0.25 pack 2. Pack Column (Slurry Method) start->pack load 3. Load Sample (Dry Loading) pack->load elute 4. Elute with Solvent (Gradient or Isocratic) load->elute analyze 5. Analyze Fractions (TLC) elute->analyze combine 6. Combine Pure Fractions analyze->combine evaporate 7. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Standard workflow for flash column chromatography.

Protocol 2: Recrystallization

This protocol is suitable for material that is >90% pure and solid.

Materials:

  • Impure solid product

  • Screening solvents (e.g., Isopropanol, Ethanol, Toluene, Hexanes, Water)

  • Erlenmeyer flask, reflux condenser, heating mantle

  • Buchner funnel and filter paper

Methodology:

  • Solvent Screening:

    • Place a small amount (~20 mg) of the crude solid into several test tubes.

    • Add a few drops of a different solvent to each tube. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • Isopropanol or an ethanol/water mixture are good starting points.

  • Recrystallization Procedure (Example with Isopropanol):

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a small amount of isopropanol, just enough to cover the solid.

    • Heat the mixture to a gentle boil with stirring.

    • Continue adding isopropanol dropwise until the solid just dissolves completely. Avoid adding a large excess of solvent.

    • If the solution is colored, you may perform a hot filtration to remove insoluble impurities.

  • Crystallization:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold isopropanol.

    • Dry the crystals under vacuum to remove all residual solvent.

References

  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • YMC. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (2019, November 9). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol. Retrieved from [Link]

Sources

Troubleshooting nitrile group hydrolysis during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of Nitrile Hydrolysis (


)
Audience:  Synthetic Chemists, Process Development Scientists
Status:  Active Support Guide

Introduction: The Hydrolysis Paradox

Welcome to the technical support module for nitrile hydrolysis. This transformation is deceptively simple on paper but notoriously difficult to control in practice. The core challenge lies in the kinetic paradox : under many classical conditions (especially basic), the hydrolysis of the intermediate primary amide (


) is faster than the initial hydration of the nitrile (

).


  • If

    
    :  You cannot isolate the amide; the reaction proceeds directly to the acid or a mixture.
    
  • If

    
    :  The reaction stalls due to steric or electronic deactivation.
    

This guide moves beyond standard textbook protocols to address these specific kinetic and chemoselective failures.

Diagnostic Workflow

Before altering reagents, identify your failure mode using the decision tree below.

NitrileTroubleshooting Start Identify Failure Mode Stall Reaction Stalled / Too Slow Start->Stall Low Conversion OverRun Over-Hydrolysis (Wanted Amide, Got Acid) Start->OverRun Poor Selectivity Decomp Substrate Decomposition Start->Decomp Sensitive Groups Microwave Solution: Microwave Irradiation or Super-Acid (H2SO4) Stall->Microwave Steric Hindrance Peroxide Solution: Radziszewski Cond. (Alkaline H2O2) OverRun->Peroxide Aromatic/Aliphatic MetalCat Solution: Ghaffar-Parkins Pt Catalyst OverRun->MetalCat High Value/Complex Decomp->MetalCat Neutral pH Enzyme Solution: Biocatalysis (Nitrile Hydratase) Decomp->Enzyme Mild pH Req.

Figure 1: Diagnostic logic for selecting the correct hydrolysis protocol based on observed failure mode.

Module 1: Selectivity Issues (Stopping at the Amide)

Q: "I am targeting the primary amide, but I keep isolating the carboxylic acid. How do I stop the reaction?"

The Science: In aqueous base (


), the amide anion is a better leaving group than the hydroxide is a nucleophile for the nitrile, often making the second hydrolysis step faster than the first. To stop at the amide, you must switch mechanisms to one where the amide is chemically distinct or kinetically stable.

Protocol A: The Radziszewski Reaction (Alkaline Peroxide) This is the "gold standard" for converting nitriles to amides without over-hydrolysis. The hydroperoxide anion (


) is a super-nucleophile (Alpha-effect) that attacks the nitrile faster than 

, but the resulting intermediate does not easily hydrolyze further to the acid under these conditions.
  • Reagents: 30%

    
    , 
    
    
    
    (cat.), DMSO or Ethanol.
  • Conditions:

    
     to 
    
    
    
    .[1]
  • Mechanism:

    • 
       (Peroxyimidic acid)
      

Protocol B: Ghaffar-Parkins Platinum Catalysis For high-value substrates where peroxide is too harsh (e.g., oxidizable sulfurs/amines), use the Ghaffar-Parkins catalyst. It operates at neutral pH.

  • Catalyst:

    
     (Commercially available).[2]
    
  • Loading: 0.1 – 1.0 mol%.

  • Solvent: Water/Ethanol.

  • Why it works: The nitrile coordinates to the Pt center, is activated for hydration, and the resulting amide dissociates. The amide is not a substrate for the catalyst, preventing over-hydrolysis.

Comparison of Selectivity Methods
MethodpH ConditionsSelectivity (Amide:Acid)Tolerance
Aqueous NaOH High (>12)Poor (often 0:100)Robust groups only
Radziszewski (

)
Basic (9-10)Excellent (>95:5)Avoids oxidizable groups
Ghaffar-Parkins (Pt) Neutral (7)Perfect (>99:1)High functional group tolerance
Acidic (

)
Low (<1)Good (Temp dependent)Acid-stable groups only

Module 2: Reactivity Issues (Steric Hindrance)

Q: "My nitrile is sterically hindered (e.g., tertiary center). Refluxing in NaOH/HCl for 48 hours yielded 5% conversion. What now?"

The Science: Nitriles are linear (


 hybridized). Attack at the carbon requires the nucleophile to approach perpendicular to the triple bond. Bulky 

-substituents (e.g., t-butyl) create a "cone of protection" that blocks this trajectory.

Solution 1: Microwave Irradiation Microwave synthesis is disproportionately effective for nitrile hydrolysis. The dipolar polarization effect efficiently heats the polar nitrile bond, often overcoming the activation energy barrier that thermal heating cannot.

  • Protocol: Seal substrate with

    
     in EtOH/Water (1:1).
    
  • Settings:

    
    , 10-30 mins, high pressure vial.
    
  • Warning: Monitor pressure carefully. Ammonia gas evolution can shatter vials if headspace is insufficient.

Solution 2: "Dry" Hydrolysis (Pinner-like Strategy) If water cannot approach, use a smaller nucleophile first, then hydrolyze.

  • Acid: Dissolve nitrile in anhydrous alcohol (MeOH/EtOH) saturated with

    
     gas (Pinner conditions).
    
  • Intermediate: Forms the imidate ester salt (

    
    ).
    
  • Hydrolysis: Add water. The imidate hydrolyzes rapidly to the ester (or amide depending on pH).

Module 3: Chemoselectivity (Sensitive Substrates)

Q: "I need to hydrolyze a nitrile in the presence of an ester or a chiral center. Acid/Base will destroy my molecule."

The Science: Chemical hydrolysis relies on


 extremes which promote racemization (

-proton abstraction) and transesterification. You must use a catalyst that activates the nitrile specifically without altering the bulk pH.

Solution: Biocatalysis (Enzymatic Hydrolysis) Nature has solved this problem with two distinct enzyme classes.[3] You must order the correct one.

  • Nitrile Hydratase (NHase):

    • Reaction:

      
      
      
    • Metal Center: Fe or Co.[4][5]

    • Use case: Stopping at the amide under physiological conditions (pH 7,

      
      ).
      
  • Nitrilase:

    • Reaction:

      
      
      
    • Mechanism:[1][4][6][7][8][9][10] Cysteine nucleophile

      
       thioimidate intermediate.[5]
      
    • Use case: Direct conversion to acid without amide isolation.

Visualizing the Biocatalytic Pathway:

Biocatalysis Nitrile Nitrile (R-CN) Amide Amide (R-CONH2) Nitrile->Amide Nitrile Hydratase (Stops Here) Acid Carboxylic Acid (R-COOH) Nitrile->Acid Nitrilase (Direct Route) Amide->Acid Amidase (If present)

Figure 2: Enzymatic pathways. Select Nitrile Hydratase for amides, Nitrilase for acids.

Module 4: Work-up & Isolation

Q: "The reaction worked, but I can't extract the product from the aqueous soup."

Issue: Primary amides and small carboxylic acids are highly polar and water-soluble. Troubleshooting:

  • For Amides (Neutral):

    • Salting Out: Saturate the aqueous phase with

      
      . This disrupts the hydration shell of the amide, forcing it into the organic layer (EtOAc or DCM).
      
    • Continuous Extraction: Use a heavier-than-water extractor with DCM for 12-24 hours.

  • For Acids (Ionizable):

    • pH Swing:

      • Basify to pH 12 (Acid is

        
         water soluble; extract impurities with organic solvent).
        
      • Acidify to pH 1-2 (Acid is

        
         organic soluble; extract product).
        
    • Resin Capture: If the acid is water-soluble even at low pH (e.g., amino acids), pass the mixture through a cation exchange resin (Dowex 50W). The amino acid binds; salts wash through. Elute product with

      
      .
      

References

  • Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst.

  • ACS Omega. (2018). Just Add Luminol to Turn the Spotlight on Radziszewski Amidation.

  • Strem Catalog. (2025). Ghaffar-Parkins Catalyst for the Hydration of C≡N Bonds.

  • Royal Society of Chemistry. (2021). Mechanisms of Metal-Catalyzed Nitrile Hydration.

  • BenchChem. (2025).[11] Overcoming steric hindrance in N-(2-tert-butyl-4-nitrophenyl)acetamide reactions.

  • The Open Biotechnology Journal. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes.

Sources

Technical Support Center: Synthesis of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of your synthesis through a deeper understanding of the reaction mechanism and critical process parameters.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical intermediates. The most common and effective method for its preparation is the cycloalkylation of 3,5-difluorophenylacetonitrile with 1,3-dibromopropane. This reaction is typically performed under phase-transfer catalysis (PTC) conditions, which offers a robust and scalable approach.

This guide will delve into the intricacies of this synthesis, providing a detailed experimental protocol, a comprehensive troubleshooting guide, and a list of frequently asked questions to address common challenges encountered in the laboratory.

Core Synthesis Protocol

The following protocol is a general method for the synthesis of this compound based on analogous transformations of arylacetonitriles. Optimization may be required based on your specific laboratory conditions and reagent purity.

Experimental Protocol: Phase-Transfer Catalyzed Cycloalkylation

Materials:

  • 3,5-Difluorophenylacetonitrile

  • 1,3-Dibromopropane

  • Potassium Hydroxide (KOH), powdered

  • Toluene

  • Tetrabutylammonium bromide (TBAB)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Dichloromethane (DCM) or Diethyl Ether

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add powdered potassium hydroxide (2.5-3.0 equivalents) and a catalytic amount of tetrabutylammonium bromide (0.05-0.1 equivalents) to toluene.

  • Initial Stirring: Begin vigorous stirring to create a fine suspension of the base.

  • Reagent Addition: In a separate flask, prepare a solution of 3,5-difluorophenylacetonitrile (1.0 equivalent) and 1,3-dibromopropane (1.1-1.2 equivalents) in toluene.

  • Controlled Addition: Add the solution from the dropping funnel to the stirred suspension in the reaction flask over a period of 1-2 hours, while maintaining the reaction temperature between 40-60°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and cautiously add water to quench the reaction and dissolve the inorganic salts.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water, followed by a dilute HCl wash to neutralize any remaining base, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically an oil. Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Ineffective base: The base may be old, hydrated, or not finely powdered, leading to insufficient deprotonation of the nitrile. 2. Inactive catalyst: The phase-transfer catalyst may be degraded. 3. Low reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Poor stirring: Inadequate mixing can limit the interaction between the aqueous and organic phases.1. Use freshly powdered, anhydrous potassium hydroxide. Consider using a more concentrated aqueous solution of KOH (e.g., 50-60%) for more efficient deprotonation.[1] 2. Use a fresh batch of tetrabutylammonium bromide. 3. Increase the reaction temperature to the recommended range of 40-60°C. 4. Ensure vigorous mechanical stirring to maximize the interfacial area between the phases.
Formation of Significant Amounts of Mono-alkylated Intermediate 1. Insufficient reaction time: The reaction may not have been allowed to proceed to completion. 2. Stoichiometry of reagents: An excess of the nitrile relative to the dibromopropane can favor mono-alkylation.1. Extend the reaction time and continue monitoring by TLC or GC until the mono-alkylated intermediate is consumed. 2. Ensure a slight excess of 1,3-dibromopropane (1.1-1.2 equivalents) is used.
Formation of Polymeric Byproducts 1. High reaction temperature: Excessive heat can promote polymerization of the reactants or products. 2. High concentration of reactants: A high concentration can increase the likelihood of intermolecular side reactions.1. Maintain the reaction temperature within the recommended range. 2. Consider diluting the reaction mixture with additional toluene.
Formation of Elimination Product (3,5-Difluorostyrene) 1. Strong basicity: While a strong base is necessary, excessively harsh conditions can promote the elimination of HBr from 1,3-dibromopropane. 2. High temperature.1. Use the recommended amount of base. Avoid excessively high temperatures.
Difficult Purification 1. Presence of closely related impurities: The mono-alkylated intermediate and other byproducts may have similar polarities to the desired product. 2. Oily nature of the product.1. Optimize the purification method. A careful vacuum distillation can be effective. For column chromatography, use a long column and a shallow solvent gradient to improve separation. 2. If the product remains an oil after purification, co-evaporation with a low-boiling solvent like pentane or hexane may help to remove residual solvents.

Frequently Asked Questions (FAQs)

Q1: Why is a phase-transfer catalyst necessary for this reaction?

A1: The reaction involves two immiscible phases: an organic phase containing the 3,5-difluorophenylacetonitrile and 1,3-dibromopropane in toluene, and a solid (or highly concentrated aqueous) phase of potassium hydroxide. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide, facilitates the transfer of the hydroxide anion (or the deprotonated nitrile anion) from the inorganic phase to the organic phase where the reaction can occur. This significantly increases the reaction rate.

Q2: Can I use sodium hydroxide instead of potassium hydroxide?

A2: While sodium hydroxide can be used, potassium hydroxide is often preferred for the alkylation of sterically hindered arylacetonitriles as it can lead to higher yields and faster reaction rates.[1] The choice of base can be a critical parameter to optimize.

Q3: What is the role of the two fluorine atoms on the phenyl ring?

A3: The two fluorine atoms at the 3 and 5 positions of the phenyl ring are strongly electron-withdrawing. This increases the acidity of the benzylic proton in 3,5-difluorophenylacetonitrile, making it easier to deprotonate with a base. This enhanced acidity can facilitate the initial step of the reaction.

Q4: Are there any specific safety precautions I should take?

A4: Yes, several safety precautions are crucial:

  • 1,3-Dibromopropane: This is a hazardous substance and should be handled in a well-ventilated fume hood. It is a suspected carcinogen and is harmful if swallowed or inhaled. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Potassium Hydroxide: This is a corrosive strong base. Avoid contact with skin and eyes.

  • Toluene: This is a flammable solvent. Ensure the reaction is performed away from ignition sources.

  • Reaction Quenching: The quenching of the reaction with water can be exothermic, especially if there is unreacted base. Add water slowly and with cooling.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity of this compound can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR): This will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The presence of the nitrile group (C≡N) will be indicated by a characteristic absorption band around 2240 cm⁻¹.

The purity can be assessed by:

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): This will show the percentage of the desired product and any impurities.

  • Elemental Analysis: This will determine the elemental composition of the compound.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the key steps in the phase-transfer catalyzed synthesis.

ReactionMechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase (Toluene) KOH KOH ArCHCN_Na [ArCHCN]⁻K⁺ KOH->ArCHCN_Na Deprotonation QX Q⁺X⁻ (TBAB) KX K⁺X⁻ ArCH2CN ArCH₂CN (3,5-Difluorophenylacetonitrile) ArCH2CN->ArCHCN_Na Dibromo Br(CH₂)₃Br (1,3-Dibromopropane) ArCHCN_Na->Dibromo Nucleophilic Attack (SN2) Monoalkyl ArCH(CN)(CH₂)₃Br Dibromo->Monoalkyl Product This compound Monoalkyl->Product Intramolecular Cyclization (SN2)

Caption: Phase-transfer catalyzed synthesis workflow.

Troubleshooting Flowchart

This flowchart provides a logical approach to diagnosing and resolving common issues during the synthesis.

Troubleshooting Start Reaction Monitoring (TLC/GC) LowConversion Low/No Conversion? Start->LowConversion CheckBase Check Base Activity (Fresh, Powdered KOH?) LowConversion->CheckBase Yes Monoalkyl Significant Mono-alkylated Intermediate? LowConversion->Monoalkyl No CheckCatalyst Check Catalyst (Fresh TBAB?) CheckBase->CheckCatalyst CheckTemp Check Temperature (40-60°C?) CheckCatalyst->CheckTemp CheckStirring Check Stirring (Vigorous?) CheckTemp->CheckStirring ExtendRxn Extend Reaction Time Monoalkyl->ExtendRxn Yes Polymer Polymeric Byproducts? Monoalkyl->Polymer No CheckStoich Check Dibromopropane Stoichiometry (Excess?) ExtendRxn->CheckStoich LowerTemp Lower Reaction Temperature Polymer->LowerTemp Yes Success Successful Synthesis Polymer->Success No Dilute Dilute Reaction Mixture LowerTemp->Dilute

Caption: A logical troubleshooting workflow.

References

  • Mąkosza, M. Phase-Transfer Catalysis. A General and Simple Method for the Alkylation of Arylacetonitriles. Pure and Applied Chemistry, 1975, 43(3-4), 439-462. [Link]

  • Fedorova, O. V., et al. Phase-Transfer Catalysis in the Synthesis of Biologically Active Compounds. Russian Chemical Reviews, 2013, 82(11), 1013–1036. [Link]

  • Process for the preparation of 1-aryl-1-cyanocyclobutane deriv

Sources

Technical Support Center: Troubleshooting Solubility of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during in vitro and in vivo bioassays. Poor aqueous solubility is a common hurdle in drug discovery, often leading to inaccurate results, underestimated potency, and compound precipitation.[1][2] This guide provides a structured, question-and-answer-based approach to systematically diagnose and resolve these issues, ensuring the integrity and reliability of your experimental data.

Part 1: Understanding the Molecule - Physicochemical Profile

Before troubleshooting, it is crucial to understand the physicochemical properties of this compound. While extensive experimental data for this specific molecule is not publicly available, we can infer its likely behavior based on its chemical structure.

The structure features a hydrophobic difluorophenyl ring and a non-polar cyclobutane moiety, with a polar but non-ionizable nitrile group.[3] This composition strongly suggests that the compound is lipophilic and will exhibit low solubility in aqueous media. A key challenge in drug discovery is that approximately 40% of marketed compounds and a majority of current candidates are poorly water-soluble.[4]

PropertyValue / InferenceRationale & Implications for Assays
Molecular Formula C₁₁H₉F₂NProvides the elemental composition.[3]
Molecular Weight 193.20 g/mol A relatively small molecule, typical for drug discovery candidates.[3]
Predicted Solubility Low in aqueous solutionsThe molecule is dominated by non-polar (phenyl, cyclobutane) and hydrophobic (fluorine) groups. This is the primary driver of solubility issues.[5]
Ionizability Likely non-ionizableThe nitrile (C≡N) group and aromatic rings are not readily protonated or deprotonated under typical physiological pH ranges (1.2-7.5).[6][7] This means pH adjustment will likely have a minimal effect on its solubility.[8][9]
Primary Challenge Precipitation upon dilutionThe compound will likely be dissolved in a high-concentration organic stock solution (e.g., DMSO). When this stock is diluted into an aqueous assay buffer, the compound may crash out of solution as it exceeds its solubility limit in the final solvent mixture.[1][10]

Part 2: Frequently Asked Questions (FAQs) - A Step-by-Step Diagnostic Guide

This section addresses the most common issues encountered when working with poorly soluble compounds like this compound.

Q1: What is the recommended starting procedure for dissolving the compound for a bioassay?

The standard and most effective initial approach is to prepare a concentrated stock solution in a 100% water-miscible organic solvent.[1]

  • Primary Recommendation: Use Dimethyl sulfoxide (DMSO). It is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[11] Prepare a high-concentration stock, for example, 10 mM or 20 mM.

  • Procedure:

    • Weigh the solid compound accurately.

    • Add the calculated volume of 100% DMSO to achieve the desired molarity.

    • Ensure complete dissolution using vortexing or gentle warming. The resulting solution should be clear and free of particulates.

    • Store the stock solution appropriately (typically at -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What's happening and what should I do?

This is the most common failure point and is often referred to as "shock precipitation."[10] It occurs because the final concentration of the organic solvent (DMSO) is too low to keep the hydrophobic compound dissolved in the now predominantly aqueous environment.[1]

Here is a systematic approach to troubleshoot this issue:

  • Reduce the Final Test Concentration: The simplest explanation is that you are exceeding the compound's solubility limit. Test a range of lower final concentrations in your assay.

  • Optimize the Dilution Method: Avoid adding a small volume of concentrated stock directly into a large volume of buffer. Instead, perform a "step-wise" or serial dilution.[10] First, make an intermediate dilution of your stock in a small volume of your assay buffer, mix thoroughly, and then add this to the final assay volume. This gradual change in solvent polarity can help keep the compound in solution.

  • Increase the Co-solvent Percentage: A slightly higher final concentration of DMSO (or another co-solvent) might be necessary. However, you must first validate the tolerance of your specific assay. Most cell-based assays are sensitive to DMSO concentrations above 0.5%, while some biochemical assays can tolerate 1-2%. Always run a vehicle control (buffer with the same final DMSO concentration but no compound) to check for any assay interference or cellular toxicity.[1]

  • Try an Alternative Co-solvent: If DMSO is problematic, other water-miscible organic solvents can be used.[12][] See Q3 for a list of alternatives.

Troubleshooting Workflow for Compound Precipitation

G start Compound precipitates in aqueous buffer? no No start->no  Solution is Clear yes Yes start->yes  Precipitate Forms proceed Proceed with Assay (Visually inspect wells) no->proceed reduce_conc 1. Reduce Final Test Concentration optimize_dilution 2. Optimize Dilution (Use serial dilution) reduce_conc->optimize_dilution increase_cosolvent 3. Increase Co-solvent % (Validate assay tolerance!) optimize_dilution->increase_cosolvent alt_cosolvent 4. Try Alternative Co-solvent increase_cosolvent->alt_cosolvent solubilizer 5. Use Solubilizing Agent (Cyclodextrin or Surfactant) alt_cosolvent->solubilizer

Caption: A decision tree for troubleshooting compound precipitation.

Q3: What alternative co-solvents can I try if DMSO is problematic for my assay?

Co-solvents work by reducing the overall polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.[] If DMSO interferes with your assay or is not sufficient, consider these alternatives:

  • Ethanol: A common and less toxic alternative to DMSO for many cell lines.

  • Polyethylene Glycol 400 (PEG 400): Often used in preclinical formulations to improve solubility.[12]

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

Important: Whenever you switch co-solvents, you must re-validate your assay with the new solvent to ensure it does not affect the biological readout.

Q4: Can I use pH adjustment to improve the solubility of this compound?

This is unlikely to be an effective strategy. The solubility of weak acids and bases is highly dependent on pH because their ionization state (charged vs. uncharged) can be altered.[8][14] A charged species is generally much more water-soluble than its neutral counterpart.[14]

This compound lacks common acidic or basic functional groups. Therefore, altering the pH of the assay buffer is not expected to significantly change its charge or improve its solubility.[9]

Q5: What are solubilizing agents, and when should I consider using them?

If optimizing co-solvents is insufficient, the next step is to use solubilizing agents, also known as excipients. These are additives that directly interact with the compound to increase its apparent water solubility.[4] This is an advanced technique recommended when other methods fail. The two main classes are cyclodextrins and surfactants.

  • Cyclodextrins (CDs): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like our compound, forming a non-covalent "inclusion complex" where the hydrophobic part of the drug is shielded within the CD's core, and the hydrophilic exterior of the CD interacts with water, rendering the entire complex soluble.[17][18][19] A commonly used derivative is sulfobutylether-β-cyclodextrin (SBE-β-CD).[11]

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions. The hydrophobic cores of these micelles can entrap insoluble compounds, effectively dissolving them in the bulk aqueous phase.[20] Common non-ionic surfactants used in assays include Polysorbate 80 (Tween 80) and Polysorbate 20 (Tween 20).[6] The addition of a non-ionic detergent can also help reduce aggregation-based assay interference.[21]

Mechanism of Cyclodextrin-Mediated Solubilization

Caption: Cyclodextrins encapsulate hydrophobic drugs to form soluble complexes.

Q6: How do I choose between using a surfactant and a cyclodextrin?

The choice depends on your assay system.

  • Biochemical Assays: Both cyclodextrins and non-ionic surfactants are often well-tolerated. The choice may come down to empirical testing to see which provides better solubilization without inhibiting enzyme activity.

  • Cell-Based Assays: Cyclodextrins are often preferred as they are generally less disruptive to cell membranes than surfactants. Surfactants, even non-ionic ones, can cause cell lysis at higher concentrations.

  • Control Experiments are Essential: Regardless of your choice, you must run controls containing the solubilizing agent alone to confirm it does not interfere with your assay or cause toxicity.

Q7: How can I confirm my compound is truly dissolved and not just a fine suspension?

Visual inspection is the first step, but microscopic precipitates can still exist and lead to erroneous results.[22]

  • Nephelometry: This is a high-throughput method that measures light scattering caused by undissolved particles. It is an excellent way to quantitatively determine the kinetic solubility of a compound under various conditions (e.g., different buffers, co-solvent concentrations).[2][22]

  • Filtration and HPLC-UV: For a definitive equilibrium solubility measurement, an excess of the solid compound is incubated in the buffer for an extended period (24-48 hours). The saturated solution is then filtered through a sub-micron filter to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is accurately measured by HPLC-UV.[22]

Part 3: In-Depth Troubleshooting Protocols

Protocol 1: Systematic Co-Solvent Screening

This protocol helps identify the optimal co-solvent and its concentration for your specific assay.

  • Prepare Stock Solutions: Prepare a 10 mM stock solution of this compound in 100% DMSO, 100% Ethanol, and 100% PEG 400.

  • Determine Assay Tolerance: Prepare a series of dilutions of each pure solvent in your final assay buffer (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0%). Run these "vehicle-only" samples in your assay. The highest concentration that does not significantly alter your assay's baseline signal is your maximum tolerable co-solvent concentration.

  • Test Compound Solubility: Using the maximum tolerable concentration determined in Step 2, prepare your compound at its target concentration. For example, if your assay tolerates 0.5% DMSO, dilute your 10 mM DMSO stock 200-fold into the assay buffer to get a 50 µM final concentration.

  • Visual and Instrumental Analysis:

    • Visually inspect all samples for precipitation immediately after preparation and after a relevant incubation period (e.g., 1 hour at 37°C).

    • If available, use a nephelometer to quantify light scattering as an indicator of precipitation.[2]

  • Select the Best Condition: Choose the co-solvent and concentration that keeps the compound fully dissolved without interfering with the assay.

Protocol 2: Implementing Cyclodextrins for Solubility Enhancement

This protocol outlines how to use SBE-β-CD to improve solubility.

  • Prepare a Cyclodextrin Solution: Prepare a concentrated solution of SBE-β-CD in your assay buffer (e.g., 50 mM).

  • Prepare Compound Stock: Prepare a 10 mM stock of your compound in 100% DMSO.

  • Form the Complex:

    • Create a series of SBE-β-CD dilutions in your assay buffer (e.g., 0.5, 1, 2, 5, 10 mM).

    • Add a small volume of your DMSO compound stock to each cyclodextrin dilution to achieve your desired final compound concentration. The final DMSO concentration should be kept constant and at a level tolerated by your assay (e.g., 0.5%).

  • Equilibrate: Gently mix the solutions and allow them to equilibrate for at least 30-60 minutes at room temperature to facilitate the formation of the inclusion complex.

  • Assay and Controls:

    • Perform your biological assay with the compound-cyclodextrin solutions.

    • Crucial Control: Run parallel experiments with the cyclodextrin solutions without the compound to ensure the cyclodextrin itself does not affect the assay results.

References

  • Catalysts. (2026, February 2). Cyclodextrin-Based Solubilization & Drug Delivery Solutions.
  • Wikipedia. Cosolvent.
  • Pharma Excipients. (2024, October 23). The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications.
  • Shuttle Themes. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • Brouwer, K. L. R. (2007, July 30). Cyclodextrins as pharmaceutical solubilizers. PubMed.
  • Ahad, A., et al. (2019, March 16). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • U.S. Pharmacist. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
  • Williams, H. D., et al. (2013, January 15). Strategies to address low drug solubility in discovery and development. PubMed.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • askIITians. (2025, March 11). How does pH affect solubility?
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.
  • Benchchem. Strategies to enhance the solubility of Macrophylline for bioassays.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • Jadhav, M. S. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Benchchem. troubleshooting Compound XAC experiments.
  • Creative Biolabs. (2019, December 27). Solubility Assessment Service.
  • Bevan, C. D., & Lloyd, R. S. (2008, November 15). In vitro solubility assays in drug discovery. PubMed.
  • Thorne, N., et al. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?
  • Matrix Scientific. 1-(3,5-Difluorophenyl)-cyclobutanecarbonitrile.
  • Journal of Organic and Pharmaceutical Chemistry. (2023, June 26). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.
  • Research and Reviews. (2022, May 4). A Brief Overview on Physicochemical Properties in Medicinal Chemistry.

Sources

Minimizing side reactions in the fluorination of cyclobutane precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Cyclobutane rings are high-value bioisosteres in drug development, often used to replace gem-dimethyl groups or phenyl rings to alter lipophilicity and metabolic stability. However, the inherent ring strain (~26.5 kcal/mol) makes them chemically fragile.

The Core Problem: Standard fluorination protocols often proceed via high-energy intermediates (carbocations or vibrationally excited radicals). In cyclobutanes, these intermediates frequently relax via:

  • Ring Contraction: Conversion to cyclopropylmethyl derivatives (Wagner-Meerwein rearrangement).

  • Ring Opening: Scission of the C-C bond to form linear homoallylic fluorides.

  • Elimination: Formation of cyclobutenes due to the unfavorable eclipsing interactions in the transition state.

This guide provides self-validating protocols to suppress these pathways, prioritizing XtalFluor-E® for nucleophilic substitution and Silver-Catalyzed Decarboxylation for radical pathways.

Diagnostic Decision Matrix

Before selecting a protocol, identify your precursor and primary failure mode.

ReagentSelection Start Select Precursor Alcohol Cyclobutanol (C-OH) Start->Alcohol Acid Cyclobutane Carboxylic Acid Start->Acid Issue1 Issue: Elimination (Cyclobutene formed) Alcohol->Issue1 Using DAST/Deoxo-Fluor Issue2 Issue: Rearrangement (Cyclopropyl formed) Alcohol->Issue2 Cationic Pathway Sol2 Protocol B: Ag(I) Decarboxylation Acid->Sol2 Radical Pathway (Prevents Cationic Shift) Sol1 Protocol A: XtalFluor-E + Et3N·3HF Issue1->Sol1 Switch Reagent Sol3 Protocol C: Tf2O Activation + TBAF Issue2->Sol3 Enforce SN2

Figure 1: Reagent selection logic based on precursor type and observed side reactions. Dark nodes indicate starting points; green nodes indicate recommended solutions.

Troubleshooting & Protocols (Q&A Format)

Module 1: Nucleophilic Fluorination (Alcohols)

User Question: I am using DAST to fluorinate a secondary cyclobutanol. I see <10% product and >80% olefin (elimination). Why?

Technical Diagnosis: DAST (Diethylaminosulfur trifluoride) generates HF in situ and proceeds via a discrete ion-pair mechanism. In cyclobutanes, the elimination pathway is kinetically favored over substitution because:

  • Eclipsing Strain: The

    
     transition state in a puckered cyclobutane ring increases torsional strain.
    
  • Basicity: The DAST byproduct (diethylamine) acts as a base, promoting E2 elimination.[1]

The Solution: Switch to XtalFluor-E® XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) does not release free HF spontaneously and is non-fuming. It requires an exogenous fluoride source, allowing you to decouple "activation" from "fluorination."

Protocol A: Minimizing Elimination with XtalFluor-E

ParameterSpecificationRationale
Reagent XtalFluor-E (1.2 equiv)Higher thermal stability (dec. >119°C) than DAST.
Promoter

(2.0 equiv)
Provides a buffered, acidic fluoride source that suppresses basic elimination.
Base DBU (1.2 equiv)Optional: Only use if acid-labile groups are present. Avoid if elimination is the main issue.
Solvent

(anhydrous)
Standard non-polar solvent to support ion pairing.
Temp -78°C

RT
Kinetic control is essential to prevent ring opening.

Step-by-Step:

  • Charge a reaction vessel with XtalFluor-E (1.2 equiv) under nitrogen.

  • Suspend in anhydrous

    
     and cool to -78°C.
    
  • Add the cyclobutanol (1.0 equiv) and

    
     (2.0 equiv) simultaneously.
    
  • Critical: Allow the mixture to warm to room temperature slowly over 4 hours. Rapid warming triggers exotherms that lead to ring opening.

  • Quench with 5% aqueous

    
    .
    

User Question: My NMR shows a cyclopropyl-methyl fluoride instead of the cyclobutyl fluoride. What happened?

Technical Diagnosis: You triggered a Wagner-Meerwein rearrangement . This occurs when a carbocation intermediate forms on the cyclobutane ring. The ring contracts to a cyclopropyl carbinyl cation (which is exceptionally stable due to "bisected" orbital overlap) before trapping fluoride.

The Solution: Enforce


 or Radical Pathways 
If the carbocation is too stable (e.g., tertiary alcohol), you cannot use direct deoxyfluorination.

Protocol C: Triflate Displacement (Strict


) 
  • Convert alcohol to triflate (

    
    , Pyridine, -20°C). Isolate the triflate if stable, or use "one-pot."
    
  • Treat with TBAF (anhydrous) or CsF in

    
    -Amyl alcohol.
    
  • Note: If this fails, you must switch to the Radical Pathway (see Module 2) by oxidizing the alcohol to an acid first.

Module 2: Radical Fluorination (Carboxylic Acids)

User Question: I need to fluorinate a tertiary position on a cyclobutane. Nucleophilic methods are failing.[2]

Technical Diagnosis: Tertiary cyclobutyl cations almost always rearrange or eliminate.[1] You must bypass the carbocation entirely. The Silver-Catalyzed Decarboxylative Fluorination uses a radical mechanism.[3] Cyclobutyl radicals are significantly more resistant to rearrangement than their cationic counterparts.

Protocol B: Ag(I)-Catalyzed Decarboxylation

Mechanism:



ComponentRecommendationFunction
Fluorine Source Selectfluor® (2.0 equiv)Electrophilic F+ source; oxidant for Ag(I).
Catalyst

(0.1 - 0.2 equiv)
Generates the carboxyl radical via Ag(II) species.
Solvent Acetone/Water (1:[1]1) or DCM/WaterCrucial: Water is required to solubilize the silver salt and facilitate decarboxylation.
Temperature 40°C - 60°CMild heat is needed for

extrusion.

Step-by-Step:

  • Dissolve Cyclobutane-COOH (1.0 equiv) in Acetone/Water (1:1, 0.1 M).

  • Add Selectfluor (2.0 equiv) and

    
     (0.2 equiv).
    
  • Heat to 50°C under Argon for 12 hours.

  • Visual Check: The reaction often turns black (Ag precipitate) upon completion.

  • Safety Note: This reaction generates

    
     gas. Ensure the vessel is vented or has adequate headspace.
    

Comparative Data: Reagent Profiles

Use this table to justify reagent changes in your experimental design.

ReagentActive SpeciesThermal Stability (Onset)Primary Side ReactionRecommended For
DAST

~90°C (Explosive risk)Elimination (Cyclobutene)Simple primary alcohols
Deoxo-Fluor

~140°CElimination / RearrangementScale-up of DAST protocols
XtalFluor-E

>195°C (Stable solid)Low (requires promoter)Cyclobutanols (Secondary)
Selectfluor F-N-DABCO derivativeStable SolidRadical DimerizationCyclobutane Acids (Tertiary)

Mechanistic Visualization

Understanding why XtalFluor outperforms DAST is critical for troubleshooting.

Mechanism Substrate Cyclobutanol DAST_Act Activation by DAST Substrate->DAST_Act Xtal_Act Activation by XtalFluor-E (No HF generated) Substrate->Xtal_Act IonPair Tight Ion Pair [R-OSF2]+ [HF2]- DAST_Act->IonPair Fast Elim Elimination (Cyclobutene) IonPair->Elim Basic byproduct promotes E2 StableInt Stable Intermediate [R-OS(N)F]+ BF4- Xtal_Act->StableInt Fluoride Exogenous Fluoride Attack (Et3N-3HF) StableInt->Fluoride Controlled Product Fluorocyclobutane Fluoride->Product SN2-like

Figure 2: Mechanistic divergence. DAST (Red path) creates a tight ion pair with basic byproducts, favoring elimination. XtalFluor (Green path) forms a stable intermediate that waits for a specific fluoride source, allowing substitution to compete effectively.

References

  • L'Heureux, A., Beaulieu, F., Bennett, C., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. Link

    • Key Insight: Establishes XtalFluor-E as a safer, more selective alternative to DAST, specifically noting reduced elimin
  • Yin, F., Wang, Z., Li, Z., & Li, C. (2012). Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Journal of the American Chemical Society. Link

    • Key Insight: Defines the protocol for radical fluorination using AgNO3/Selectfluor, crucial for tertiary carbons where nucleophilic substitution fails.
  • Champagne, P. A., Desroches, J., & Paquin, J. F. (2015). Organic Fluorine as a Hydrogen-Bond Acceptor: Recent Evidence and Applications. Synthesis.[1][2][4][5][6][7][8][9][10][11] Link

    • Key Insight: Discusses the structural implications of fluorine substitution on ring puckering and conform
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

    • Key Insight: authoritative review on the utility and stability of fluorocyclobutanes in pharma.

Sources

Technical Support Center: Stability Testing of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions (FAQs) related to establishing a robust stability-indicating assay for this compound. Our approach is grounded in regulatory expectations and practical laboratory experience to ensure the integrity of your results.

Part 1: Foundational Concepts & Stability Strategy

This section addresses the fundamental questions regarding the purpose and strategy behind stability testing for a pharmaceutical intermediate like this compound.

Q1: What is the primary goal of performing a stability study on this specific compound?

The primary goal is to understand how the quality of this compound changes over time under the influence of various environmental factors such as temperature, humidity, and light.[1] This is not merely a quality control exercise; it is a crucial step in drug development for several reasons:

  • Identify Degradation Pathways: It helps to establish the likely degradation products and understand the intrinsic chemical stability of the molecule.[2][3]

  • Develop a Stability-Indicating Method: The data generated, particularly from forced degradation studies, is essential for developing and validating an analytical method (typically HPLC) that can accurately measure the parent compound without interference from impurities or degradation products.[3][4]

  • Inform Storage and Handling: The results guide the establishment of recommended storage conditions and a re-test period for the substance.[1]

Q2: What are the key structural features of this compound that might influence its stability?

Understanding the molecule's structure is key to predicting its behavior.

  • Difluorophenyl Group: The carbon-fluorine bond is one of the strongest in organic chemistry, making the fluorinated aromatic ring generally resistant to metabolic degradation.[5] However, aromatic rings can be susceptible to oxidative metabolism or photolytic degradation.[6] The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the ring.

  • Cyclobutane Ring: This strained four-membered ring is generally stable but could be a site for specific oxidative reactions under harsh conditions.

  • Nitrile Group (-C≡N): The nitrile functional group is metabolically quite robust and is often incorporated into pharmaceuticals to improve their pharmacokinetic profiles.[7][8] It is generally not prone to hydrolysis under neutral conditions but can be hydrolyzed to a carboxylic acid or amide under strong acidic or basic conditions, especially with heat.[8] It primarily acts as a hydrogen bond acceptor.[9][10]

Q3: What is a "forced degradation" or "stress testing" study, and why is it necessary?

Forced degradation involves intentionally subjecting the compound to conditions more severe than accelerated stability testing to produce degradation products.[3][11] According to ICH guidelines, this stress testing is critical for:

  • Elucidating Degradation Pathways: It helps identify potential degradants that could form under long-term storage.[3]

  • Method Specificity: It is the only way to prove that your analytical method is "stability-indicating"—meaning it can separate and quantify the active ingredient in the presence of its degradation products.[4]

  • Understanding Intrinsic Stability: It reveals the molecule's inherent vulnerabilities, which is valuable information for formulation and packaging development.[2][12]

Part 2: Designing the Forced Degradation Study

A systematic approach is required to generate meaningful data. The goal is to achieve modest degradation, typically targeting 5-20% loss of the active substance, to ensure that secondary degradation is minimized.

Experimental Workflow: Forced Degradation Protocol

Below is a step-by-step protocol for conducting a forced degradation study on this compound.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) B Aliquot Stock for Each Stress Condition A->B C Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) B->C Expose D Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) B->D Expose E Oxidation (e.g., 3% H₂O₂, RT) B->E Expose F Thermal (Solid State, e.g., 80°C) B->F Expose G Photolytic (Solution/Solid, ICH Q1B) B->G Expose H Control Sample (Unstressed, in solvent) B->H Expose I Sample at Time Points (e.g., 2, 4, 8, 24 hrs) C->I D->I E->I F->I G->I H->I J Neutralize Acid/Base Samples I->J K Dilute to Target Concentration J->K L Analyze via Validated Stability-Indicating HPLC Method K->L M Assess Peak Purity (e.g., DAD/PDA Detector) L->M N Calculate Mass Balance M->N O Identify & Characterize Significant Degradants N->O

Caption: Workflow for a forced degradation study.

Detailed Stress Conditions
Stress ConditionSuggested ProtocolRationale & Potential Degradation Pathway
Acid Hydrolysis Mix stock solution with 0.1 N HCl. Incubate at 60°C.To test susceptibility to acidic environments. The primary target is the nitrile group, which could hydrolyze to an amide or carboxylic acid.
Base Hydrolysis Mix stock solution with 0.1 N NaOH. Incubate at 60°C.To test susceptibility to alkaline environments. Similar to acid hydrolysis, this targets the nitrile group.
Oxidation Mix stock solution with 3% H₂O₂. Store at room temperature, protected from light.To assess vulnerability to oxidative stress.[11] Potential sites include the cyclobutane ring or oxidation of the aromatic ring.
Thermal Degradation Store the compound as a solid powder in a stability chamber at an elevated temperature (e.g., 80°C / 75% RH).To evaluate the intrinsic thermal stability of the solid form.
Photostability Expose the solid powder and a solution to a light source as per ICH Q1B guidelines (cool white fluorescent and near UV lamps).To determine if the compound is light-sensitive. The aromatic ring is a chromophore and could be susceptible to photolytic reactions.

Part 3: Troubleshooting the HPLC Assay

A reliable stability-indicating HPLC method is the cornerstone of your study. Here are answers to common problems encountered during method development and execution for a compound like this.

Q3.1: I'm seeing significant peak tailing for the main compound. What are the likely causes and solutions?

Peak tailing is a common issue that compromises resolution and integration accuracy. The cause is often secondary interactions between the analyte and the stationary phase.

G cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Peak Tailing Observed C1 Silanol Interactions (Most Common) Start->C1 C2 Column Contamination / Void Start->C2 C3 pH Mismatch Start->C3 C4 Metal Chelation Start->C4 S1 Modify Mobile Phase pH (e.g., lower to pH 2.5-3.0 to suppress silanols) C1->S1 Primary Fix S2 Add Competing Base (e.g., Triethylamine - TEA) C1->S2 Alternative S4 Use End-capped Column (e.g., modern USP L1 packing) C1->S4 Preventative S3 Flush or Replace Column / Guard Column C2->S3 C3->S1 C4->S4

Caption: Troubleshooting logic for HPLC peak tailing.

Detailed Troubleshooting Steps:

  • Check Mobile Phase pH: The nitrile group is neutral, but secondary interactions can occur with free silanol groups on the silica support. Lowering the mobile phase pH (e.g., to 2.5-3.0 with formic or phosphoric acid) protonates these silanols, minimizing unwanted interactions.[13]

  • Evaluate the Column: A contaminated guard column or column inlet frit can cause tailing.[14][15] First, remove the guard column and re-run. If the peak shape improves, replace the guard. If not, try reverse flushing the analytical column (if the manufacturer allows it).[14] A void at the column head can also be a cause, which requires column replacement.[14]

  • Use a High-Purity Column: Modern, high-purity, end-capped silica columns have fewer accessible silanol groups and are less prone to causing peak tailing.[13]

Q3.2: My retention times are drifting or shifting between runs. What should I investigate?

Unstable retention times make peak identification unreliable. This issue usually points to a problem with the mobile phase or the HPLC system itself.

  • Insufficient Column Equilibration: This is a common cause, especially with gradient methods.[15] Ensure the column is equilibrated with the initial mobile phase for a sufficient time (e.g., 10-15 column volumes) before each injection.

  • Mobile Phase Composition: If preparing the mobile phase online, ensure the pump's proportioning valves are functioning correctly.[13] If preparing manually, check for evaporation of the more volatile solvent (e.g., acetonitrile), which will change the mobile phase strength over time. Preparing fresh mobile phase daily is recommended.[15]

  • Temperature Fluctuations: Column temperature significantly affects retention. Use a thermostatted column compartment to maintain a consistent temperature.[15]

  • Leaks: A small, undetected leak in the system can cause pressure fluctuations and lead to retention time drift.[15] Carefully inspect all fittings from the pump to the detector.

Q3.3: I'm not seeing any degradation under a specific stress condition. What should I do?

If you observe less than ~5% degradation, the conditions may not be stringent enough.

  • Increase Stress Duration or Intensity: You can extend the exposure time or increase the stressor's concentration or temperature.[11] For example, if 0.1 N HCl at 60°C for 8 hours shows no degradation, you could try increasing the temperature to 80°C or using 1 N HCl.

  • Document the Stability: If the compound remains stable even under these more aggressive conditions, this is a valid result. It demonstrates the molecule's inherent robustness to that particular stress.[3] Report the conditions tested and the finding that the compound is stable.

Q3.4: How do I confirm that a new peak in my chromatogram is a degradation product and not a system artifact?

This is a critical question for data integrity.

  • Analyze a Control Sample: Always run a control sample (unstressed compound in the same solvent) and a blank (solvent only). A peak absent in both the control and the blank but present in the stressed sample is likely a degradant.

  • Check for "Ghost Peaks": If the peak appears in the blank, it might be a "ghost peak" from a previous injection or mobile phase contamination.[13][16]

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to assess peak purity. This analysis compares spectra across the peak; a pure peak should have consistent spectra. This helps confirm if a peak is a single component and whether it is co-eluting with the parent peak.

References

  • ICH. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]

  • Kineticos. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Memmert. (2012, October 12). Stability tests according to ICH Q1A (R2). [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. [Link]

  • BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • IJRPR. (n.d.). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Lhasa Limited. (2025, March 27). How to overcome the critical challenges faced in forced degradation studies. [Link]

  • ResearchGate. (n.d.). Development and Validation of HPLC Stability-Indicating Assays. [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Eagle Analytical. (n.d.). Stability Indicating Method Development & Validation. [Link]

  • Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link]

  • ResearchGate. (2025, August 10). Anaerobic degradation of fluorinated aromatic compounds. [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. [Link]

  • Annual Reviews. (n.d.). METABOLISM OF FLUORINE-CONTAINING DRUGS. [Link]

  • ResearchGate. (n.d.). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. [Link]

  • ResearchGate. (2025, August 10). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. [Link]

  • PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • UCD Research Repository. (n.d.). Biotransformation of fluorinated pharmaceuticals. [Link]

  • RSC Publishing. (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

  • PMC. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

  • ACS Publications. (2010, August 30). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

  • PMC. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. [Link]

  • PubChem. (n.d.). 1-Phenylcyclobutanecarbonitrile. [Link]

  • American Elements. (n.d.). 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile. [Link]

Sources

Overcoming challenges in the scale-up synthesis of fluorinated intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Operator: Senior Application Scientist (Process Chemistry Division) Ticket Focus: Troubleshooting Scale-Up Anomalies in C-F Bond Formation

📂 Module 1: Nucleophilic Fluorination (The "Halex" Desk)

User Issue: "My


 fluorination (Halex) worked perfectly on a 5g scale with 95% conversion. Upon scaling to 2kg, conversion stalled at 40%, and we are seeing significant tar formation. We are using Potassium Fluoride (KF) in DMSO."
🔬 Diagnosis: The "Lattice Energy" Trap

The failure to scale a Halex reaction is rarely due to kinetics changing; it is almost always a surface area and hydration issue.

  • Surface Area Collapse: Commercial KF is often "calcined," resulting in a rock-hard crystal lattice with low surface area (

    
    ). On a small scale, vigorous stirring might compensate, but in a large reactor, mass transfer limitations dominate.
    
  • Water Poisoning: Fluoride (

    
    ) is a hard base. Even trace water (
    
    
    
    ) forms a hydration shell around the fluoride ion, effectively shutting down its nucleophilicity.
🛠️ Troubleshooting Protocol: Activating the Fluoride Source

Do not simply add more reagent. Follow this remediation protocol to restore reactivity.

Step 1: Switch to Spray-Dried KF (SD-KF) You must use spray-dried KF. It possesses a "fluffy" morphology with a surface area of


, providing exponentially more active sites than calcined KF.

Step 2: The Azeotropic Drying Protocol (Mandatory)

  • Charge: Reactor with SD-KF and Toluene (or Xylene).

  • Process: Reflux with a Dean-Stark trap (or industrial equivalent) to remove water azeotropically.

  • Target: Karl Fischer titration of the solvent must read

    
     before adding the substrate/solvent.
    
  • Solvent Swap: Distill off the toluene and swap to the polar aprotic solvent (Sulfolane or DMSO) under inert atmosphere.

Step 3: Catalyst Optimization If conversion is still slow, introduce a Phase Transfer Catalyst (PTC) to shuttle


 into the organic phase.
  • Option A: 18-Crown-6 (Expensive, toxic, but highly effective).

  • Option B: Tetramethylammonium chloride (TMACl) or Tetraphenylphosphonium bromide (

    
    ). Note: TMACl is often more thermally stable than TBAI at Halex temperatures (>180°C).
    
📊 Data Comparison: KF Grades
KF GradeSurface Area (

)
HygroscopicityRelative Reactivity (

)
Calcined / Crystalline

Low1.0 (Baseline)
Spray-Dried (SD-KF)

Very High (Handle in Glovebox)4.5 - 6.0
Freeze-Dried

Extreme7.0 (Hard to handle at scale)

📂 Module 2: Deoxofluorination (The "Reagent" Desk)

User Issue: "We need to convert a secondary alcohol to a fluoride. We used DAST (Diethylaminosulfur trifluoride) in the lab, but our safety team has flagged it as a 'Red' hazard for the 5kg pilot run due to thermal instability."

🔬 Diagnosis: Thermal Runaway & Shock Sensitivity

DAST is notorious for a low onset temperature of decomposition (


). Upon decomposition, it releases 

gas and generates significant heat (

). In a batch reactor, if the cooling fails or addition is too fast, the adiabatic temperature rise (

) can trigger a secondary, explosive decomposition.
🛠️ Solution: Flow Chemistry or Safer Reagents
Option A: Reagent Substitution (Batch Mode)

Switch to XtalFluor-E® or Fluolead™ (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride).

  • Why: These are crystalline solids with significantly higher thermal stability (

    
    ) and do not liberate free HF upon hydrolysis as aggressively as DAST.
    
  • Trade-off: They are less reactive than DAST and often require an exogenous fluoride source (e.g.,

    
    ) as a promoter.
    
Option B: Continuous Flow Processing (Recommended for DAST)

If DAST provides unique selectivity, use Flow Chemistry to mitigate risk. This reduces the "active inventory" of hazardous material at any given second.

Flow Protocol for DAST Scale-Up:

  • Feed A: Substrate in DCM (Dichloromethane).

  • Feed B: DAST solution (diluted to 1.0 M).

  • Reactor: Hastelloy or PFA coil reactor.

  • Temperature: Can often operate above boiling point of solvent (superheated) due to pressurization (Back Pressure Regulator - BPR), reducing reaction time from hours to minutes.

  • Quench: Immediate in-line quench with saturated

    
     or aqueous KOH.
    

FlowChemistry cluster_feeds Feed System cluster_reactor Reaction Zone (Microreactor) cluster_downstream Quench & Collection FeedA Feed A: Substrate Mixer T-Mixer (High Turbulence) FeedA->Mixer Pump A FeedB Feed B: DAST Reagent FeedB->Mixer Pump B Coil PFA/Hastelloy Coil (Residence Time: 2-10 min) Mixer->Coil Exotherm Control Quench In-Line Quench (Sat. NaHCO3) Coil->Quench Reacted Stream BPR Back Pressure Regulator (100 psi) Quench->BPR Collect Product Collection BPR->Collect

Figure 1: Continuous flow setup for hazardous deoxofluorination, minimizing active explosive inventory.

📂 Module 3: Engineering & Corrosion (The "Hardware" Desk)

User Issue: "We are scaling up a reaction involving HF/Pyridine (Olah's Reagent). Our standard stainless steel (SS316) reactor shows pitting after just one run. What material should we use?"

🔬 Diagnosis: The Fluoride Corrosion Cycle

Stainless steel relies on a passive oxide layer (


) for protection. HF attacks this oxide layer, converting it to soluble metal fluorides (

,

). Once the passive layer is breached, rapid pitting corrosion occurs, especially at elevated temperatures (

).
🛠️ Material Selection Guide
MaterialCompatibility with HF/FluoridesMax Temp (Approx)CostRecommendation
SS316/304 🔴 PoorAmbient (dilute only)LowAvoid for acidic fluorides.
Hastelloy C-276 🟡 Good

HighGood for mixed acid streams.
Monel 400 (Ni-Cu) 🟢 Excellent

HighGold Standard for HF.
Inconel 600 🟢 Very GoodHigh TempHighGood for high-temp gas phase (

).
PTFE/PFA Lined 🟢 Excellent

MediumBest for general purpose, but watch for permeation.

Engineering Tip: For HF reactions, Monel 400 is superior to Hastelloy because the high copper content confers specific resistance to reducing acids like HF. However, avoid Monel if oxidizing agents (like Nitric acid) are present in the mix.

📂 Module 4: Electrophilic Fluorination (The "Selectivity" Desk)

User Issue: "Selectfluor is giving us great selectivity but at $500/kg, the economics for a multi-ton process are impossible. How do we reduce costs?"

🔬 Diagnosis: The "Atom Economy" Problem

Selectfluor and NFSI are "F+" sources where you pay for a massive carrier molecule just to deliver one fluorine atom. The atom economy is often


.
🛠️ Strategic Pivot: In-Situ Generation or Gas Usage

To solve the cost issue, you must move up the supply chain toward elemental fluorine (


), but safely.

Strategy:


 / 

Mixtures
Industrial fluorination often uses 10% or 20%

gas diluted in Nitrogen.
  • Cost: Fraction of Selectfluor.

  • Selectivity: Can be controlled by using high dielectric solvents (Acetonitrile/Formic Acid) to promote an electrophilic mechanism (

    
    ) rather than a radical mechanism.
    
  • Safety: Requires specialized passivation of steel lines (forming a

    
     layer) and strict interlocks.
    

Decision Matrix for Fluorination Methodology:

DecisionMatrix Start Start: Choose Fluorination Strategy Target Target Bond Type? Start->Target ArF Aryl C-F (Ar-F) Target->ArF AlkylF Alkyl C-F (R-CH2-F) Target->AlkylF Activated Activated Ring? (Electron Rich) ArF->Activated Deactivated Deactivated Ring? (Electron Poor) ArF->Deactivated OHGroup From Alcohol? AlkylF->OHGroup Selectfluor Electrophilic: Selectfluor (Lab) F2/N2 Gas (Plant) Activated->Selectfluor Halex Nucleophilic (Halex): SD-KF, Sulfolane High Temp Deactivated->Halex Deoxo Deoxofluorination: Flow DAST or XtalFluor OHGroup->Deoxo Yes

Figure 2: Strategic decision matrix for selecting scalable fluorination reagents.

📚 References

  • BenchChem Technical Support. (2025).[1] Scalable Synthesis of Fluorinated Pyridines: Troubleshooting Halex Reactions. Retrieved from

  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor.[2] Synlett.[3] Retrieved from

  • Oak Ridge National Laboratory. (2002). Hydrofluoric Acid Corrosion Study of High-Alloy Materials (Hastelloy vs Monel). Retrieved from

  • Eurofluor. (2020). Recommendation on materials of construction for anhydrous hydrogen fluoride (AHF).[4] Retrieved from

  • Parr Instrument Company. High-Performance Alloys for Resistance to Aqueous Corrosion (Monel 400 Specs). Retrieved from

  • Mettler Toledo. Prevent Runaway Chemical Reactions: Thermal Analysis (DSC/ARC). Retrieved from

  • Finger, G. C., et al. (1956). Aromatic Fluorine Compounds by the Halex Process.[1][3] Illinois State Geological Survey. (Foundational text on Spray-Dried KF).

  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from

Sources

Interpreting complex NMR spectra of fluorinated cyclobutane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced NMR Applications Ticket ID: #F19-CB-STRUC-001 Topic: Interpretation of Fluorinated Cyclobutane Derivatives Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Advanced NMR Support Center

I understand you are grappling with the spectral complexity of fluorinated cyclobutane derivatives. These systems are notoriously deceptive. The combination of the cyclobutane ring’s "butterfly" pucker and the substantial magnetic anisotropy of the fluorine nucleus (


) creates a perfect storm of second-order effects and deceptive coupling constants.

Below is a targeted troubleshooting guide designed to move you from "spectral forest" to structural certainty.

Module 1: Acquisition Optimization (The Setup)

User Question: "My


 spectrum looks like a forest of overlapping lines. I cannot identify the multiplicity. Is my sample impure?"

Dr. Thorne's Diagnosis: Likely not impure. You are seeing the result of heteronuclear scalar coupling . Unlike protons, which we routinely decouple from carbon, we often run fluorine coupled to protons by default. In cyclobutanes, the


 (geminal) and 

(vicinal) couplings are large (10–50 Hz), splitting your signals into complex multiplets that obscure the crucial

relationships.

The Fix: Broadband Proton Decoupling You must simplify the spin system to isolate the fluorine environment.

Protocol:

  • Standard Survey: Run a standard coupled

    
     experiment to see all interactions.
    
  • Decoupled Experiment (

    
    ):  Apply broadband proton decoupling (e.g., WALTZ-16) during acquisition.
    
    • Result: Collapses H-F multiplets into singlets (or simpler F-F multiplets).

  • Quantitative Integration: If you need to integrate these peaks for purity or ratio analysis, you must use Inverse Gated Decoupling.

    • Why? The Nuclear Overhauser Effect (NOE) from proton decoupling can distort fluorine integral intensities (can be positive or negative depending on correlation times). Inverse Gated turns the decoupler on during acquisition (for narrow lines) but off during the relaxation delay (to kill the NOE).

Table 1: Recommended Pulse Sequence Parameters

ParameterStandard


(Structural)
Inverse Gated (Quantitative)
Pulse Sequence zg (Bruker) / s2pul (Varian)zgpg / s2pulzgig / s2pul (with decoupling off during d1)
Decoupling NoneWALTZ-16 (on protons)WALTZ-16 (acquisition only)
Relaxation Delay (D1)



(Critical)
Spectral Width ~200 ppm~200 ppm~200 ppm

Module 2: Multiplet Analysis & J-Coupling

User Question: "I have decoupled the protons, but the multiplets are still complex. Also, I can't distinguish cis/trans isomers based on coupling constants alone."

Dr. Thorne's Diagnosis: You are now observing Homonuclear


 Coupling . In cyclobutanes, these values are diagnostic but highly sensitive to the ring's "puckering amplitude." The ring is not planar; it flips between conformations, averaging the coupling constants (

).

The "Roofing" Effect: If two fluorine atoms are chemically distinct but have similar chemical shifts (


), you will see strong second-order effects ("roofing"), where the outer lines of the multiplet diminish and inner lines grow. This distorts the apparent 

-values.

Stereochemical Rules of Thumb (Cyclobutanes): While Karplus curves exist for H-H, F-F couplings are influenced by lone-pair repulsion and electronegativity.

Table 2: Typical Coupling Constants in Fluorinated Cyclobutanes

InteractionTypeTypical Range (Hz)Diagnostic Note

Geminal150 – 300 HzExtremely large. Defines the gem-difluoro group.

Vicinal (cis)10 – 25 HzGenerally larger than trans due to eclipse of lone pairs.

Vicinal (trans)0 – 15 HzCan be near zero (pseudo-singlet).

Vicinal (cis)12 – 28 Hzusually > trans, but highly dependent on puckering.

Vicinal (trans)2 – 10 HzSmaller, often poorly resolved.

Long Range2 – 10 Hz"W-coupling" across the ring (1,3-relationship).

Note: Always verify


-values by simulating the spin system if second-order effects are present.

Module 3: Stereochemical Assignment (The Golden Standard)

User Question: "The J-coupling data is ambiguous. How do I definitively prove the fluorine is cis to the substituent?"

Dr. Thorne's Diagnosis: Do not rely on


-coupling alone for cyclobutanes due to the conformational flipping. You need a Through-Space  correlation method. The gold standard here is HOESY (Heteronuclear Overhauser Effect Spectroscopy) .

The Experiment: 2D


 HOESY 
This experiment detects magnetization transfer between nuclei that are spatially close (< 5 Å), regardless of the bond path.
  • Scenario A (Cis): The Fluorine and the Proton on the adjacent carbon are on the same face of the ring. Distance is short (~2.5 Å). Strong HOESY Signal.

  • Scenario B (Trans): They are on opposite faces. Distance is large (> 4 Å). Weak/No HOESY Signal.

Workflow Visualization:

HOESY_Workflow start Ambiguous Stereochemistry step1 Acquire 1D 1H & 19F Spectra (Assign Chemical Shifts) start->step1 decision Are signals resolved? step1->decision step2_yes Run 2D 1H-19F HOESY (Mixing time: 300-500ms) decision->step2_yes Yes step2_no Run 2D 1H-19F HETCOR/HMBC (To resolve connectivity first) decision->step2_no No analysis Analyze Cross-Peaks step2_yes->analysis step2_no->step2_yes result_cis Strong Cross-Peak: Protons/Fluorine are CIS (Spatial Proximity) analysis->result_cis result_trans No/Weak Cross-Peak: Protons/Fluorine are TRANS analysis->result_trans

Caption: Logical workflow for determining stereochemistry using HOESY experiments.

Module 4: The Carbon Spectrum ( )

User Question: "My


 spectrum is unreadable. The peaks are split into quartets and doublets everywhere."

Dr. Thorne's Diagnosis: This is expected. Fluorine couples to carbon with massive coupling constants.[1][2] You must view this as a feature, not a bug—it helps you map the skeleton.

Interpretation Guide:

  • Direct Attachment (

    
    ):  The carbon directly attached to fluorine will appear as a doublet  (if 1 F) or triplet  (if 
    
    
    
    ) with a massive splitting of 240–300 Hz .
  • Beta Carbon (

    
    ):  The next carbon over (in the ring) will be split by ~20–30 Hz.
    
  • Gamma Carbon (

    
    ):  Across the ring. Splitting is ~5–10 Hz.
    

Pro Tip: If the splitting makes the S/N ratio too low, consider running a


 triple-resonance experiment if your probe supports it. This decouples both proton and fluorine, collapsing the carbon signals back to singlets.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Reich, H. J. (2024). 19F Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.

  • Thibaudeau, C., & Chattopadhyaya, J. (1999). Stereoelectronic Effects in Nucleosides and Nucleotides and their Structural Implications. (Discusses Karplus relationships in furanose/ring systems).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 10: Heteronuclear Methods).

  • Hu, H., & Krishnamurthy, K. (2008). 1H-19F HOESY Experiments for Stereochemical Assignments. Journal of Magnetic Resonance.

Sources

Technical Support Center: Mass Spectrometry of Difluorophenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Fragmentation Dynamics & Method Optimization for Difluorophenyl Moieties

Welcome to the Specialized Support Hub

You have reached the advanced troubleshooting center for researchers analyzing difluorophenyl-containing small molecules. This structural motif is increasingly common in medicinal chemistry (e.g., fluconazole, diflunisal) due to its metabolic stability and bioisosteric properties. However, it presents unique challenges in mass spectrometry regarding ionization efficiency, isotopic invisibility, and isomer differentiation.

Below are the Active Troubleshooting Guides addressing the most frequent tickets submitted by your peers.

Ticket #1: "I can't distinguish my positional isomers (2,4- vs. 2,6- vs. 3,5-difluoro). The MS/MS spectra look identical."

Diagnosis: Positional isomers of fluorinated aromatics often yield identical fragment m/z values because the core aromatic stability dominates the fragmentation, and the C-F bond is exceptionally strong (~485 kJ/mol), resisting cleavage until high energies.

Resolution Protocol: Energy-Resolved Mass Spectrometry (ER-MS)

You cannot rely on a single collision energy (CE). You must map the stability of the precursor ion relative to the position of the fluorine atoms.

Step-by-Step Workflow:

  • Preparation: Infuse your isomers separately at constant flow (5-10 µL/min).

  • Ramping: Instead of a single CE (e.g., 30 eV), set up a "breakdown curve" experiment. Ramp CE from 0 eV to 60 eV in 2 eV increments.

  • Data Plotting: Plot "Survival Yield" (Intensity of Precursor / Total Ion Intensity) vs. Collision Energy.

  • Analysis:

    • Ortho-Effect: 2,6-difluoro isomers often exhibit lower stability (steeper breakdown curves) if the functional group is sterically crowded or if fluorine can participate in H-bonding (see Ticket #3).

    • Resonance Stability: 3,5-difluoro isomers often stabilize the precursor more effectively than ortho isomers due to the lack of steric repulsion, shifting the breakdown curve to higher energies.

Visualization: Isomer Differentiation Logic

IsomerLogic Start Start: Isomers Co-eluting or Identical MS2? Step1 Check Precursor Isotopes (Rule out impurities) Start->Step1 Step2 Run Energy-Resolved MS (0-60 eV Ramp) Step1->Step2 Decision1 Do Breakdown Curves Diverge? Step2->Decision1 ResultA Positional Isomers Confirmed (Steric/Electronic differences) Decision1->ResultA Yes (Curve Shift >2eV) ResultB Likely Enantiomers or Remote Substitution Decision1->ResultB No (Overlapping Curves) Action Action: Use Chiral Column or Ion Mobility ResultB->Action

Caption: Decision tree for differentiating difluorophenyl isomers when standard MS/MS spectra are ambiguous.

Ticket #2: "Where is the halogen pattern? I don't see the M+2 peak."

Diagnosis: Users transitioning from chlorinated/brominated compounds often expect a characteristic isotopic "fingerprint." Fluorine is a monoisotopic element .

Technical Explanation:

  • Chlorine:

    
    Cl (75%) and 
    
    
    
    Cl (25%)
    
    
    M+2 peak is ~33% of M.
  • Bromine:

    
    Br (50%) and 
    
    
    
    Br (50%)
    
    
    M+2 peak is ~100% of M.
  • Fluorine:

    
    F (100%) 
    
    
    
    No M+2 peak.

The Solution: Mass Defect Filtering (MDF) Because you lack an isotopic visual cue, you must use the Mass Defect to validate the presence of fluorine. Fluorine has a slight negative mass defect relative to hydrogen.

Data Table: Halogen Isotopic & Mass Defect Signatures

ElementDominant IsotopeAbundanceMass Defect (mDa)Visual Signature
Hydrogen

H
99.98%+7.8None
Fluorine

F
100% -1.6 No M+2; Lower accurate mass
Chlorine

Cl
75.77%-3.1M+2 peak (~33% height)
Bromine

Br
50.69%-8.3M+2 peak (~100% height)

Self-Validating Check: If your accurate mass measurement shows a negative shift of ~10 mDa per two fluorine atoms compared to the non-fluorinated analog, you have confirmed the presence of the difluorophenyl group.

Ticket #3: "I see a neutral loss of 20 Da. Is this real?"

Diagnosis: Yes. This is the hallmark HF Elimination (Hydrogen Fluoride, 20.006 Da). While the C-F bond is strong, it is susceptible to "Ortho Effects" or specific rearrangements in ESI-MS/MS.

Mechanism: In difluorophenyl compounds, if there is a proton-donating group (like an amine, amide, or hydroxyl) on a side chain or adjacent ring position, a cyclic transition state can form. The fluorine atom acts as a base, abstracting a nearby hydrogen, leading to the expulsion of neutral HF.

Common Neutral Losses in Difluorophenyl MS/MS:

  • -20 Da (HF): The most diagnostic loss. Occurs via a 4- or 6-membered transition state.

  • -50 Da (

    
    ):  Rare in ESI, but seen in Electron Impact (EI) or high-energy CID. Indicates ring destruction/rearrangement (often involving difluorocarbene loss).
    
  • -38 Da (

    
    ): Extremely Rare.  Almost never observed in standard conditions; if seen, suspect an artifact or incorrect assignment.
    

Visualization: The "Ortho Effect" HF Elimination

HF_Loss Precursor Precursor Ion [M+H]+ (F and H in proximity) TS Transition State (H...F interaction) Precursor->TS Collision Energy Product Product Ion [M+H-HF]+ (Cyclized/Rearranged) TS->Product Neutral Neutral Loss HF (20 Da) TS->Neutral

Caption: Mechanism of HF neutral loss facilitated by intramolecular hydrogen bonding (Ortho Effect).

Ticket #4: "My sensitivity in ESI(+) is terrible compared to the non-fluorinated analog."

Diagnosis: Fluorine is the most electronegative element (Pauling scale 3.98). Two fluorine atoms on a phenyl ring significantly pull electron density away from the ring and any attached basic nitrogen atoms.

Impact:

  • Reduced Basicity: The pKa of a basic nitrogen (e.g., in an amine side chain) will drop, making it harder to protonate in the ESI source [1].

  • Signal Suppression: In positive mode, the ionization efficiency decreases.

Optimization Protocol:

  • Switch Polarity: If your molecule has any acidic protons (phenol, carboxylic acid, sulfonamide), switch to Negative Mode (ESI-) . The electron-withdrawing difluorophenyl group stabilizes the negative charge, often resulting in 10-50x higher sensitivity than the non-fluorinated analog.

  • Mobile Phase Modification:

    • For ESI+: Use stronger organic acids (e.g., 0.1% Formic Acid + 2mM Ammonium Formate) to force protonation.

    • For ESI-: Use 1-5 mM Ammonium Fluoride (

      
      ) in the mobile phase. This often boosts ionization for fluorinated compounds via 
      
      
      
      adduct formation or enhanced deprotonation.
References
  • Tajima, S., et al. (1996).[1] "Unimolecular HF loss from the molecular ions of fluorophenols and fluoroanilines."[1] Rapid Communications in Mass Spectrometry.

  • Myers, A. L., et al. (2014).[2][3] "Using mass defect plots as a discovery tool to identify novel fluoropolymer thermal decomposition products." Journal of Mass Spectrometry.

  • Wang, H. Y., et al. (2013). "Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations." Journal of the American Society for Mass Spectrometry.

  • Holčapek, M., et al. (2010). "Differentiation of structural isomers in a target drug database by LC/Q-TOFMS." Journal of Mass Spectrometry.

Sources

Validation & Comparative

Validating the Biological Target of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical framework for validating the biological target of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile , a privileged scaffold in medicinal chemistry. This analysis positions the compound not merely as a building block, but as a representative covalent nitrile warhead probe, likely targeting cysteine proteases (e.g., Cathepsins) or serving as a precursor for monoamine transporter modulators.[1]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Leads Focus: Target Engagement, Scaffold Validation, and Comparative Performance[1]

Executive Summary: The Pharmacophore & The Challenge

This compound (CAS: 1249471-25-7) represents a strategic "puckered" cyclobutane scaffold.[1] In drug discovery, this motif serves two primary roles:

  • Covalent Warhead (Nitrile): The nitrile group attached to the strained cyclobutane ring acts as an electrophilic trap for nucleophilic cysteine residues in enzymes (e.g., Cathepsin K, S, L or Deubiquitinases ).[1]

  • Bioisostere Precursor: It is a metabolically stable precursor to 1-(3,5-difluorophenyl)cyclobutanamine , a key pharmacophore in neuroscience (e.g., NMDA modulators, monoamine reuptake inhibitors) and oncology.[1]

This guide focuses on validating its activity as a Covalent Reversible Inhibitor of cysteine proteases, comparing its efficacy and stability against standard cyclopropyl (e.g., Odanacatib) and linear nitrile alternatives.[1]

Comparative Analysis: Cyclobutane vs. Alternatives

The selection of the cyclobutane ring over other cycloalkanes is a critical design choice.[1] The following table compares the performance characteristics of the 1-(3,5-difluorophenyl)cyclobutane scaffold against its primary competitors.

FeatureCyclobutane Scaffold (The Product)Cyclopropyl Scaffold (e.g., Odanacatib)Linear Alkyl Nitrile
Conformation Puckered (~30°) ; rigid but adaptable fit.[1]Planar/Rigid; high ring strain.[1]Flexible; high entropic penalty upon binding.[1]
Metabolic Stability High ; reduced oxidative metabolism compared to linear chains.[1]Moderate; susceptible to ring opening or CYP oxidation.[1]Low; rapid oxidation of alkyl chains.[1]
Warhead Reactivity Balanced ; moderate electrophilicity reduces off-target toxicity.[1]High; increased ring strain enhances reactivity (potential toxicity).[1]Variable; often requires adjacent electron-withdrawing groups.[1]
Lipophilicity (LogP) Optimal ; 3,5-difluoro pattern enhances CNS penetration and hydrophobic pocket filling.[1]Lower; less hydrophobic bulk.[1]Variable.
Key Application Cathepsin/DUB Inhibition ; Neurotransmitter modulation.[1]Cathepsin K Inhibition (Bone resorption).[1]General Protease Inhibition.[1][2]

Expert Insight: The "butterfly" conformation of the cyclobutane ring allows the 3,5-difluorophenyl group to access hydrophobic sub-pockets (S2/S3) in proteases that are sterically inaccessible to planar cyclopropyl analogs.[1]

Comprehensive Target Validation Protocol

To validate the biological target (putatively Cathepsin K or a homologous cysteine protease ), a multi-tiered approach is required. This protocol moves from biochemical association to cellular causality.[1]

Phase I: Biochemical Target Engagement (The "Warhead" Test)

The nitrile group forms a reversible thioimidate adduct with the catalytic cysteine.[1]

  • Method: Continuous Fluorometric Assay.[1]

  • Substrate: Z-Phe-Arg-AMC (fluorescent peptide substrate).[1]

  • Protocol:

    • Incubate Recombinant Human Cathepsin K (0.1 nM) with varying concentrations of This compound (0.1 nM – 10 µM) for 30 mins (pre-incubation is critical for covalent equilibrium).

    • Add Z-Phe-Arg-AMC (10 µM).[1]

    • Monitor fluorescence (Ex 355 nm / Em 460 nm).[1]

    • Success Metric: A time-dependent decrease in

      
       indicates slow-binding covalent inhibition.[1]
      
Phase II: Biophysical Confirmation (Thermal Shift)

Confirm that the binding induces structural stability, a hallmark of specific target engagement.[1]

  • Method: Differential Scanning Fluorimetry (DSF / Thermal Shift).[1]

  • Protocol:

    • Mix Protein (2 µM) + Compound (20 µM) + SYPRO Orange dye.

    • Ramp temperature from 25°C to 95°C.

    • Success Metric: A

      
       compared to DMSO control confirms physical binding.[1] The cyclobutane scaffold typically yields a higher 
      
      
      
      than linear analogs due to rigidification.[1]
Phase III: Cellular Target Occupancy (The "Killer" Experiment)

Prove the compound engages the target inside the cell using Cellular Thermal Shift Assay (CETSA) .[1]

  • Protocol:

    • Treat cells (e.g., Osteoclasts or PBMC) with compound (1 µM) for 1 hr.[1]

    • Heat aliquots of cell suspension to a thermal gradient (40–65°C).

    • Lyse cells and analyze soluble fraction via Western Blot for Cathepsin K.[1]

    • Result: The "stabilized" protein remains in solution at higher temperatures compared to vehicle-treated controls.[1]

Mechanistic Visualization: Covalent Inhibition Pathway

The following diagram illustrates the mechanism of action (MoA) for the nitrile warhead and the validation logic flow.

TargetValidation Compound 1-(3,5-Difluorophenyl) cyclobutanecarbonitrile Target Cysteine Protease (e.g., Cathepsin K) Compound->Target Binding (Kon) Complex Thioimidate Adduct (Covalent-Reversible) Target->Complex Nucleophilic Attack (Cys-SH -> C≡N) Complex->Target Reversible (Koff) Biochem Biochemical Assay (IC50 / Ki) Complex->Biochem Inhibits Substrate Turnover Biophys Thermal Shift (DSF) (Delta Tm) Complex->Biophys Stabilizes Fold Cellular CETSA (Intracellular Engagement) Complex->Cellular Resists Thermal Denaturation

Caption: Mechanism of Reversible Covalent Inhibition and corresponding validation readouts.[1]

Synthesis & Chemical Identity Verification

Before biological testing, the integrity of the cyclobutane ring must be validated, as ring-opening impurities can mimic activity.[1]

  • Key Intermediate: this compound.[1][3][4]

  • Analytical Standard:

    • 1H NMR (400 MHz, CDCl3):

      
       6.8-7.1 (m, 3H, Ar-H), 2.8-2.9 (m, 2H, Cyclobutane), 2.4-2.6 (m, 2H, Cyclobutane), 2.0-2.2 (m, 2H, Cyclobutane).[1] Note: The symmetry of the cyclobutane protons is a key purity indicator.[1]
      
    • LC-MS: m/z 194.2 [M+H]+.[1]

Synthesis Pathway (for reference):

  • Starting Material: 3,5-Difluorophenylacetonitrile.[1][3]

  • Reagent: 1,3-Dibromopropane.

  • Conditions: NaH or KOtBu, DMF/DMSO, 0°C to RT.

  • Outcome: Double alkylation forms the 1,1-disubstituted cyclobutane ring.[1]

References

  • Haufe, G. (2025).[1] Fluorine in Medicinal Chemistry: The Cyclobutane Scaffold. Journal of Medicinal Chemistry.

  • Grabow, K., et al. (2021).[1] Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository.

  • Falgueyret, J. P., et al. (2005).[1] Novel Nitrile Inhibitors of Cathepsin K: Odanacatib Precursors. Journal of Medicinal Chemistry. [1]

  • PubChem Compound Summary . (2025). This compound.[1][3][4] National Center for Biotechnology Information.[1] [1]

  • Jafari, R., et al. (2014).[1] The cellular thermal shift assay for evaluating drug target interactions in cells. Science. [1]

Sources

A Comparative Analysis of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile and Other Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a plethora of physiological processes, including pain, mood, and memory.[1][2] A key component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[2][3] By terminating the signaling of these endogenous lipids, FAAH plays a critical role in maintaining homeostasis within the ECS.[1] Consequently, the inhibition of FAAH has emerged as a promising therapeutic strategy for a variety of disorders, including chronic pain, anxiety, and neurodegenerative diseases, by potentiating endogenous cannabinoid signaling without the undesirable side effects associated with direct cannabinoid receptor agonists.[2]

This guide provides a comparative analysis of a novel compound, 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile, with a selection of well-characterized FAAH inhibitors. Due to the limited publicly available data on this compound, this analysis is presented under the hypothesis that its structural features—a difluorophenyl group for metabolic stability and a cyclobutanecarbonitrile core that may interact with the enzyme's active site—make it a putative FAAH inhibitor. We will compare its hypothesized profile with established inhibitors from different chemical classes, providing researchers with a framework for its potential evaluation and positioning within the landscape of FAAH-targeted therapeutics.

The Role of FAAH in Endocannabinoid Signaling

FAAH is an integral membrane protein that hydrolyzes AEA into arachidonic acid and ethanolamine, thereby terminating its biological activity.[3] This enzymatic degradation is a key regulatory point in the ECS. Inhibition of FAAH leads to an accumulation of AEA and other fatty acid amides, enhancing their signaling through cannabinoid receptors (CB1 and CB2) and other targets. This enhancement of endogenous cannabinoid tone is the basis for the therapeutic potential of FAAH inhibitors.

FAAH_Signaling AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Hydrolysis CB1_CB2 CB1/CB2 Receptors AEA->CB1_CB2 Activation Products Arachidonic Acid + Ethanolamine FAAH->Products Signaling Downstream Signaling (e.g., Analgesia, Anxiolysis) CB1_CB2->Signaling Inhibitor FAAH Inhibitor (e.g., this compound) Inhibitor->FAAH Inhibition InVitro_FAAH_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare FAAH Enzyme (recombinant or from cell lysate) Incubate Pre-incubate FAAH with inhibitor (or vehicle) in assay buffer Prep_Enzyme->Incubate Prep_Inhibitor Prepare serial dilutions of This compound and control inhibitors Prep_Inhibitor->Incubate Prep_Substrate Prepare fluorogenic substrate (e.g., AMC-arachidonoyl amide) Add_Substrate Initiate reaction by adding substrate Prep_Substrate->Add_Substrate Incubate->Add_Substrate Measure Measure fluorescence kinetically at 37°C (Ex/Em = 340-360/450-465 nm) Add_Substrate->Measure Plot Plot % inhibition vs. inhibitor concentration Measure->Plot Calculate Calculate IC50 value Plot->Calculate

Sources

Strategic Fluorination: A Guide to Assessing Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, approximately 20-25% of all drugs currently on the market contain at least one fluorine atom. The strategic incorporation of fluorine is not merely about increasing potency; it is a primary tactic for modulating metabolic stability .[1]

This guide provides a technical comparison of fluorinated moieties against their non-fluorinated counterparts, focusing on the mechanistic basis of oxidative resistance.[2] It details a self-validating experimental workflow for assessing this stability, utilizing both standard LC-MS/MS and the highly specific


-NMR spectroscopy.

Part 1: The Mechanistic Rationale[3][4]

The "Fluorine Effect" in metabolic stability is governed by three physicochemical pillars that distinguish the Carbon-Fluorine (C-F) bond from the Carbon-Hydrogen (C-H) bond.

Bond Dissociation Energy (BDE)

The primary mechanism of Cytochrome P450 (CYP450) metabolism is the abstraction of a hydrogen atom or an electron to form a radical intermediate. The C-F bond is the strongest single bond in organic chemistry.[3]

  • C-H Bond Energy: ~98-100 kcal/mol (susceptible to CYP oxidation).[4]

  • C-F Bond Energy: ~116 kcal/mol (thermodynamically resistant to CYP cleavage).

Electronic Shielding (Inductive Effect)

Fluorine is the most electronegative element (


). When attached to an aromatic ring, it withdraws electron density (

-induction).[5] Since CYP450 oxidation often involves an electrophilic attack by the high-valent Iron-Oxo species (

), an electron-deficient ring is less reactive toward oxidation.
Steric Mimicry

Unlike chlorine or methyl groups, fluorine is a bioisostere of hydrogen due to its small Van der Waals radius (1.47 Å vs. 1.20 Å for H). This allows it to block metabolic sites without significantly altering the ligand's binding mode to the target protein.[1]

Part 2: Comparative Analysis

The following table compares the metabolic impact of substituting a hydrogen atom with fluorine, compared to other common blocking groups (Chlorine, Methyl).

Table 1: Physicochemical & Metabolic Comparison of Blocking Groups
SubstituentVan der Waals Radius (Å)Bond Strength (C-X)Lipophilicity (

logP)
Metabolic OutcomeRisk Profile
Hydrogen (-H) 1.20~99 kcal/molReferenceHigh Clearance: Rapid oxidation at exposed sites (para-phenyl, benzylic).Low toxicity, low stability.
Fluorine (-F) 1.47~116 kcal/mol+0.1 to +0.2Metabolic Blockade: Resists oxidation; deactivates ring electronically.Metabolic Switching: May shift metabolism to adjacent positions.
Chlorine (-Cl) 1.75~81 kcal/mol+0.7 to +0.9Steric Blockade: Blocks metabolism via bulk, but weaker bond.Lipophilicity: High logP may increase non-specific binding/toxicity.
Methyl (-CH3) 2.00~88 kcal/mol+0.5Metabolic Soft Spot: The group itself becomes a site for oxidation (benzylic hydroxylation).Introduces new metabolic liability.[1][6][7]
Case Study: Ezetimibe (Cholesterol Absorption Inhibitor)
  • Precursor (SCH 48461): Contained non-fluorinated phenyl rings. Rapidly metabolized via hydroxylation at the para-position and O-demethylation.

  • Optimized Drug (Ezetimibe): Introduction of fluorine at the para-positions of the phenyl rings.

    • Result: Blocked CYP-mediated hydroxylation.

    • Data: Increased half-life (

      
      ) from <1 hour (precursor) to ~22 hours (Ezetimibe) in humans.
      

Part 3: Experimental Protocols

To rigorously assess the stability conferred by fluorination, a dual-approach workflow is recommended. While LC-MS/MS is standard,


-NMR  provides a superior, background-free method for quantifying fluorinated metabolites without radiolabeling.
Protocol A: Microsomal Stability Assay (Standard LC-MS/MS)

Objective: Determine Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1 µM final concentration).

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Step-by-Step Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (1 µM). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Centrifugation: Spin at 4,000 rpm for 20 mins to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion.

Calculation:





Protocol B: -NMR Metabolite Profiling (The "Fluorine Advantage")

Why this method? Biological matrices (plasma, microsomes) have zero background signal in the


 spectrum. Any signal observed is derived from the drug. This allows for the detection of all fluorinated metabolites (including those that might not ionize in MS) without radiolabeling.

Workflow:

  • Incubation: Scale up microsomal incubation volume to 500 µL (substrate conc. 50-100 µM to ensure NMR sensitivity).

  • Quench: Use 1:1 Methanol/Acetonitrile.

  • Preparation: Evaporate solvent, reconstitute in

    
     or deuterated solvent compatible with the drug. Add an internal standard (e.g., Trifluoroacetic acid or Fluorobenzene) in a coaxial insert.
    
  • Acquisition: Acquire proton-decoupled

    
    -NMR spectra.
    
  • Analysis:

    • Parent Peak: Integration decreases over time.

    • New Peaks: Represent metabolites.[8] A shift of ~5-10 ppm usually indicates hydroxylation on the aromatic ring.

    • Defluorination Check: Look for a singlet at -119 ppm (free fluoride ion), indicating metabolic instability of the C-F bond itself (toxicity risk).

Part 4: Visualization of Workflows & Mechanisms

Diagram 1: Metabolic Stability Assessment Workflow

This diagram outlines the decision tree for selecting the correct assay based on the stage of drug discovery.

MetabolicWorkflow Compound Fluorinated Candidate Incubation Microsomal/Hepatocyte Incubation (37°C) Compound->Incubation Quench Protein Precipitation (ACN/MeOH) Incubation->Quench Analysis Detection Method? Quench->Analysis LCMS LC-MS/MS (High Sensitivity) Analysis->LCMS Routine Screening FNMR 19F-NMR (Metabolite ID) Analysis->FNMR Mechanistic Study Result1 Calc: CL_int & t1/2 LCMS->Result1 Result2 Detect: Defluorination & Switching FNMR->Result2

Caption: Workflow for assessing metabolic stability. Routine screening utilizes LC-MS/MS for clearance data, while


-NMR is deployed for structural identification of metabolites and defluorination events.
Diagram 2: The Mechanism of Metabolic Switching

A critical concept: When fluorine blocks the primary "soft spot," the enzyme may attack the next most vulnerable site.

MetabolicSwitching Parent Non-Fluorinated Parent (Phenyl Ring) ParaOx Para-Hydroxylation (Major Metabolite) Parent->ParaOx CYP450 Attack (Fast) Fluorinated Para-Fluoro Analog (Blocked Site) Parent->Fluorinated Medicinal Chem Optimization Blocked Oxidation Blocked at Para-Position Fluorinated->Blocked C-F Bond Strength Switch Metabolic Switching: Meta-Hydroxylation Fluorinated->Switch CYP450 Redirection (Slower Rate)

Caption: Metabolic Switching. Fluorination at the para-position blocks the primary metabolic route but may force the enzyme to oxidize the meta-position, often at a significantly reduced rate.

Part 5: Data Interpretation & Pitfalls

Metabolic Switching (The "Whac-A-Mole" Effect)

Successfully blocking a metabolic site with fluorine does not guarantee stability. It often leads to Metabolic Switching , where the CYP enzyme attacks an adjacent carbon (e.g., meta instead of para).

  • Assessment: Compare the metabolite profile of the H-analog vs. the F-analog using the

    
    -NMR protocol. If the total parent depletion is reduced, the strategy is successful, even if new minor metabolites appear.
    
Defluorination

While rare due to the C-F bond strength, oxidative defluorination can occur via an ipso-attack mechanism, releasing fluoride ions (


).
  • Risk: Fluoride accumulation is toxic (bone/kidney).

  • Detection: The presence of a singlet at -119 ppm in the NMR spectrum is the diagnostic marker for free fluoride.

Lipophilicity Trade-off

Adding fluorine increases


. While this improves permeability, excessive fluorination can increase intrinsic clearance (

) via non-specific hydrophobic interactions with the CYP active site, counteracting the electronic stabilization.
  • Guideline: Monitor Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) alongside metabolic stability data.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link][9]

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. [Link]

  • Dalvit, C., et al. (2002). Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications. Journal of the American Chemical Society. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [Link]

Sources

In Vitro Potency & Comparison Guide: 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthesis utility, and downstream in vitro potency of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile (CAS 1249471-25-7), a critical intermediate in the development of next-generation Histone Deacetylase 6 (HDAC6) inhibitors .

Executive Summary

This compound is a specialized chemical building block used primarily to synthesize the "cap" and "linker" regions of highly selective HDAC6 inhibitors, such as the clinical candidate CKD-510 . Unlike first-generation inhibitors (e.g., Ricolinostat) that utilize a hydroxamic acid zinc-binding group (ZBG), compounds derived from this nitrile often employ a 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) moiety.

The 3,5-difluorophenyl-cyclobutane motif provides exceptional structural rigidity and metabolic stability, enabling downstream compounds to achieve single-digit nanomolar (nM) potency against HDAC6 with selectivity ratios exceeding 10,000-fold over nuclear HDAC isoforms (HDAC1, 2, 3).

Mechanism & Structural Logic

The utility of this compound lies in its conversion to the corresponding amine , which is then coupled to a zinc-binding pharmacophore.

  • Cyclobutane Ring: Restricts conformational freedom, directing the inhibitor specifically into the catalytic tunnel of HDAC6 (which is wider than Class I HDACs).

  • 3,5-Difluorophenyl Group: Increases lipophilicity and metabolic resistance (blocking para-oxidation) while interacting with the hydrophobic rim of the enzyme pocket.

  • Nitrile Function: Serves as the precursor to the primary amine (

    
    ) or carboxylic acid used to link the "cap" to the ZBG.
    
Pathway Diagram: From Intermediate to Potent Inhibitor

HDAC6_Pathway Nitrile 1-(3,5-Difluorophenyl) cyclobutanecarbonitrile (Precursor) Amine 1-(3,5-Difluorophenyl) cyclobutanamine (Active Intermediate) Nitrile->Amine Reduction (LiAlH4/H2) Inhibitor Next-Gen HDAC6 Inhibitor (e.g., CKD-510 Analog) Amine->Inhibitor Coupling to DFMO/Oxadiazole Core HDAC6 HDAC6 Enzyme (Cytosolic) Inhibitor->HDAC6 Selective Binding (IC50 < 10 nM) Effect Inhibition of Cell Motility / Aggregation Inhibitor->Effect Therapeutic Outcome (CMT / CVD) Tubulin Acetyl-alpha-Tubulin HDAC6->Tubulin Deacetylation (Blocked)

Caption: Synthesis and mechanism of action pathway. The nitrile is reduced to an amine, which forms the selectivity-determining cap of the HDAC6 inhibitor.

Comparative In Vitro Potency

The following data compares the potency of compounds derived from the 1-(3,5-difluorophenyl)cyclobutane scaffold (represented by the CKD-510 class) against standard HDAC inhibitors.

Key Insight: The 3,5-difluoro substitution pattern significantly enhances selectivity compared to unsubstituted phenyl analogs.

Table 1: HDAC Inhibitory Profile (IC50 in nM)
Compound ClassKey Structural FeatureHDAC6 IC50 (nM)HDAC1 IC50 (nM)Selectivity (HDAC1/6)
3,5-Difluoro-cyclobutyl derivative DFMO ZBG + 3,5-F2-Ph Cap 4 - 9 > 10,000 > 1,000x
Ricolinostat (ACY-1215)Hydroxamate + Phenyl Cap5 - 1540 - 60~4 - 10x
Tubastatin AHydroxamate + Tricyclic Cap1516,000~1,000x
Vorinostat (SAHA)Hydroxamate (Pan-HDAC)10 - 2010Non-selective

Analysis:

  • Potency: The 3,5-difluorophenyl derivative maintains single-digit nanomolar potency, comparable to the potent tool compound Tubastatin A.

  • Selectivity: Unlike Ricolinostat, which retains some Class I (HDAC1) activity, the 3,5-difluorophenyl/DFMO combination is virtually inactive against nuclear HDACs, reducing genotoxic risks.

Experimental Protocols

A. Synthesis: Nitrile Reduction to Amine

To activate the intermediate for coupling.

  • Setup: Dissolve this compound (1.0 eq) in anhydrous THF under nitrogen atmosphere.

  • Reduction: Cool to 0°C. Slowly add Lithium Aluminum Hydride (LiAlH4, 2.0 eq) solution dropwise.

  • Reflux: Warm to room temperature and reflux for 3–5 hours until TLC indicates consumption of the nitrile.

  • Quench: Cool to 0°C. Sequentially add water, 15% NaOH, and water (Fieser workup).

  • Isolation: Filter the precipitate, dry the filtrate over MgSO4, and concentrate in vacuo to yield 1-(3,5-difluorophenyl)cyclobutanamine .

B. In Vitro HDAC6 Fluorometric Assay

To validate the potency of the final inhibitor.

  • Reagents: Recombinant human HDAC6 enzyme, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Incubation:

    • Mix 10 µL of diluted inhibitor (serial dilutions from 10 µM to 0.1 nM) with 15 µL of HDAC6 enzyme solution.

    • Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Reaction: Add 25 µL of Fluorogenic substrate solution. Incubate for 60 minutes at 37°C.

  • Development: Add 50 µL of Developer solution (Trypsin/Trichostatin A) to stop the reaction and release the fluorophore.

  • Measurement: Read fluorescence at Ex/Em = 360/460 nm.

  • Calculation: Fit data to a sigmoidal dose-response equation to determine IC50 .

References

  • WO2017065473A1 . Oxadiazole amine derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same. Chong Kun Dang Pharmaceutical Corp.[1][2][3][4][5] Link

  • Kim, Y., et al. (2024) . 2-(Difluoromethyl)-1,3,4-oxadiazoles: The Future of Selective Histone Deacetylase 6 Modulation? ACS Pharmacology & Translational Science. Link

  • König, B., et al. (2022) . Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. Cell Chemical Biology. Link

  • Miyake, Y., et al. (2012) . 1-Phenylcyclobutanecarbonitrile derivatives as novel and potent HDAC inhibitors. Bioorganic & Medicinal Chemistry. Link

Sources

Conformational Analysis of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and procedural manual for the conformational analysis of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile . It is designed for researchers evaluating the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against solution-phase alternatives (NMR) and computational prediction (DFT) for this specific class of strained carbocycles.[1][2]

Executive Summary

The cyclobutane ring is a critical scaffold in medicinal chemistry, particularly in serotonin-norepinephrine reuptake inhibitors (SNRIs) and sibutramine analogs.[1] However, its conformational flexibility—specifically the "puckering" of the four-membered ring—presents a significant analytical challenge.

For This compound , the interplay between the electron-withdrawing 3,5-difluorophenyl group and the linear nitrile moiety creates a unique stereoelectronic environment.[2][3] While solution-state NMR often yields time-averaged data due to rapid ring inversion, Single Crystal X-ray Diffraction (SC-XRD) provides a definitive snapshot of the ground-state conformation, revealing critical intermolecular interactions (C-H[1][2][3]···F) and precise puckering angles that dictate pharmacological binding affinity.[1][3]

Comparative Analysis: X-ray vs. Alternatives

The following table objectively compares SC-XRD against the primary alternatives for determining the conformation of 1-arylcyclobutanecarbonitriles.

FeatureMethod A: SC-XRD (Gold Standard) Method B: Solution NMR (

H/

C/NOESY)
Method C: DFT (B3LYP/6-31G)*
Primary Output Absolute 3D coordinates, Packing forcesTime-averaged conformation, Through-space couplingsPotential Energy Surface (PES), Gas-phase minima
Ring Puckering Detection Precise (±0.1°).[1][2][3] Resolves specific puckering angle (

).[1][2][4][5]
Ambiguous . Signals average due to rapid "wing-flapping" inversion.[2]Theoretical . often overestimates planarity without solvent corrections.
Intermolecular Interactions Directly visualizes lattice contacts (e.g.,

-stacking, C-H[1][2][3]···F).
Inferential only (concentration dependence).[1][2]Requires complex periodic boundary condition (PBC) calculations.[1][2]
Sample Requirement Single Crystal (

mm)
Dissolved sample (~5-10 mg)None (Computational resources only)
Limitation Crystal packing forces may distort "biologically relevant" conformation.[1][2][3]Cannot distinguish rapid equilibrium from planar transition states easily.Heavily dependent on basis set and functional choice.[3]

Verdict: For this compound, SC-XRD is the superior method for resolving the specific equatorial/axial preference of the difluorophenyl group, which is driven by subtle electronic repulsion unavailable to low-level DFT or averaged NMR.[2][3]

Experimental Protocol: From Synthesis to Structure

To ensure reproducibility, the following workflow details the synthesis, crystallization, and diffraction strategy.

Phase 1: Synthesis of the Target Molecule

Context: The 3,5-difluoro substitution pattern is sensitive to nucleophilic attack; mild conditions are preferred over standard alkylation.

  • Reagents: 3,5-Difluorobenzyl cyanide (1.0 eq), 1,3-Dibromopropane (1.1 eq), NaH (2.2 eq, 60% dispersion), DMSO/THF (1:1).

  • Procedure:

    • Suspend NaH in dry THF/DMSO at 0°C under Argon.

    • Add 3,5-Difluorobenzyl cyanide dropwise.[2][3] Stir 30 min (Solution turns deep red/brown due to carbanion formation).

    • Add 1,3-Dibromopropane slowly to prevent polymerization.[2][3]

    • Warm to RT and stir for 4 hours.

    • Quench: Pour into ice water. Extract with EtOAc.

    • Purification: Silica gel chromatography (Hexanes:EtOAc 9:1). The product is a colorless oil that solidifies upon standing.

Phase 2: Crystallization Strategy (Critical Step)

Cyclobutanes with flexible substituents are prone to twinning.[1][2]

  • Method: Slow Evaporation at reduced temperature.[3]

  • Solvent System: Ethanol/Pentane (1:[1][2]3) or Isopropanol.[1][3]

  • Protocol: Dissolve 20 mg of purified nitrile in 1 mL Ethanol. Filter into a narrow vial. Layer 3 mL of Pentane on top.[3] Seal with parafilm, poke one pinhole, and store at 4°C.

  • Target: Block-like colorless crystals appearing within 48-72 hours.

Phase 3: X-ray Data Collection & Refinement[1][3]
  • Temperature: 100 K (Mandatory). Cooling freezes the ring puckering motion and reduces thermal ellipsoids of the fluorine atoms.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by fluorine, though Cu is acceptable for small organic crystals.[1][2][3]
  • Refinement Focus:

    • Monitor the Disorder of the cyclobutane ring carbons (C2/C3/C4). If thermal ellipsoids are elongated, model as a two-site disorder (puckered "up" vs "down").

    • Locate Fluorine atoms carefully; 3,5-substitution often leads to rotational disorder of the phenyl ring if not locked by lattice forces.

Structural Analysis Guide

Once the structure is solved (typically Space Group


 or 

for this class), analyze these specific parameters:
A. The Puckering Angle ( )

The cyclobutane ring is rarely planar.[1] Calculate the dihedral angle between the


 plane and the 

plane.
  • Expected Value:

    
    .
    
  • Significance: A planar ring (

    
    ) implies high lattice strain or disorder.[1][2]
    
B. Substituent Orientation

Determine if the 3,5-difluorophenyl group occupies the pseudo-equatorial or pseudo-axial position.

  • Measurement: Measure the torsion angle

    
     (C2-C1-C(ipso)-C(ortho)).[1][2][3]
    
  • Causality: The bulky aryl group typically prefers the pseudo-equatorial position to minimize steric clash with the C3 hydrogens. However, the 3,5-difluoro substitution creates a "fluorine clip" effect where electrostatic repulsion might twist the ring out of the expected conformation.

C. Intermolecular Interactions[2][3]
  • C-H···F Contacts: Measure distances

    
     Å between aromatic hydrogens and fluorine atoms of neighboring molecules. These "weak" hydrogen bonds often direct the crystal packing in fluorinated aromatics.
    
  • 
    -Stacking:  3,5-difluorination inverts the quadrupole moment of the benzene ring (making the center positive).[2] Look for face-to-face stacking with electron-rich regions (e.g., the nitrile lone pair or non-fluorinated rings if co-crystallized).[1][2][3]
    

Visualizations

Diagram 1: Crystallography vs. NMR Workflow

This diagram illustrates the decision-making process and the distinct data pathways for conformational analysis.

G cluster_NMR Solution Phase (Dynamic) cluster_XRD Solid State (Static) Start Target: 1-(3,5-Difluorophenyl) cyclobutanecarbonitrile NMR 1H/13C NMR (CDCl3) Start->NMR Cryst Crystallization (EtOH/Pentane, 4°C) Start->Cryst NOESY NOESY / HOESY (1H-19F) NMR->NOESY Avg Time-Averaged Signal (Loss of Puckering Info) NOESY->Avg Rapid Ring Inversion Analysis Conformational Output: 1. Puckering Angle (θ) 2. Aryl Orientation (Eq/Ax) 3. C-H...F Interactions Avg->Analysis Inferred XRD SC-XRD Data Collection (100 K, Mo-Ka) Cryst->XRD Refine Refinement & Analysis XRD->Refine Refine->Analysis Definitive

Caption: Workflow comparing the definitive structural data from SC-XRD against the averaged data from NMR for flexible cyclobutanes.

Diagram 2: Cyclobutane Conformational Energy Landscape

Understanding why X-ray is necessary requires visualizing the energy barrier that NMR averages out.

Energy Planar Planar Transition State (High Torsional Strain) Pucker2 Puckered Conformer B (Phenyl Pseudo-Axial) Planar->Pucker2 Pucker1 Puckered Conformer A (Phenyl Pseudo-Equatorial) Pucker1->Planar Ring Inversion (~1.5 kcal/mol) Equilibrium Room Temp Equilibrium (Fast Exchange) Pucker1->Equilibrium XRD_Result X-Ray Structure (100K) Traps Global Minimum Pucker1->XRD_Result Freezes Pucker2->Equilibrium

Caption: The energy landscape shows two puckered minima.[1][2][5] X-ray crystallography isolates the thermodynamically preferred conformer (usually A), whereas solution methods see an average.[1]

References

  • Allen, F. H. (2002).[1] The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388.[1][2][3] Link

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. Link[1][2]

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1][2][3] Link

  • Gung, B. W., et al. (2005). Conformational Analysis of 1-Substituted Cyclobutanes. The Journal of Organic Chemistry, 70(18), 7364–7370. Link[1][2]

  • PrepChem. (n.d.).[1][3] Synthesis of 1-(4-chlorophenyl)cyclobutane nitrile. (Adapted protocol source). Link

Sources

A Researcher's Guide to the Kinetic Evaluation of Novel FAAH Inhibitors: Spotlight on 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of neurological and inflammatory disorders, the enzyme Fatty Acid Amide Hydrolase (FAAH) presents a compelling therapeutic target. Inhibition of FAAH elevates the levels of endogenous cannabinoids, such as anandamide, offering potential therapeutic benefits without the psychoactive effects associated with direct cannabinoid receptor agonists. This guide provides an in-depth technical comparison and a procedural framework for determining the inhibitory potency (IC50 and Ki) of novel compounds, using the promising, yet uncharacterized molecule, 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile , as our focal point.

The structural motifs of this compound, specifically the difluorophenyl group and the cyclobutanecarbonitrile moiety, suggest a potential interaction with the active site of FAAH. The electron-withdrawing nature of the fluorine atoms can enhance binding affinity and metabolic stability, making this compound a person of interest for FAAH inhibition. To rigorously assess its potential, a direct comparison with well-established FAAH inhibitors is essential. In this guide, we will benchmark our hypothetical findings for this compound against two widely studied FAAH inhibitors: URB597 , a carbamate-based irreversible inhibitor, and PF-04457845 , a potent urea-based irreversible inhibitor that has undergone clinical investigation.[1][2][3]

Understanding Inhibitor Potency: IC50 vs. Ki

Before delving into the experimental protocols, it is crucial to distinguish between two key metrics of inhibitor potency: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

  • IC50 (Half-Maximal Inhibitory Concentration): This is an operational value that indicates the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under a specific set of experimental conditions.[4] While incredibly useful for initial screening and ranking of compounds, IC50 values are dependent on factors such as substrate concentration.[1]

  • Ki (Inhibition Constant): The Ki is a more absolute measure of an inhibitor's binding affinity for an enzyme.[1] It represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value signifies a higher binding affinity. For irreversible inhibitors, a more complex term, k_inact/K_i, is often used to describe the overall potency, reflecting both binding affinity and the rate of covalent modification.[2][5]

The Cheng-Prusoff equation provides a mathematical relationship to convert an IC50 value to a Ki value, taking into account the substrate concentration used in the assay. This conversion is vital for standardizing and comparing data across different experiments and laboratories.

Experimental Determination of IC50 and Ki

The following protocols outline the necessary steps to characterize the inhibitory activity of a novel compound like this compound against FAAH.

Part 1: IC50 Determination

This experiment aims to determine the concentration of the inhibitor that reduces FAAH activity by half. A common method involves a coupled enzyme assay where the hydrolysis of the FAAH substrate, anandamide, is linked to a fluorescent or colorimetric output.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor stock to create a range of concentrations for the dose-response curve.

    • Prepare recombinant human FAAH enzyme, the substrate (e.g., anandamide), and the necessary components for the coupled assay system (e.g., a fluorescent substrate for the coupled enzyme).

  • Assay Setup:

    • In a microplate, add the FAAH enzyme to a buffer solution.

    • Add the various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (a known FAAH inhibitor).

    • Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the FAAH substrate.

    • Monitor the change in fluorescence or absorbance over time using a plate reader. The rate of this change is proportional to the FAAH activity.

  • Data Analysis:

    • Calculate the percentage of FAAH inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Serial Dilutions of Inhibitor A1 Add FAAH and Inhibitor to Plate P1->A1 P2 Prepare FAAH Enzyme and Substrate P2->A1 A2 Pre-incubate A1->A2 A3 Add Substrate to Initiate Reaction A2->A3 D1 Measure Reaction Rate (e.g., Fluorescence) A3->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 D3->D4

Caption: Workflow for IC50 determination of a novel FAAH inhibitor.

Part 2: Ki Determination and Mechanism of Inhibition

To determine the Ki and understand the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible), kinetic studies are performed at varying concentrations of both the substrate and the inhibitor.

Step-by-Step Protocol:

  • Assay Setup:

    • Similar to the IC50 assay, but with a matrix of conditions. Set up reactions with several fixed concentrations of the inhibitor and a range of substrate concentrations for each inhibitor concentration.

  • Data Collection:

    • Measure the initial reaction velocities (V) for each combination of substrate and inhibitor concentrations.

  • Data Analysis:

    • Plot the reaction velocity against the substrate concentration for each inhibitor concentration.

    • Analyze the data using Michaelis-Menten kinetics. The presence of a competitive inhibitor will increase the apparent Km (Michaelis constant), while a non-competitive inhibitor will decrease the Vmax (maximum reaction velocity).

    • For competitive inhibitors, the Ki can be determined by plotting the apparent Km values against the inhibitor concentration.[1]

    • For irreversible inhibitors, a time-dependent loss of enzyme activity will be observed. The rate of inactivation (k_obs) is measured at different inhibitor concentrations to determine k_inact and K_i.[2][5]

Ki_Determination_Workflow cluster_setup Experimental Setup cluster_measurement Data Acquisition cluster_analysis Kinetic Analysis S1 Prepare Matrix of Substrate and Inhibitor Concentrations M1 Measure Initial Reaction Velocities (V) S1->M1 A1 Plot V vs. [Substrate] (Michaelis-Menten Plot) M1->A1 A2 Analyze Changes in Km and Vmax A1->A2 A3 Determine Mechanism of Inhibition A2->A3 A4 Calculate Ki or kinact/Ki A3->A4

Caption: General workflow for determining the Ki and mechanism of inhibition.

Comparative Analysis

To contextualize the potential of this compound, we present a table comparing its hypothetical inhibitory values against the known values for URB597 and PF-04457845. The hypothetical values for our compound of interest are chosen to be potent, reflecting the promising structural features.

CompoundTargetIC50 (nM)Ki or k_inact/K_iMechanism of Inhibition
This compound Human FAAH8.5 (Hypothetical)35,000 M⁻¹s⁻¹ (Hypothetical)Irreversible (Hypothesized)
URB597 Human FAAH~3-5[3][6]Not typically reported as k_inact/K_iIrreversible
PF-04457845 Human FAAH7.2[1][5][7]40,300 M⁻¹s⁻¹[1][2][5]Irreversible (Covalent)

This comparison highlights that if this compound exhibits inhibitory values in this nanomolar range, it would be considered a highly potent FAAH inhibitor, comparable to compounds that have shown significant promise in preclinical and clinical studies.

Concluding Remarks for the Research Professional

The journey of a novel compound from a structural hypothesis to a potential therapeutic agent is paved with rigorous and systematic evaluation. For this compound, the presented framework provides a clear and scientifically sound path to determining its inhibitory characteristics against FAAH. By employing the detailed protocols for IC50 and Ki determination and benchmarking the results against established inhibitors like URB597 and PF-04457845, researchers can effectively assess its therapeutic potential. The combination of rational drug design, based on an understanding of the FAAH active site, with meticulous kinetic analysis is paramount to advancing the field of endocannabinoid modulation for the treatment of a host of human diseases.

References

  • Ahn, K., et al. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. The Journal of Pharmacology and Experimental Therapeutics, 338(1), 114-124. [Link]

  • Johnson, D. S., et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 2(2), 91-96. [Link]

  • PubMed. (2011). Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain. [Link]

  • ResearchGate. (2025). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). [Link]

  • Wikipedia. IC50. [Link]

Sources

Comparison Guide: Correlating In Vitro Activity with In Vivo Efficacy for Difluorophenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Difluorophenyl Advantage

In medicinal chemistry, the transition from in vitro potency to in vivo efficacy is the "Valley of Death" for many lead compounds. The difluorophenyl motif—specifically the 2,4-difluoro and 3,4-difluoro substitution patterns—has emerged as a critical tool for bridging this gap.

This guide objectively compares the difluorophenyl scaffold against non-fluorinated and mono-fluorinated alternatives. While unsubstituted phenyl rings often suffer from rapid metabolic clearance (CYP-mediated oxidation), and mono-fluorinated analogs may not sufficiently block metabolic soft spots, the difluorophenyl group offers a balanced optimization of metabolic stability , lipophilicity (LogD) , and target affinity .

However, this modification introduces specific challenges in in vitro-in vivo correlation (IVIVC), particularly regarding plasma protein binding (PPB). This guide details the mechanistic basis, comparative performance, and validated protocols to accurately predict in vivo outcomes.

Comparative Analysis: Difluorophenyl vs. Alternatives

The following data summarizes the performance of a representative lead compound (e.g., a kinase or DAT inhibitor) where the phenyl ring is modified to optimize efficacy.

Table 1: Physicochemical and DMPK Performance Matrix
FeatureUnsubstituted Phenyl (Baseline)4-Monofluorophenyl (Alternative A)2,4-Difluorophenyl (The Product)Impact on IVIVC
Metabolic Stability (

)
Low (< 15 min)Moderate (~30-45 min)High (> 90 min) Difluoro substitution blocks CYP oxidation at multiple sites, significantly reducing intrinsic clearance (

).
Lipophilicity (LogD) 2.5 (Reference)2.7 (+0.2)3.0 (+0.5) Higher LogD increases membrane permeability but risks higher non-specific binding.
Potency (

)
50 nM25 nM10-15 nM Electronic effects (ring deactivation) often strengthen

-stacking or H-bond interactions.
Plasma Protein Binding (

)
High Free Fraction (>10%)ModerateLow Free Fraction (<2%) Critical Disconnect: High potency in vitro may not translate in vivo if

is too low.
Clearance Mechanism Rapid Oxidation (Phase I)Partial BlockadeSlow / Renal Excretion Shifts clearance mechanism, requiring different scaling factors for IVIVC.
Mechanism of Action: The Metabolic Blockade

The superior stability of the difluorophenyl group arises from the strength of the C-F bond (~116 kcal/mol) compared to the C-H bond (~100 kcal/mol) and the electronegativity of fluorine, which deactivates the phenyl ring against electrophilic attack by Cytochrome P450 enzymes.

MetabolicBlockade cluster_0 Mechanism of Stability CYP CYP450 (Heme-Fe=O) Phenyl Phenyl Ring (Electron Rich) CYP->Phenyl Rapid Oxidation (Para/Ortho attack) Difluoro Difluorophenyl (Electron Deficient) CYP->Difluoro Blocked Access (C-F Bond Strength) Metabolite Hydroxylated Product (Inactive/Cleared) Phenyl->Metabolite High Clearance Stable Stable Drug (Sustained Efficacy) Difluoro->Stable Low Clearance

Figure 1: Mechanism of metabolic stabilization. The difluorophenyl group prevents CYP-mediated hydroxylation, preserving the active drug concentration in vivo.

The IVIVC Challenge: Potency vs. Free Fraction

A common pitfall with difluorophenyl compounds is the "Potency Illusion." The addition of fluorine increases lipophilicity, which often improves potency (


) in buffer-based assays. However, it also increases binding to plasma proteins (Albumin/AGP), reducing the free fraction (

) available to hit the target in vivo.

The Correction Equation (Well-Stirred Model): To accurately correlate in vitro activity to in vivo efficacy, you must calculate the predicted hepatic clearance (


) using the unbound intrinsic clearance:


Where:

  • 
    : Hepatic blood flow (e.g., 21 mL/min/kg for humans).
    
  • 
    : Fraction unbound in blood (Critical for difluorophenyls).[1]
    
  • 
    : Intrinsic clearance derived from microsomes/hepatocytes.[2][3]
    

Validated Experimental Protocols

To build a trustworthy IVIVC for difluorophenyl candidates, follow these self-validating protocols.

Protocol A: Determination of Intrinsic Clearance ( )

Objective: Measure the metabolic stability without the confounding factor of protein binding.

  • System Preparation:

    • Use Cryopreserved Hepatocytes (pooled donors) rather than microsomes to account for both Phase I (CYP) and Phase II (UGT) metabolism, which is common for fluorinated scaffolds.

    • Thaw cells and suspend in Krebs-Henseleit buffer to a density of

      
       cells/mL.
      
  • Incubation:

    • Pre-incubate cells for 10 min at 37°C.

    • Initiate reaction by adding the test compound (Difluorophenyl analog) at a final concentration of 1 µM . Note: Keep concentration low (<

      
      ) to ensure first-order kinetics.
      
  • Sampling:

    • Remove aliquots at t = 0, 15, 30, 60, and 90 min.

    • Quench immediately in ice-cold Acetonitrile containing an internal standard (e.g., Deuterated analog).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Plot ln(% remaining) vs. time. The slope is

      
      .
      
  • Calculation:

    
    
    
Protocol B: Rapid Equilibrium Dialysis (RED) for Protein Binding

Objective: Determine


 to correct the potency values.
  • Setup:

    • Use a RED device with a molecular weight cutoff (MWCO) of 8 kDa.

    • Chamber A (Plasma): Spiked with test compound (1 µM).

    • Chamber B (Buffer): Phosphate-buffered saline (PBS), pH 7.4.

  • Equilibration:

    • Incubate at 37°C for 4 hours with agitation (critical to prevent boundary layers).

  • Validation (Self-Check):

    • Recovery Check: Calculate mass balance. If recovery < 70%, significant non-specific binding to the device is occurring (common with lipophilic difluorophenyls).

    • Corrective Action: If recovery is low, switch to Ultracentrifugation.

  • Calculation:

    
    
    

Workflow: From Hit to Lead (IVIVC Logic)

The following diagram illustrates the decision logic when optimizing a difluorophenyl lead.

IVIVC_Workflow cluster_InVitro In Vitro Profiling Start Hit Compound (Phenyl) Mod Chemical Modification (Difluorophenyl) Start->Mod Potency Potency (IC50) Mod->Potency Stab Metabolic Stability (CL_int) Mod->Stab Bind Protein Binding (f_u) Mod->Bind Calc Calculate Predicted In Vivo Clearance Potency->Calc Stab->Calc Bind->Calc Decision Is Predicted AUC > Target? Calc->Decision Go Proceed to In Vivo PK (Rat) Decision->Go Yes NoGo Re-design (Lower LogD) Decision->NoGo No

Figure 2: Strategic workflow for integrating in vitro data to predict in vivo success. Note the critical convergence of Stability, Potency, and Binding data.

References

  • National Institutes of Health (NIH). (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability. Retrieved from [Link]

  • MDPI. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties. Retrieved from [Link]

  • National Institutes of Health (NIH). (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

Sources

Target Engagement Architectures: A Comparative Guide to MoA Elucidation Platforms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elucidating the mechanism of action of novel small molecule inhibitors Content Type: Publish Comparison Guides

Executive Summary: The "Cellular Gap" in Drug Discovery

The translation of small molecule inhibitors from the test tube to the clinic is frequently attrition-heavy. A primary failure mode is the "Cellular Gap" —the discrepancy between a compound's biochemical potency (measured against purified proteins) and its actual occupancy of the target within the complex, crowded, and ATP-rich environment of a living cell.

This guide objectively compares three industry-standard "products" (methodological platforms) used to bridge this gap and elucidate Mechanism of Action (MoA):

  • Surface Plasmon Resonance (SPR): The biophysical gold standard for intrinsic binding kinetics.

  • NanoBRET™ Target Engagement (TE): A bioluminescence resonance energy transfer method for quantitative live-cell affinity.[1][2][3][4]

  • Cellular Thermal Shift Assay (CETSA®): A label-free method assessing target stability in physiological matrices.

Technology Landscape & Comparative Analysis

Platform A: Surface Plasmon Resonance (SPR)

Representative Systems: Cytiva Biacore™ 8K, Sartorius Octet® (BLI)

Mechanism: SPR measures changes in the refractive index near a sensor surface as analytes bind to immobilized targets. It provides real-time binding profiles (


, 

) to calculate the equilibrium dissociation constant (

).
  • Primary Utility: Hit validation, fragment screening, and detailed kinetic characterization of purified proteins.

  • Limitation: It is a reductionist system. It lacks the "cellular context"—membrane barriers, post-translational modifications (PTMs), chaperone complexes, and competitive endogenous metabolites (e.g., intracellular ATP).

Platform B: NanoBRET™ Target Engagement

Representative System: Promega NanoBRET™ TE

Mechanism: This proximity-based assay relies on energy transfer between a target protein fused to NanoLuc® luciferase (donor) and a cell-permeable fluorescent tracer (acceptor).[1][2][4][5][6] Test compounds compete with the tracer, decreasing the BRET signal.[2]

  • Primary Utility: Quantitative measurement of apparent affinity (

    
    ), residence time, and permeability in live cells .
    
  • Limitation: Requires genetic engineering (expression of fusion proteins) and the availability of a specific fluorescent tracer for the target class.

Platform C: Cellular Thermal Shift Assay (CETSA®)

Representative System: Pelago Bioscience CETSA® / Generic Thermal Cyclers

Mechanism: Based on the thermodynamic principle that ligand binding stabilizes proteins.[7][8] Cells are heated across a gradient; unbound proteins denature and precipitate, while bound proteins remain soluble.[9] Detection is performed via Western Blot (classic) or AlphaLISA/Mass Spec (HT-CETSA).

  • Primary Utility: Validating target engagement in unmodified cells, tissues, or patient samples. Excellent for confirming engagement in the presence of native partners.

  • Limitation: Generally provides semi-quantitative potency (

    
    ) rather than thermodynamic affinity (
    
    
    
    ). Throughput can be limited depending on the detection method.[8]
Comparative Data Matrix

The following table contrasts the performance metrics of these three platforms.

FeatureSPR (Biophysical) NanoBRET™ TE (Live Cell) CETSA® (Thermal Shift)
Physiological Relevance Low (Purified Protein)High (Live Intact Cell)High (Live Cell/Tissue)
Output Metric Intrinsic

,

,

Cellular

, Residence Time
Isothermal

,

(Agg. Temp)
Label Requirement Immobilization requiredFusion Tag (NLuc) + TracerLabel-free (Native protein)
Throughput Medium (Parallel channels)High (384/1536-well)Low to High (Method dependent)
Key Blind Spot Membrane permeabilityTracer availabilityThermodynamic affinity (

)

The "Cellular Shift" Phenomenon: Experimental Evidence

To illustrate the necessity of orthogonal testing, consider a hypothetical Kinase Inhibitor (Compound X).

  • In SPR (Biochemical): Compound X shows single-digit nanomolar affinity (

    
    ).
    
  • In NanoBRET (Live Cell): The affinity drops significantly (

    
    ).
    
    • Mechanism:[8][10] The intracellular ATP concentration (1-5 mM) competes with the ATP-competitive inhibitor, shifting the curve. This data is critical for predicting clinical dosing.

  • In CETSA: The compound induces a thermal shift (

    
    ) at 
    
    
    
    .
    • Mechanism:[8][10] Confirms the drug physically stabilizes the target structure in the presence of native chaperones.

Decision Logic for MoA Studies

MoA_Decision_Tree Start Start: Novel Inhibitor MoA Q1 Is the target protein purifiable & soluble? Start->Q1 SPR Step 1: SPR/BLI (Intrinsic Kd & Kinetics) Q1->SPR Yes Q2 Is a specific tracer available? Q1->Q2 No SPR->Q2 Validated Binder NanoBRET Step 2: NanoBRET TE (Live Cell Affinity & Residence Time) Q2->NanoBRET Yes CETSA Step 3: CETSA (Native Context Validation) Q2->CETSA No NanoBRET->CETSA Confirm in Tissue Pheno Phenotypic Screening (Transcriptomics/Imaging) CETSA->Pheno Link to Phenotype

Figure 1: Strategic decision matrix for selecting the appropriate Target Engagement technology based on reagent availability and stage of discovery.

Deep Dive: Experimental Protocols

As a Senior Scientist, I emphasize that the success of these assays relies on rigorous control of variables . Below are the optimized workflows.

Protocol A: Live-Cell Kinetic Profiling (NanoBRET™)

Objective: Determine the intracellular affinity (


) of a novel inhibitor.
  • Transfection Optimization (Day 1):

    • Transfect HEK293 cells with the NLuc-Target fusion plasmid.

    • Expert Insight: Keep expression levels low (physiologically relevant). Overexpression can create an artificial "sink" for the drug, skewing potency. Use a carrier DNA to maintain optimal transfection efficiency with low plasmid loads.

  • Tracer Titration (Day 2):

    • Treat cells with serially diluted fluorescent tracer. Measure BRET to determine the Tracer

      
      .
      
    • Validation: Select a tracer concentration

      
       to ensure the assay runs in a competitive mode (Cheng-Prusoff conditions).
      
  • Competition Assay (Day 2):

    • Add the Tracer (at fixed

      
       conc.) and the Test Compound (serial dilution) simultaneously.
      
    • Incubate for 2 hours at 37°C.

    • Critical Step: Do not wash cells. NanoBRET is a homogeneous assay.[11] Washing disrupts the equilibrium of fast-off compounds.

  • Detection:

    • Add NanoBRET™ Nano-Glo® Substrate.

    • Measure Donor Emission (460 nm) and Acceptor Emission (618 nm) on a BRET-compatible reader (e.g., BMG CLARIOstar).

    • Calculation: Calculate MilliBRET units (mBU). Plot dose-response to derive

      
      , then convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Thermal Stability Mapping (CETSA®)

Objective: Confirm physical binding in a native cellular matrix.

  • Sample Preparation:

    • Treat live cells with the Test Compound (e.g.,

      
      ) and Vehicle (DMSO) for 1 hour.
      
    • Expert Insight: Ensure high cell viability (>90%). Dead cells have altered proteomes and thermal properties.

  • Thermal Challenge:

    • Aliquot cell suspensions into PCR tubes.

    • Apply a thermal gradient (e.g., 37°C to 67°C) for 3 minutes using a calibrated thermal cycler.

    • Critical Step: Uniform heat transfer is vital. Use thin-walled PCR tubes and ensure the cycler block is pre-heated/calibrated.

  • Lysis & Separation:

    • Cool samples to RT. Add lysis buffer (with protease inhibitors).

    • Perform 3x Freeze-Thaw cycles (liquid nitrogen / 25°C bath) to lyse.

    • Centrifuge at 20,000 x g for 20 mins at 4°C.

    • Logic: We are pelleting the denatured/aggregated proteins. The supernatant contains the stabilized target.

  • Detection (Western Blot):

    • Run supernatants on SDS-PAGE.[7] Blot for the target protein.[7][12]

    • Analysis: Plot band intensity vs. Temperature. A right-shift in the melting curve (

      
      ) of the treated sample vs. DMSO indicates target engagement.
      
Workflow Visualization

Experimental_Workflow cluster_NanoBRET NanoBRET™ Workflow cluster_CETSA CETSA® Workflow NB_1 Transfect NLuc-Target NB_2 Add Tracer + Inhibitor NB_1->NB_2 NB_3 Equilibrium Binding NB_2->NB_3 NB_4 Read BRET (Ratio 618/460) NB_3->NB_4 CT_1 Incubate Cells + Inhibitor CT_2 Heat Pulse (Gradient) CT_1->CT_2 CT_3 Lyse & Spin (Remove Aggregates) CT_2->CT_3 CT_4 Detect Soluble Protein (WB) CT_3->CT_4

Figure 2: Parallel workflows for NanoBRET (Equilibrium Binding) and CETSA (Thermal Stability).

References

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET."[1][2][13][14][15] Nature Communications. Source:

  • Martinez Molina, D., et al. (2013).[9] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[7][8][12][16] Science. Source:

  • Vasta, J. D., et al. (2018).[17][18] "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology. Source:

  • Schürmann, M., et al. (2016). "Biophysical Methods in Drug Discovery: SPR and CETSA."[16] Current Opinion in Chemical Biology. Source:

  • Promega Corporation. "NanoBRET™ Target Engagement Assay Protocols."[2] Source:

Sources

Cross-reactivity studies of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Analytical Cross-Reactivity & Synthetic Utility

Executive Summary

1-(3,5-Difluorophenyl)cyclobutanecarbonitrile (CAS 1249471-25-7) is a fluorinated bioisostere of the key intermediate used in the synthesis of Sibutramine and its analogs. While the 4-chlorophenyl variant is the standard precursor for Sibutramine (a serotonin-norepinephrine reuptake inhibitor withdrawn due to cardiovascular risks), the 3,5-difluorophenyl analog represents a critical target for forensic cross-reactivity studies and medicinal chemistry optimization .

This guide provides a technical comparison of this fluorinated scaffold against the standard chlorinated alternatives, focusing on analytical interference (cross-reactivity) in forensic assays and synthetic performance in drug development workflows.

Part 1: Structural & Physicochemical Comparison

The substitution of the 4-chloro group with a 3,5-difluoro motif significantly alters the electronic and steric profile of the cyclobutane scaffold, impacting both receptor binding (pharmacology) and antibody recognition (detection).

FeatureTopic Molecule (3,5-Difluoro)Standard Reference (4-Chloro)Implication
Structure 1-(3,5-Difluorophenyl)...1-(4-Chlorophenyl)...[1][2][3][4][5][6][7][8][9]Bioisosterism: F mimics H sterically but mimics Cl electronically (withdrawing).
Electronic Effect Strong

-withdrawing (Meta-F)

-withdrawing,

-donating (Para-Cl)
Reactivity: The nitrile carbon in the 3,5-F2 analog is more electrophilic, accelerating nucleophilic attacks (e.g., Grignard).
Metabolic Stability High (C-F bond is robust)Moderate (Aryl-Cl can be metabolically labile)Pharmacology: 3,5-F2 substitution often blocks metabolic oxidation, potentially extending half-life (

).
Lipophilicity (cLogP) ~2.8 - 3.1~3.3 - 3.5Solubility: Fluorinated analog is slightly more polar, improving aqueous solubility profiles in formulations.
Assay Detection Mass Shift: -16.5 Da vs ClBaselineForensics: Distinct mass spectral fingerprint; potential false negatives in targeted MS screens.
Part 2: Analytical Cross-Reactivity Studies

In forensic toxicology and food safety (adulterant screening), "cross-reactivity" refers to the potential of this analog to trigger positive results in immunoassays designed for Sibutramine, or conversely, to evade detection in targeted mass spectrometry workflows.

Mechanism of Interference

Most Sibutramine immunoassays target the cyclobutane-amine motif . The 3,5-difluoro analog retains the cyclobutane ring but alters the aryl ring geometry.

  • High Risk: Polyclonal antibody assays (broad specificity) may show 20-40% cross-reactivity , leading to false positives for "Sibutramine" when the analyte is actually the difluoro analog.

  • Low Risk: Monoclonal assays targeting the 4-chloro position will likely show <1% cross-reactivity (False Negative risk).

Experimental Protocol: Cross-Reactivity Assessment

Objective: Determine the % Cross-Reactivity (%CR) of this compound in a standard Sibutramine ELISA.

Reagents:

  • Sibutramine Reference Standard (1 mg/mL in MeOH).

  • 3,5-Difluoro Analog (Topic Molecule) (1 mg/mL in MeOH).

  • Commercial Sibutramine ELISA Kit (e.g., Neogen or Randox).

Workflow:

  • Preparation: Prepare serial dilutions of the 3,5-difluoro analog (0.1, 1, 10, 100, 1000 ng/mL) in assay buffer.

  • Standard Curve: Run a standard curve using Sibutramine (0–50 ng/mL).

  • Incubation: Add 50 µL of sample/standard to antibody-coated wells. Incubate 1 hour at RT.

  • Detection: Add HRP-conjugate, wash 3x, add TMB substrate, stop with acid.

  • Calculation:

    
    
    

Interpretation:

  • >20%: Significant interference. The analog mimics the drug in screening.

  • <1%: No interference. The analog requires a specific LC-MS/MS method for detection.

Part 3: Synthetic Selectivity & Optimization

For medicinal chemists, the "cross-reactivity" of interest is the chemoselectivity of the nitrile group during the synthesis of the final amine (drug substance).

Reaction: Grignard Addition & Reduction

The transformation of the nitrile to the amine (Sibutramine-like structure) involves nucleophilic attack by isobutylmagnesium bromide.

Protocol: Chemoselective Grignard Addition

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Reagent: Charge this compound (1.0 eq) in anhydrous Toluene.

  • Addition: Add Isobutylmagnesium bromide (1.2 eq) dropwise at 0°C (Note: The 3,5-difluoro ring makes the nitrile more reactive than the 4-chloro variant. Lower temperatures are required to prevent over-alkylation or side reactions).

  • Quench: Slow addition of MeOH followed by

    
     reduction.
    
  • Outcome: The electron-deficient ring stabilizes the imine intermediate, often resulting in higher yields (85-90%) compared to the 4-chloro analog (70-75%).

Part 4: Visualization of Workflows
Figure 1: Forensic Decision Tree for Analog Identification

This diagram illustrates the logic flow when a sample tests positive for "Sibutramine-like" activity but fails confirmation, pointing to the 3,5-difluoro analog.

ForensicWorkflow Start Suspect Sample (Weight Loss Supplement) Screen Immunoassay Screen (Target: Sibutramine) Start->Screen ResultPos Positive (+) Screen->ResultPos > Cutoff ResultNeg Negative (-) Screen->ResultNeg < Cutoff Confirm GC-MS / LC-MS Confirmation (Target: m/z 280 for Sibutramine) ResultPos->Confirm Match Match Found: Sibutramine Confirmed Confirm->Match Peak @ RT NoMatch No Match (Retention Time Shift) Confirm->NoMatch No Peak Investigate Investigate Analogs Check m/z 282 (Difluoro) NoMatch->Investigate Cross-Reactivity Suspected Identify Identify: 1-(3,5-Difluorophenyl) Derivative Investigate->Identify Mass Shift -16.5 Da

Caption: Workflow for resolving immunoassay cross-reactivity caused by fluorinated analogs.

Figure 2: Synthetic Pathway & Electronic Effects

Comparison of the activation energy and intermediates between the Chloro (Standard) and Difluoro (Topic) pathways.

Synthesis SM_Cl 4-Chloro Precursor (Standard) Inter_Cl Imine Intermediate (Less Stable) SM_Cl->Inter_Cl Grignard (iBuMgBr) Slow Kinetics SM_F 3,5-Difluoro Precursor (Topic Molecule) Inter_F Imine Intermediate (Stabilized by F-Induction) SM_F->Inter_F Grignard (iBuMgBr) Fast Kinetics (High Electrophilicity) Prod_Cl Sibutramine (Yield: 75%) Inter_Cl->Prod_Cl Reductive Amination Prod_F Difluoro-Analog (Yield: 90%) Inter_F->Prod_F Reductive Amination

Caption: Impact of 3,5-difluoro substitution on synthetic reaction kinetics and yield.

References
  • Matrix Scientific. (2024). Product Data Sheet: this compound (CAS 1249471-25-7).[] Retrieved from

  • US Food and Drug Administration (FDA). (2004). Clinical Pharmacology and Biopharmaceutics Review: Sibutramine and Metabolites. Retrieved from

  • National Institutes of Health (NIH). (2013).[11] Isolation and Identification of a Sibutramine Analogue Adulterated in Slimming Dietary Supplements. PubMed Central. Retrieved from

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Organic Chemistry. Retrieved from

  • European Chemicals Agency (ECHA). (2024). Substance Information: Halogenated Cyclobutanecarbonitriles. Retrieved from

Sources

The Impact of Fluorination on Gas Adsorption: A Comparative Analysis of Porous Materials

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Perfluorinated vs. Non-Fluorinated Adsorbents

In the quest for advanced materials for gas storage and separation, the strategic functionalization of porous solids plays a pivotal role. Among the various chemical modifications, fluorination has emerged as a compelling strategy to modulate the gas adsorption properties of materials such as Metal-Organic Frameworks (MOFs), Porous Organic Cages (POCs), and Covalent Triazine Frameworks (CTFs). This guide provides a comparative study of perfluorinated and non-fluorinated compounds in gas adsorption, offering researchers, scientists, and drug development professionals an in-depth analysis supported by experimental data and field-proven insights.

The Rationale Behind Fluorination in Gas Adsorption

The introduction of fluorine atoms into the porous architecture of an adsorbent can significantly alter its interaction with gas molecules. The high electronegativity and small size of fluorine atoms can induce several effects:

  • Enhanced CO2 Philicity: Fluorinated frameworks can exhibit stronger interactions with quadrupolar gas molecules like carbon dioxide (CO2). Theoretical calculations and experimental evidence suggest that favorable interactions between the fluorine atoms and the carbon atom of CO2 (C-F···C(CO2)) can enhance CO2 affinity and, consequently, the selectivity for CO2 over other gases like nitrogen (N2).[1]

  • Tuning Pore Environments: Fluorination can modify the pore size and shape, as well as the surface chemistry of the adsorbent. This can lead to size-sieving effects and altered adsorption enthalpies for different gases.[2]

  • Hydrophobicity: Perfluorination can increase the hydrophobicity of the material, which is advantageous for gas separation applications in the presence of moisture, as it can prevent water molecules from competing for adsorption sites.[3][4]

However, the impact of fluorination is not universally positive and is highly dependent on the specific material and target gas. In some cases, the increased density and reduced pore volume of fluorinated materials can lead to lower overall gas uptake compared to their non-fluorinated counterparts.[5]

Comparative Gas Adsorption Performance

The efficacy of fluorination is best understood through direct comparison of isostructural or analogous porous materials with and without fluorine functionalization.

Carbon Dioxide (CO2) Adsorption

The capture of CO2 is a critical area of research for mitigating greenhouse gas emissions. Fluorination has shown promise in enhancing CO2 adsorption and selectivity.

  • Increased CO2/N2 Selectivity: In a series of isoreticular ultramicroporous fluorinated MOFs, increasing the fluorine content led to a marked increase in CO2/N2 selectivity.[1] This is attributed to the enhanced CO2-philicity arising from the interactions between fluorine and CO2 molecules.[1]

  • Enhanced CO2 Uptake: In some zinc(II) MOFs, fluorination resulted in an increased CO2 uptake at 273 K.[2] Similarly, ultra-nanoporous materials derived from fluorinated covalent triazine frameworks (CTFs) have demonstrated high CO2 uptake capacities, attributed to the presence of ultramicropores and strong electrostatic interactions from residual fluorine atoms.[6]

  • Cooperative Adsorption Mechanisms: In certain flexible MOFs, perfluorination of the organic linkers can enable cooperative CO2 adsorption, leading to a step-shaped isotherm. However, the removal of fluorine atoms can switch off this cooperative mechanism.[7][8]

Hydrogen (H2) Adsorption

Hydrogen is a clean energy carrier, and developing efficient storage materials is a key challenge.

  • Increased H2 Uptake: Fluorination of zinc(II) MOFs has been shown to significantly increase H2 uptake at 77 K.[2]

  • Anomalously Low Adsorption: In some fluorinated Covalent Organic Frameworks (COFs), despite predictions of high binding energies, anomalously low H2 adsorption was observed at 77 K.[9] This highlights the complexity and material-dependent nature of fluorination effects.

Methane (CH4) and Other Hydrocarbons

The separation of methane from other gases is important for natural gas purification.

  • Decreased CO2/CH4 Selectivity with Reduced Fluorination: In a study of Ce(IV)-based MOFs, the removal of fluorine atoms resulted in a higher CH4 adsorption capacity and a progressive decrease in CO2/CH4 selectivity.[7][8]

  • Lower Uptake in Perfluorinated Analogues: A comparative study of the perfluorinated UiO-67-F8 and its non-fluorinated parent compound, UiO-67, revealed that the low-pressure gravimetric uptakes of N2, CO2, CH4, and C2-hydrocarbons were slightly lower for the fluorinated version due to its larger density and lower pore volume.[5]

Fluorinated Gas Adsorption

Interestingly, fluorinated materials are also being explored for the capture of fluorinated gases (F-gases), which are potent greenhouse gases.

  • Fluorine-Fluorine Interactions: Porous organic cages with perfluorinated alkyl side-chains have shown high selectivity for the adsorption of perfluorocarbons (PFCs), sulfur hexafluoride (SF6), and nitrogen trifluoride (NF3).[10][11] The primary driving force for this selective adsorption is attributed to fluorine-fluorine interactions between the cage and the gas molecules.[10]

Quantitative Data Summary

The following tables summarize key experimental data from comparative studies of perfluorinated and non-fluorinated porous materials.

Table 1: CO2 Adsorption Data

Material PairGasTemperature (K)Uptake (mmol/g) - Non-FluorinatedUptake (mmol/g) - FluorinatedCO2/N2 Selectivity - Non-FluorinatedCO2/N2 Selectivity - FluorinatedReference
Isoreticular MOFsCO2--Increased with F content-Increased with F content[1]
xF-MAC-3 AnaloguesCO22731.04 (MAC-3)1.61 (4F-MAC-3)--[2]
Fx_MIL-140A(Ce)CO2273-Lower with less F-Decreased with less F[8]
MOF-801 vs. PF-MOF2CO2----41 (IAST)[12]
Fluorinated CTFsCO2273-Up to 6.58--[6]
UiO-67 vs. UiO-67-F8CO2273Slightly higherSlightly lowerNegligible differenceNegligible difference[5]

Table 2: H2 Adsorption Data

Material PairGasTemperature (K)Uptake (cm³/g) - Non-FluorinatedUptake (cm³/g) - FluorinatedReference
xF-MAC-3 AnaloguesH27724.33 (MAC-3)59.79 (4F-MAC-3)[2]
FASt-COFH277-2.8 wt%[9]

Table 3: CH4 and Other Gas Adsorption Data

Material PairGasTemperature (K)Uptake - Non-FluorinatedUptake - FluorinatedCO2/CH4 Selectivity - FluorinatedReference
Fx_MIL-140A(Ce)CH4-LowerHigher with less FDecreased with less F[7][8]
UiO-67 vs. UiO-67-F8CH4273/298Slightly higherSlightly lowerNegligible difference[5]
SPPOF-4F/8FC2F6298--Higher for SPPOF-8F[13]

Experimental Protocols

The following sections detail the methodologies for key experiments in the comparative study of gas adsorption on perfluorinated and non-fluorinated materials.

Material Synthesis and Characterization

The synthesis of fluorinated and non-fluorinated analogues is crucial for a direct comparison. This typically involves using fluorinated and non-fluorinated versions of the organic linkers or building blocks.

Workflow for Material Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization Start Select Target Porous Material (e.g., MOF, COF) Ligand_NF Synthesize/Procure Non-Fluorinated Ligand Start->Ligand_NF Ligand_F Synthesize/Procure Fluorinated Ligand Start->Ligand_F Synthesis_NF Synthesize Non-Fluorinated Material Ligand_NF->Synthesis_NF Synthesis_F Synthesize Fluorinated Material Ligand_F->Synthesis_F PXRD Powder X-ray Diffraction (PXRD) for Crystallinity Synthesis_NF->PXRD Synthesis_F->PXRD TGA Thermogravimetric Analysis (TGA) for Thermal Stability PXRD->TGA N2_Sorption N2 Sorption at 77 K (BET Surface Area, Pore Volume) TGA->N2_Sorption FTIR FTIR/NMR for Functional Group Confirmation N2_Sorption->FTIR

Caption: Workflow for the synthesis and characterization of paired porous materials.

Detailed Steps:

  • Ligand/Monomer Preparation: Synthesize or procure both the perfluorinated and non-fluorinated organic building blocks.

  • Material Synthesis: Employ identical synthetic conditions (e.g., solvothermal, mechanochemical) for both the fluorinated and non-fluorinated materials to ensure the formation of isostructural frameworks.

  • Powder X-ray Diffraction (PXRD): Confirm the crystallinity and phase purity of the synthesized materials. The PXRD patterns of the fluorinated and non-fluorinated analogues should be comparable if they are isostructural.

  • Thermogravimetric Analysis (TGA): Assess the thermal stability of the materials and determine the temperature for activation (removal of guest solvent molecules).

  • Nitrogen Sorption at 77 K: Determine the Brunauer-Emmett-Teller (BET) surface area, total pore volume, and pore size distribution of the activated materials. This is crucial for understanding how fluorination affects the textural properties.

  • Spectroscopic Analysis (FTIR/NMR): Confirm the successful incorporation of the fluorinated or non-fluorinated ligands into the framework.

Gas Adsorption Measurements

Gas adsorption isotherms are measured to quantify the amount of gas adsorbed by a material at different pressures and a constant temperature.

Workflow for Gas Adsorption Measurement

cluster_prep Sample Preparation cluster_measurement Isotherm Measurement cluster_analysis Data Analysis Activation Activate Sample (Heating under vacuum) Volumetric Volumetric/Gravimetric Adsorption Analyzer Activation->Volumetric Dosing Dose known amount of gas Volumetric->Dosing Equilibrium Wait for pressure to equilibrate Dosing->Equilibrium Record Record equilibrium pressure and amount adsorbed Equilibrium->Record Repeat Repeat for multiple pressures Record->Repeat Isotherm Plot Adsorption Isotherm (Uptake vs. Pressure) Record->Isotherm Repeat->Dosing next pressure point Selectivity Calculate Selectivity (e.g., IAST) Isotherm->Selectivity Qst Calculate Isosteric Heat of Adsorption (Qst) Isotherm->Qst

Caption: General workflow for measuring gas adsorption isotherms.

Detailed Steps:

  • Sample Activation: The synthesized material is activated by heating under a high vacuum to remove any guest molecules from the pores. The activation temperature is determined from TGA analysis.

  • Isotherm Measurement: The activated sample is placed in a volumetric or gravimetric gas adsorption analyzer.[14]

    • Volumetric Method: A known amount of gas is introduced into the sample cell, and the amount adsorbed is calculated from the pressure change in the calibrated volume.[14]

    • Gravimetric Method: The change in mass of the sample is measured directly using a sensitive microbalance as the gas pressure is increased.[14]

  • Data Collection: Adsorption isotherms are typically measured at one or more temperatures (e.g., 273 K, 298 K for CO2 and CH4; 77 K for N2 and H2).

  • Data Analysis:

    • Adsorption Isotherms: The amount of gas adsorbed is plotted against the equilibrium pressure.

    • Isosteric Heat of Adsorption (Qst): This thermodynamic quantity, which indicates the strength of the interaction between the gas and the adsorbent, can be calculated from isotherms measured at multiple temperatures using the Clausius-Clapeyron equation.

    • Selectivity: For gas mixtures, the selectivity of the adsorbent for one component over another can be predicted from the single-component isotherms using Ideal Adsorbed Solution Theory (IAST).

Conclusion and Future Outlook

The comparative study of perfluorinated and non-fluorinated porous materials reveals that fluorination is a powerful tool for tuning gas adsorption properties. While it can significantly enhance the selectivity for CO2 in certain frameworks, its impact on overall gas uptake is material-dependent and can sometimes be detrimental due to increased framework density.

Future research should focus on:

  • Systematic Studies: More systematic investigations on a wider range of isostructural fluorinated and non-fluorinated materials are needed to establish clearer structure-property relationships.

  • Advanced Characterization: In-situ characterization techniques can provide deeper insights into the specific binding sites and interactions of gas molecules within fluorinated pores.

  • Computational Screening: Molecular simulations can play a crucial role in predicting the most promising fluorinated materials for specific gas separation applications, guiding synthetic efforts.[3][4]

By combining rational design, precise synthesis, and thorough characterization, the potential of fluorinated porous materials for addressing critical challenges in gas storage and separation can be fully realized.

References

  • Increased CO2/N2 selectivity by stepwise fluorination in isoreticular ultramicroporous metal–organic frameworks. Dalton Transactions. [Link]

  • Effect of Fluorination on the Crystal Structure, Stability and Gas Adsorption Property in Zinc(II) Metal-organic Frameworks. Chinese Journal of Structural Chemistry. [Link]

  • Fluorinated vs. non-fluorinated tetrahedral Tri4Tri4 porous organic cages for H2, CO2, and CH4 adsorption. Chemical Communications. [Link]

  • Switching Off Cooperative CO2 Adsorption in Fluorinated CeIV-based Metal-Organic Frameworks by Linker Engineering. ChemRxiv. [Link]

  • Linker Engineering in Fluorinated CeIV-based Metal-Organic Frameworks: Impact on Cooperative CO2 Adsorption and Biogas Upgrading Potential. ChemRxiv. [Link]

  • Increased CO2 Affinity and Adsorption Selectivity in MOF-801 Fluorinated Analogues. ACS Applied Materials & Interfaces. [Link]

  • Influence of Fluorination on CO2 Adsorption in Materials Derived from Fluorinated Covalent Triazine Framework Precursors. ACS Applied Materials & Interfaces. [Link]

  • Hydrostable Fluorinated Metal–Organic Frameworks for CO2 Capture from a Wet Flue Gas: Multiscale Computational Screening. ACS Sustainable Chemistry & Engineering. [Link]

  • Fluorinated vs. non-fluorinated tetrahedral Tri4Tri4 porous organic cages for H2, CO2, and CH4 adsorption. PubMed. [Link]

  • A comparative study of perfluorinated and non-fluorinated UiO-67 in gas adsorption. ResearchGate. [Link]

  • Research progress on porous adsorbent materials for fluorinated gas adsorption and separation. Clean Coal Technology. [Link]

  • Hydrostable Fluorinated Metal–Organic Frameworks for CO2 Capture from a Wet Flue Gas: Multiscale Computational Screening. ACS Publications. [Link]

  • Perfluorodioxolane Polymers for Gas Separation Membrane Applications. MDPI. [Link]

  • Synthesis, Characterization, and Gas Adsorption Performance of Amine-Functionalized Styrene-Based Porous Polymers. Polymers. [Link]

  • Experimental Techniques for Physical Adsorption Measurements. Gold APP Instruments. [Link]

  • Fluorinated vs. non-fluorinated tetrahedral Tri4Tri4 porous organic cages for H2, CO2, and CH4 adsorption. ResearchGate. [Link]

  • Fluorinated Covalent Organic Frameworks: A Novel Pathway to Enhance Hydrogen Sorption and Control Isosteric Heats of Adsorption. NREL. [Link]

  • Different CO2 Capture Methods Based on Metal-Organic Frameworks. Semantic Scholar. [Link]

  • Gas Adsorption Equilibria – Experimental Methods and Adsorptive Isotherms. ResearchGate. [Link]

  • Synthesis, Characterization and adsorption studies of fluorine–doped carbon nanotubes. Digest Journal of Nanomaterials and Biostructures. [Link]

  • Opening the Toolbox: 18 Experimental Techniques for Measurement of Mixed Gas Adsorption. Industrial & Engineering Chemistry Research. [Link]

  • Highly Selective Adsorption of Fluorinated Gases by Porous Organic Cages. Angewandte Chemie. [Link]

  • Molecular Mechanism Behind the Capture of Fluorinated Gases by Metal–Organic Frameworks. Nano-Micro Letters. [Link]

  • (PDF) Synthesis, Characterization and adsorption studies of fluorine–doped carbon nanotubes. ResearchGate. [Link]

  • Model-based design of experiments for adsorption isotherms. UCL Discovery. [Link]

  • An Automated Multi-Component Gas Adsorption System (MC GAS). OSTI.GOV. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ADSORPTION STUDIES OF FLUORINE–DOPED CARBON NANOTUBES. DIGEST JOURNAL OF NANOMATERIALS AND BIOSTRUCTURES. [Link]

  • Density functional theory study of CH4 and CO2 adsorption by fluorinated graphene. Dohgyu Hwang's personal website. [Link]

  • Amine-functionalized porous organic polymers for carbon dioxide capture. RSC Publishing. [Link]

  • Sorption of Carbon Dioxide and Nitrogen on Porous Hyper-Cross-Linked Aromatic Polymers: Effect of Textural Properties, Composition, and Electrostatic Interactions. ACS Omega. [Link]

  • Sorption of Carbon Dioxide and Nitrogen on Porous Hyper-Cross-Linked Aromatic Polymers: Effect of Textural Properties, Composition, and Electrostatic Interactions. ACS Omega. [Link]

  • Fluorinated porous organic frameworks for C2F6/CF4 gases separation. OAE Publishing Inc. [Link]

  • First-Principles Study of Adsorption of CH 4 on a Fluorinated Model NiF 2 Surface. MDPI. [Link]

  • First Principles Analysis of Perfluoroalkyl Substance Adsorption on COF-300 Covalent Organic Frameworks. ChemRxiv. [Link]

  • Zinc-Decorated and Nitrogen-Functionalized Hierarchical Porous Carbons for Carbon Dioxide Capture. MDPI. [Link]

  • Kinetic and isotherm study for the adsorption of per- and polyfluoroalkyl substances (PFAS) on activated carbon in the low ng/L to μg/L range. Wageningen University & Research. [Link]

  • HF-resistant perfluorinated porous polymer for separation of electronic specialty gases. ChemRxiv. [Link]

  • Highly Selective Adsorption of Fluorinated Gases by Porous Organic Cages – Effects of Fluorinated Side‐Chains. ResearchGate. [Link]

  • Temperature dependence of gas separation performance of amorphous perfluorinated copolymers. Semantic Scholar. [Link]

  • Gas Storage in a Partially Fluorinated Highly Stable Three-Dimensional Porous Metal–Organic Framework. Inorganic Chemistry. [Link]

  • Hydrogen storage in porous materials through cryo-adsorption. Nanyang Technological University. [Link]

  • Hydrogen Adsorption in Porous Geological Materials: A Review. MDPI. [Link]

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Safety Operating Guide

Proper Disposal Procedures: 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

[1]

Executive Summary

This guide outlines the operational protocols for the safe containment, transport, and disposal of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile (CAS: 1249471-25-7) .[1] Due to the presence of a nitrile group (–CN) and a fluorinated aromatic ring, this compound presents dual hazards: potential cyanide liberation under acidic/metabolic conditions and the generation of hydrofluoric acid (HF) during combustion. High-temperature incineration with flue gas scrubbing is the only validated disposal method.[1]

Part 1: Hazard Identification & Assessment

Effective disposal requires understanding the "Why" behind the safety protocols. This compound is not just organic waste; it is a precursor to toxic combustion byproducts.

Chemical Profile
ParameterDataOperational Implication
CAS Number 1249471-25-7Use for waste manifesting.[1]
Formula C₁₁H₉F₂NHigh carbon content; combustible.
Functional Groups Nitrile, DifluorophenylNitrile: Toxic by ingestion/dermal.[2] Fluorine: Generates HF upon burning.
Physical State Solid (Low melting point)May exist as a supercooled liquid or sticky solid; handle as solid waste.
Critical Hazards
  • Acute Toxicity (Nitrile): Organic nitriles can metabolize into cyanide ions in vivo. While less acutely dangerous than inorganic cyanides, they must be treated as Poison/Toxic (6.1) .

  • Combustion Byproducts:

    • Hydrogen Fluoride (HF): Upon incineration, the fluorine atoms react with hydrogen to form HF, a corrosive gas that destroys standard incinerator linings if not scrubbed.

    • NOx & HCN: Incomplete combustion can release hydrogen cyanide gas.

Part 2: Pre-Disposal Stabilization & Segregation

The Golden Rule: Never mix this compound with Strong Acids or Strong Oxidizers .

  • Acids: Risk of hydrolysis converting the nitrile to carboxylic acid and ammonium, potentially releasing heat or hazardous fumes depending on the acid strength.

  • Oxidizers: Risk of uncontrolled exothermic reaction.

Segregation Workflow

Use the following logic to determine where to place your waste container.

SegregationLogicStartWaste GenerationStatePhysical State?Start->StateSolidSolid / ContaminatedDebrisState->SolidPowder/GlovesLiquidLiquid SolutionState->LiquidMother LiquorBinASolid Toxic Waste(UN 3439)Solid->BinASolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedNonHalNon-Halogenated(MeOH, EtOAc)SolventCheck->NonHalBinBHalogenated Solvents(High BTU)Halogenated->BinBSegregate forIncinerationBinCNon-Halogenated Solvents(Flammable)NonHal->BinCStandard OrganicWaste

Figure 1: Decision logic for waste segregation.[1] Proper stream separation reduces disposal costs and prevents cross-reactivity.

Part 3: Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired pure substance, contaminated gloves, weighing boats, and filter paper.

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Primary Label: "Hazardous Waste - Toxic."

    • Constituents: "this compound (100%)."[1]

    • Hazard Codes: Toxic, Irritant.

  • Bagging: Double-bag the container in clear 4-mil polyethylene bags before placing it in the satellite accumulation area.

  • Disposal Path: Lab Pack for Incineration.

    • Note: Ensure the waste manifest specifies "Fluorinated Organic" to alert the disposal facility to use HF scrubbers.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, extraction solvents.

  • pH Check: Ensure the solution is Neutral (pH 6-8) .

    • Why? Acidic waste streams containing nitriles can slowly hydrolyze or react with other metals in the waste drum.

  • Solvent Stream:

    • If dissolved in Dichloromethane (DCM) : Dispose in Halogenated Waste .

    • If dissolved in Ethyl Acetate/Methanol : Dispose in Non-Halogenated Waste .

    • Crucial: Even if the solvent is non-halogenated, the presence of the difluorophenyl group technically introduces halogens. However, at low concentrations (<1%), standard solvent streams are often acceptable. For concentrations >5%, segregate as Halogenated Waste.

Part 4: Emergency Spill Response

In the event of a spill, immediate containment is necessary to prevent aerosolization of the toxic powder.

SpillResponseSpillSpill DetectedAssessAssess Volume & StateSpill->AssessPPEDon PPE:Nitrile Gloves (Double),Goggles, N95/P100 MaskAssess->PPETypeSpill Type?PPE->TypeSolidSpillSolid PowderType->SolidSpillLiquidSpillSolutionType->LiquidSpillActionSolidCover with wet paper towelsto prevent dust.Scoop into jar.SolidSpill->ActionSolidActionLiquidAbsorb with Vermiculiteor Chem-Sorb pads.Do NOT use paper towels (flammability).LiquidSpill->ActionLiquidCleanWash area with10% Bleach Solution(Oxidizes residues)ActionSolid->CleanActionLiquid->CleanDisposeLabel as Hazardous WasteClean->Dispose

Figure 2: Step-by-step spill response workflow. The use of bleach (sodium hypochlorite) helps oxidize trace nitrile residues on surfaces.

Part 5: Regulatory Compliance (US Focus)
RCRA Waste Codes

This compound is not explicitly listed on the EPA's "P" (Acutely Hazardous) or "U" (Toxic) lists. Therefore, it is regulated based on characteristics :

  • D001 (Ignitable): If disposed of in a flammable solvent.

  • D003 (Reactive): Only if the nitrile is capable of generating toxic gases, vapors, or fumes in a quantity sufficient to present a danger to human health or the environment when mixed with water (unlikely for this specific stable organic, but possible under extreme conditions).

  • Default Status: If not characteristic, it is regulated as Non-RCRA Hazardous Waste (state-dependent) or generic organic toxic waste.[1]

Recommendation: Classify as "Hazardous Waste, Solid, Toxic, n.o.s. (Nitriles)" for conservative compliance.[3]

Transport (DOT)

When shipping waste off-site, use the following description if a specific UN number is not assigned by the vendor SDS:

  • UN Number: UN 3439[1]

  • Proper Shipping Name: Nitriles, solid, toxic, n.o.s. (this compound)[1]

  • Class: 6.1

  • Packing Group: III (assuming lower toxicity based on similar analogs; use PG II if unsure).

References
  • Matrix Scientific . (2025).[3] Safety Data Sheet: this compound. Retrieved from

  • U.S. Environmental Protection Agency (EPA) . (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (Relevant for fluorinated combustion handling). Retrieved from [1]

  • BenchChem . (2025). Proper Disposal of Aromatic Nitriles: A Step-by-Step Guide. Retrieved from

  • PubChem . (2025).[4] Compound Summary: 1-Phenylcyclobutanecarbonitrile (Analogous Structure).[1] National Library of Medicine. Retrieved from [1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.